Jtv-519
Description
Properties
CAS No. |
1038410-88-6 |
|---|---|
Molecular Formula |
C25H33ClN2O2S |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H |
InChI Key |
DKKLXCRMAXNIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Other CAS No. |
1038410-88-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine JTV 519 JTV-519 JTV519 K-201 K201 compound |
Origin of Product |
United States |
Foundational & Exploratory
JTV-519's Mechanism of Action on RyR2 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium (Ca2+) release channel located on the sarcoplasmic reticulum (SR) membrane.[1][2] Dysregulation of RyR2, leading to diastolic Ca2+ leak, is a key pathophysiological feature in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound stabilizes RyR2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways.
Core Mechanism: Stabilization of the RyR2 Closed State
The fundamental action of this compound is to stabilize the RyR2 channel in its closed conformation, thereby reducing the probability of spontaneous Ca2+ release during diastole.[1][2][3] This stabilization directly counteracts the pathological "Ca2+ leak" from the SR, which can trigger delayed afterdepolarizations and subsequent arrhythmias.[2][3] The precise molecular interactions mediating this effect have been a subject of extensive research, with evidence pointing to both direct and indirect modulation of the RyR2 complex.
The Role of FKBP12.6 (Calstabin2): A Controversial Modulator
A significant body of research has explored the role of the FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2) in this compound's mechanism. FKBP12.6 is a regulatory protein that binds to RyR2 and is thought to be crucial for maintaining the channel's closed state.[2]
One proposed mechanism is that this compound increases the binding affinity of FKBP12.6 to the RyR2 channel, particularly in pathological states where this interaction is weakened, such as during PKA-mediated hyperphosphorylation of the receptor.[4] This enhanced association is believed to "reseal" the leaky channels.
However, this view is contested. Several studies have demonstrated that this compound can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of FKBP12.6.[1] These findings suggest that this compound may also act directly on the RyR2 protein to induce a conformational change that favors the closed state, independent of its interaction with FKBP12.6.[1]
Quantitative Effects of this compound on RyR2 Function
The following tables summarize the quantitative data from various studies on the effects of this compound on RyR2-mediated Ca2+ handling.
| Parameter | Condition | This compound Concentration | Effect | Reference |
| Ca2+ Spark Frequency | Ouabain-induced SR Ca2+ overload in murine cardiomyocytes | 1 µmol/L | Significantly reduced | [3] |
| Ca2+ Wave Incidence | Ouabain-induced SR Ca2+ overload in murine cardiomyocytes | 1 µmol/L | Reduced from 67% to 18% of cells | [3] |
| SR Ca2+ Leak | Hypoxic HL-1 cardiomyocytes | 1 µM | Reduced by 35% | [5][6][7] |
| SR Ca2+ Leak | Control HL-1 cardiomyocytes | 1 µM | Reduced by 52% | [5][6][7] |
| Diastolic Contractions | Isoproterenol-stimulated rat cardiomyocytes | 1.0 µmol/L | Amplitude decreased to ~16% of control | [8] |
| Diastolic Ca2+ Events | Isoproterenol-stimulated rat cardiomyocytes | 1.0 µmol/L | Frequency reduced to 61% of control | [8] |
| Parameter | Assay | IC50 / EC50 | Notes | Reference |
| Inhibition of SOICR | Cardiac cells | IC50 of 3 µM | SOICR: Store-Overload-Induced Ca2+ Release | [1] |
| Inhibition of SOICR | HEK-293 cells expressing RyR2 | IC50 of 17 µM | [1] | |
| Inhibition of [3H]ryanodine binding | RyR2 mutant N4104K | IC50 of 60 µM | Basal level suppression | [1] |
| Ca2+ activation of [3H]ryanodine binding | RyR2 mutant N4104K | EC50 shifted from 60±7 nM to 110±9 nM | In the presence of K201 | [1] |
| SERCA Inhibition (Cardiac) | Ca2+-dependent ATPase activity | IC50 of 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Ca2+ Sparks in Cardiomyocytes
This protocol is adapted from methodologies described in Macquaide et al., 2015.[10]
-
Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., rat, mouse).
-
Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Microscopy: Use a laser scanning confocal microscope to visualize the loaded cells.
-
Stimulation Protocol:
-
Image Acquisition: Acquire line-scan images (xt) at a high temporal resolution to capture the transient nature of Ca2+ sparks.
-
Data Analysis: Analyze the line-scan images to quantify Ca2+ spark frequency, amplitude, duration, and spatial width.
-
This compound Application: Pre-incubate a separate group of cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 1 hour) before inducing and measuring Ca2+ sparks.[3]
[3H]Ryanodine Binding Assay
This protocol is based on principles described in Murayama & Kurebayashi, 2019.[11][12]
-
Microsome Preparation: Isolate SR-enriched microsomes from cardiac tissue or from HEK293 cells expressing the RyR2 channel.[12]
-
Binding Reaction:
-
In a reaction buffer, incubate the microsomes with [3H]ryanodine at a concentration near its Kd.
-
Include varying concentrations of free Ca2+ to assess the Ca2+-dependence of binding.
-
For experimental groups, add different concentrations of this compound.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound ligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the effects of this compound on the affinity and Bmax of [3H]ryanodine binding.
Co-immunoprecipitation of RyR2 and FKBP12.6
This protocol is a generalized procedure based on methods described in the literature.[13][14][15][16][17]
-
Cell/Tissue Lysis: Lyse cardiac tissue or cells expressing RyR2 and FKBP12.6 in a suitable lysis buffer containing protease inhibitors to preserve protein integrity.
-
Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for RyR2 overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for RyR2 and FKBP12.6.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the amount of FKBP12.6 that co-immunoprecipitated with RyR2 under different experimental conditions (e.g., with and without this compound treatment).
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's dual mechanism on RyR2 stabilization.
Caption: Workflow for Ca2+ spark measurement.
Caption: [3H]Ryanodine binding assay workflow.
Caption: Co-immunoprecipitation workflow.
Conclusion
This compound represents a promising therapeutic agent for cardiovascular diseases characterized by RyR2 dysfunction. Its ability to stabilize the closed state of the RyR2 channel and mitigate diastolic Ca2+ leak has been demonstrated through a variety of experimental approaches. While the precise role of FKBP12.6 in its mechanism of action remains an area of active investigation, the net effect of this compound is a reduction in the cellular triggers for cardiac arrhythmias. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals in the field of cardiovascular pharmacology. Further research, particularly focusing on the direct binding site of this compound on the RyR2 channel and its interplay with other regulatory proteins, will be crucial for the development of next-generation RyR2 stabilizers.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of FKBP12.6 with the cardiac ryanodine receptor C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
K201 Compound: A Deep Dive into its Modulation of Sarcoplasmic Reticulum Ca2+ Leak
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The K201 compound, also known as JTV-519, has emerged as a significant therapeutic candidate for cardiac conditions characterized by aberrant sarcoplasmic reticulum (SR) Ca2+ handling, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] This 1,4-benzothiazepine derivative primarily exerts its effects by stabilizing the closed state of the cardiac ryanodine receptor (RyR2), thereby mitigating diastolic Ca2+ leak from the SR.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of K201, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Stabilizing the Ryanodine Receptor
The primary molecular target of K201 is the RyR2 channel, a critical component of the excitation-contraction coupling machinery in cardiomyocytes. In pathological states like heart failure, RyR2 channels can become "leaky," leading to a spontaneous diastolic release of Ca2+ from the SR. This Ca2+ leak can trigger delayed afterdepolarizations and arrhythmias.[3]
K201 stabilizes the closed conformation of the RyR2 channel, reducing its open probability during diastole.[1] One proposed mechanism for this stabilization is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[3][4] Calstabin-2 is a regulatory protein that is known to stabilize the RyR2 channel, and its depletion from the RyR2 complex is associated with increased Ca2+ leak in heart failure.[4] However, some studies suggest that K201 can suppress SR Ca2+ leak and RyR2 activity independently of its effect on FKBP12.6 binding.[2][5]
The binding site for K201 on RyR2 has been identified within the domain spanning amino acids 2114–2149.[6] The binding of K201 to this site is thought to correct defective inter-domain interactions within the RyR2 protein, specifically between the N-terminal and central regions, which become "unzipped" in failing hearts, leading to a leaky channel.[6]
Signaling Pathway of K201 Action
Quantitative Data on K201 Efficacy
The following tables summarize the quantitative effects of K201 on various parameters related to SR Ca2+ leak, as reported in the scientific literature.
Table 1: Effect of K201 on Ca2+ Transients and SR Ca2+ Content
| Parameter | Species/Model | K201 Concentration | Effect | Reference |
| Ca2+ Transient Amplitude | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decrease to 83 ± 7% of control | [7] |
| Ca2+ Transient Amplitude | Normal Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decrease to 60 ± 7% of control | [7] |
| SR Ca2+ Content | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | No significant effect | [7] |
| SR Ca2+ Content | Normal Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decrease to 74 ± 9% of control | [7] |
| Post-Rest Potentiation (PRP) | Human Failing Myocardium | 0.3 µM | Increased after 120s rest, indicating increased SR Ca2+ load | [8][9] |
| Developed Tension | Human Failing Myocardium (High [Ca2+]e) | 0.3 µM | +27 ± 8% vs. control | [8][9] |
| Developed Tension | Human Failing Myocardium | 1 µM | -9.8 ± 2.5% vs. control | [8][9] |
Table 2: Effect of K201 on Spontaneous Ca2+ Release Events
| Parameter | Species/Model | K201 Concentration | Effect | Reference |
| Spontaneous Ca2+ Release Frequency | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced frequency | [7][10] |
| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol·L⁻¹ | Decreased SparkF | [11][12] |
| Ca2+ Spark Frequency | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced frequency | [7][10] |
| Ca2+ Spark Amplitude | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced amplitude | [7][10] |
| Ca2+ Wave Frequency | Permeabilised Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decreased to 77 ± 3.9% of control | [10] |
| Ca2+ Wave Frequency | Permeabilised Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Completely abolished | [7][10] |
| Ca2+ Wave Velocity | Permeabilised Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced velocity | [10] |
Table 3: Effect of K201 on SERCA and RyR Activity
| Parameter | Preparation | K201 Concentration | Effect | Reference |
| SERCA ATPase Activity (IC50) | Cardiac Muscle Microsomes (0.25 µM Ca2+) | 9 µM | Inhibition | [13] |
| SERCA ATPase Activity (IC50) | Cardiac Muscle Microsomes (2 µM Ca2+) | 19 µM | Inhibition | [13] |
| SERCA ATPase Activity (IC50) | Cardiac Muscle Microsomes (200 µM Ca2+) | 130 µM | Inhibition | [13] |
| RyR2 Open Probability (Po) | Cardiac RyR2 (Diastolic Ca2+) | Not specified | No effect | [13] |
| RyR2 Open Probability (Po) | Cardiac RyR2 (Systolic Ca2+) | ≥ 5 µM | Activated | [13] |
| [3H]ryanodine binding | RyR2-wt (without FKBP12.6) | Not specified | Inhibited | [2][5] |
Detailed Experimental Protocols
Isolation and Permeabilization of Ventricular Myocytes
A common method for studying the direct effects of compounds on intracellular Ca2+ handling is the use of isolated and often permeabilized cardiomyocytes.
Workflow for Cardiomyocyte Isolation and Permeabilization:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defective domain–domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle [pubmed.ncbi.nlm.nih.gov]
The Pharmacology and Molecular Targets of JTV-519: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiovascular diseases, particularly heart failure and cardiac arrhythmias.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate intracellular calcium handling, thereby stabilizing cardiomyocyte function. This technical guide provides an in-depth overview of the pharmacology of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Stabilization of Ryanodine Receptors
The principal molecular target of this compound is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR) during excitation-contraction coupling.[1][3] In pathological conditions such as heart failure, RyR channels, particularly the cardiac isoform RyR2, can become "leaky," leading to abnormal diastolic calcium release. This calcium leak can contribute to cellular calcium overload, arrhythmias, and contractile dysfunction.[4]
This compound acts as a "calcium channel stabilizer" by promoting the closed state of the RyR2 channel.[1][3] This stabilization is thought to occur through the enhancement of the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 channel complex.[4] Calstabin-2 is a crucial regulatory protein that stabilizes the closed conformation of RyR2. In heart failure, hyperphosphorylation of RyR2 by protein kinase A (PKA) can cause the dissociation of calstabin-2, leading to increased channel open probability and calcium leak.[5][6] this compound has been shown to increase the affinity of calstabin-2 for PKA-phosphorylated RyR2, thereby restoring normal channel function.[4]
While the calstabin-2-dependent mechanism is a key aspect of this compound's action, some studies suggest that it may also directly interact with the RyR2 channel to promote its stabilization, independent of calstabin-2.[1][2] This indicates a potentially multifaceted interaction with the RyR complex.
Secondary Molecular Targets and Off-Target Effects
In addition to its primary action on RyR, this compound has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile. These include:
-
Sarcoplasmic Reticulum Ca2+-ATPase (SERCA): this compound can block SERCA in a calcium-dependent manner.[7][8][9] SERCA is responsible for pumping calcium back into the SR, and its inhibition by this compound could modulate SR calcium load.
-
Voltage-Gated Ion Channels: this compound has been shown to block voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[4] This activity is consistent with its structural similarity to diltiazem, a known calcium channel blocker.[1][2]
-
Annexin V-Dependent Calcium Influx: this compound can inhibit calcium movement into cells that is dependent on annexin V.[4][9]
While these off-target effects have been identified, their contribution to the therapeutic efficacy of this compound in heart failure is considered to be less significant than its primary action on RyR2 stabilization.[4]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the interaction of this compound with its molecular targets.
| Molecular Target | Parameter | Value | Species/System | Reference |
| SERCA | IC50 (at 200 µM Ca2+) | ~130 µM (cardiac), ~104 µM (skeletal) | Rabbit | [8] |
| IC50 (at 2 µM Ca2+) | ~19 µM (cardiac), ~13 µM (skeletal) | Rabbit | [8] | |
| IC50 (at 0.25 µM Ca2+) | ~9 µM (cardiac), ~5 µM (skeletal) | Rabbit | [8] | |
| RyR1 | Activation Threshold | ≥5 µM | Rabbit Skeletal Muscle Microsomes | [8] |
| Annexin V-dependent Ca2+ movement | IC50 | 25 µM | Large Unilamellar Vesicles | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound action in cardiomyocytes.
Caption: Experimental workflow for characterizing this compound's effects.
Detailed Experimental Protocols
A comprehensive understanding of this compound's pharmacology requires familiarity with the key experimental techniques used for its characterization. Below are generalized protocols for several of these methods.
Co-immunoprecipitation for RyR2-Calstabin-2 Interaction
Objective: To determine the amount of calstabin-2 bound to the RyR2 channel complex in the presence and absence of this compound.
Methodology:
-
Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an anti-RyR2 antibody to pull down the RyR2 complex. Protein A/G-agarose beads are used to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RyR2 and calstabin-2 to quantify the amount of each protein in the complex.[5]
[3H]Ryanodine Binding Assay
Objective: To assess the open probability of the RyR channel, as [3H]ryanodine binds preferentially to the open state of the channel.
Methodology:
-
Membrane Preparation: Isolate SR microsomes from cardiac tissue.
-
Binding Reaction: Incubate the SR microsomes with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of Ca2+ and this compound.
-
Separation: Separate the bound and free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of radioactivity on the filters using a scintillation counter to determine the amount of bound [3H]ryanodine.[10]
Single-Channel Recordings
Objective: To directly measure the open and closed kinetics of a single RyR channel.
Methodology:
-
Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Fuse SR vesicles containing RyR channels into the bilayer.
-
Recording: Apply a voltage across the bilayer and record the current flowing through the single RyR channel using a patch-clamp amplifier. The cis chamber (cytosolic side) is perfused with solutions containing different concentrations of Ca2+ and this compound.
-
Data Analysis: Analyze the recordings to determine the channel's open probability (Po), mean open time, and mean closed time.[4]
Conclusion
This compound is a promising pharmacological agent that targets the fundamental mechanism of calcium dysregulation in cardiovascular disease. Its primary action of stabilizing the closed state of the RyR2 channel, largely through enhancing the binding of calstabin-2, offers a targeted approach to mitigating the detrimental effects of diastolic calcium leak. While it exhibits activity at other molecular targets, its efficacy in preclinical models of heart failure and arrhythmia appears to be predominantly linked to its effects on the ryanodine receptor. Further research, employing the detailed experimental protocols outlined in this guide, will continue to refine our understanding of this compound and its potential as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JTV-519 in Preventing Cardiac Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention for its antiarrhythmic and cardioprotective properties. Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. Dysregulation of RyR2, leading to diastolic calcium leak, is a key contributor to the pathogenesis of various cardiac arrhythmias. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from key experimental studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Stabilization of the Ryanodine Receptor (RyR2)
This compound exerts its antiarrhythmic effects primarily by targeting the RyR2 channel in cardiac myocytes.[1] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," permitting the inappropriate release of calcium from the sarcoplasmic reticulum (SR) during diastole. This diastolic Ca2+ leak can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger fatal cardiac arrhythmias.[2][3]
This compound stabilizes the closed state of the RyR2 channel, thereby reducing the probability of diastolic Ca2+ release.[1] The precise molecular mechanism is a subject of ongoing research, with a central debate around the role of calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6), a regulatory protein that is a component of the RyR2 macromolecular complex.
One proposed mechanism is that this compound increases the binding affinity of calstabin2 for RyR2, especially when the channel is PKA-phosphorylated, a common state in heart failure and during sympathetic stimulation.[3][4] By enhancing the association of calstabin2 with RyR2, this compound is thought to restore the stability of the channel's closed state.[1][3] However, other studies suggest that this compound can suppress spontaneous Ca2+ release from the SR irrespective of its interaction with calstabin2, indicating a potential direct effect on the RyR2 channel itself.[2][5]
The stabilization of RyR2 by this compound leads to a reduction in spontaneous Ca2+ sparks and waves, which are the microscopic and macroscopic manifestations of diastolic Ca2+ leak.[1][5] This, in turn, prevents the arrhythmogenic consequences of aberrant intracellular calcium handling.
Quantitative Data on the Efficacy of this compound
The antiarrhythmic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.
Table 1: Effect of this compound on Atrial Fibrillation (AF) in a Canine Model of Sterile Pericarditis
| Parameter | Before this compound | After this compound (0.03 mg/kg/min) | p-value |
| Mean number of sustained AF episodes | 4.2 ± 2.9 | 0 ± 0 | < 0.01 |
| Atrial effective refractory period (AERP) at 200 ms cycle length | 123 ± 18 ms | 143 ± 14 ms | < 0.01 |
| Atrial effective refractory period (AERP) at 300 ms cycle length | 127 ± 18 ms | 151 ± 12 ms | < 0.01 |
| Atrial effective refractory period (AERP) at 400 ms cycle length | 132 ± 13 ms | 159 ± 9 ms | < 0.01 |
| Intra-atrial conduction time | 47 ± 11 ms | 48 ± 11 ms | NS |
Data from a study on a canine sterile pericarditis model.[6]
Table 2: Effect of this compound on Ventricular Arrhythmias in Calstabin-2 Deficient Mice
| Genotype | Treatment | Arrhythmia Induction | Outcome |
| Calstabin-2+/- | Placebo | Exercise | Frequent ventricular arrhythmias |
| Calstabin-2+/- | This compound (0.5 mg/kg/hr) | Exercise | Significantly fewer arrhythmias (p < 0.05) |
| Calstabin-2-/- | This compound (0.5 mg/kg/hr) | Exercise | No significant reduction in arrhythmias |
Data from a study on a mouse model of catecholaminergic polymorphic ventricular tachycardia.[3]
Table 3: Effect of this compound on Sarcoplasmic Reticulum Ca2+ Leak in Murine Cardiomyocytes
| Condition | Ca2+ Spark Frequency | Ca2+ Wave Incidence |
| Control | Baseline | Low |
| Ouabain-induced Ca2+ overload | Increased | Increased |
| Ouabain + this compound (1 µmol/L) | Significantly reduced compared to ouabain alone | Significantly reduced compared to ouabain alone |
Data from a study on isolated murine cardiomyocytes.[5]
Experimental Protocols
In Vivo Model of Atrial Fibrillation
-
Animal Model: Canine model of sterile pericarditis.
-
Arrhythmia Induction: Rapid atrial pacing is used to induce sustained (>30 seconds) atrial fibrillation (AF) or atrial flutter.
-
Drug Administration: this compound is administered as a continuous intravenous infusion (e.g., 0.03 mg/kg/min).
-
Data Acquisition: The inducibility of AF/flutter, atrial effective refractory period (AERP), and intra-atrial conduction time are measured before and after drug administration. Electrophysiological measurements are performed using standard techniques with intracardiac catheters.[6]
In Vivo Model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
-
Animal Model: Calstabin-2 heterozygous knockout (calstabin-2+/-) and homozygous knockout (calstabin-2-/-) mice.
-
Arrhythmia Induction: Exercise challenge on a treadmill or administration of a β-adrenergic agonist like isoproterenol (e.g., 0.5 mg/kg i.p.).
-
Drug Administration: this compound is administered via a continuous infusion using osmotic minipumps (e.g., 0.5 mg/kg/hr for 7 days).
-
Data Acquisition: Arrhythmia susceptibility is assessed using programmed electrical stimulation (PES) and monitoring of the electrocardiogram (ECG) during the arrhythmogenic challenge.[3]
In Vitro Assessment of Sarcoplasmic Reticulum Ca2+ Leak
-
Cell Preparation: Isolation of ventricular cardiomyocytes from murine hearts.
-
Induction of Ca2+ Overload: Perfusion of cardiomyocytes with a solution containing ouabain, a cardiac glycoside that induces intracellular Ca2+ overload and subsequent SR Ca2+ leak.
-
Drug Application: this compound (e.g., 1 µmol/L) is added to the superfusion solution.
-
Data Acquisition: Confocal line-scan imaging is used to visualize and quantify intracellular Ca2+ dynamics. Ca2+ sparks (localized Ca2+ release events) and Ca2+ waves (propagating Ca2+ release) are measured as indices of SR Ca2+ leak.[5]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for assessing this compound's antiarrhythmic effects.
Conclusion
This compound represents a promising therapeutic agent for the prevention of cardiac arrhythmias by targeting the fundamental mechanism of diastolic Ca2+ leak from the sarcoplasmic reticulum. Its ability to stabilize the ryanodine receptor, either directly or by enhancing its interaction with calstabin2, has been demonstrated in various preclinical models. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar RyR2-stabilizing compounds. Further investigation is warranted to translate these promising preclinical findings into clinical applications for the treatment of cardiac arrhythmias.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural and Functional Comparison of JTV-519 and Diltiazem
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional similarities and differences between JTV-519 (also known as K201) and diltiazem. Both compounds share a 1,4-benzothiazepine core structure, yet exhibit distinct pharmacological profiles, making their comparative study valuable for the development of novel cardiovascular therapeutics.
Chemical Structure and Properties
This compound and diltiazem are both derivatives of 1,4-benzothiazepine, a heterocyclic compound containing a benzene ring fused to a thiazepine ring.[1][2] However, their distinct side chains contribute to their different pharmacological activities.
This compound
-
IUPAC Name: 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one[3]
-
Chemical Formula: C₂₅H₃₂N₂O₂S[3]
-
Molar Mass: 424.60 g/mol [3]
Diltiazem
-
IUPAC Name: [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate[4]
-
Chemical Formula: C₂₂H₂₆N₂O₄S[4]
-
Molar Mass: 414.52 g/mol [2]
The key structural difference lies in the substituents on the benzothiazepine ring. These variations in chemical structure are responsible for their different target specificities and mechanisms of action.
Mechanism of Action
While structurally related, this compound and diltiazem have distinct primary molecular targets and mechanisms of action within the cardiomyocyte.
This compound: A Ryanodine Receptor Stabilizer
This compound primarily targets the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR) membrane.[1][3] Its main functions include:
-
Stabilization of RyR2 in the Closed State: this compound is believed to increase the affinity of calstabin-2 (FKBP12.6) for RyR2, which stabilizes the channel in its closed state.[5] This action reduces the likelihood of spontaneous Ca²⁺ leak from the SR during diastole.[5]
-
Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): this compound also acts as a Ca²⁺-dependent blocker of SERCA.[6] This inhibition can modulate SR Ca²⁺ load.
By preventing aberrant diastolic Ca²⁺ release, this compound has shown potential in treating cardiac arrhythmias and heart failure.[1][3]
Diltiazem: An L-type Calcium Channel Blocker
Diltiazem is a well-established non-dihydropyridine L-type calcium channel blocker.[2] Its mechanism of action involves:
-
Inhibition of Ca²⁺ Influx: Diltiazem binds to the α1 subunit of the L-type calcium channel, inhibiting the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells during depolarization.[2]
-
Negative Chronotropic and Inotropic Effects: By reducing intracellular calcium, diltiazem decreases heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[7]
-
Vasodilation: Diltiazem relaxes vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and diltiazem, providing a basis for their comparative pharmacology.
| Compound | Target | Parameter | Value | Reference |
| This compound | RyR2 | IC₅₀ (SOICR inhibition in myocytes) | 3 µM | [8] |
| RyR2 | IC₅₀ ([³H]ryanodine binding, N4104K mutant) | 60 µM | [8] | |
| Fast Na⁺ Current (iNa) | IC₅₀ (holding potential -60 mV) | ~1.2 µM | [9] | |
| Fast Na⁺ Current (iNa) | IC₅₀ (holding potential -90 mV) | ~2 µM | [9] | |
| Diltiazem | L-type Ca²⁺ Channel (CaVAb) | IC₅₀ (resting state) | 41 µM | [6] |
| L-type Ca²⁺ Channel (CaVAb) | IC₅₀ (use-dependent block) | 10.4 µM | [6] | |
| L-type Ca²⁺ Channel (human mesenteric artery) | IC₅₀ (pHo 7.2) | 51 µM | [10] | |
| L-type Ca²⁺ Channel (human mesenteric artery) | IC₅₀ (pHo 9.2) | 20 µM | [10] | |
| fKv1.4ΔN K⁺ Channel | IC₅₀ | 241.04 ± 23.06 µmol/L | [11] |
Electrophysiological Effects
The distinct mechanisms of this compound and diltiazem result in different electrophysiological profiles in cardiac myocytes.
-
This compound: Primarily modulates intracellular Ca²⁺ handling. It has been shown to inhibit the fast Na⁺ current (iNa), Ca²⁺ current (iCa), and the inwardly rectifying K⁺ current (iK1).[9] This leads to a decrease in the duration and height of the action potential plateau.[9]
-
Diltiazem: Directly affects the influx of Ca²⁺ through L-type calcium channels. This leads to a shortening of the action potential duration and a reduction in the plateau phase.[12] It also slows atrioventricular (AV) nodal conduction.[13]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current in Cardiomyocytes
This protocol is designed to measure the effect of diltiazem on L-type calcium currents (I_Ca,L).
1. Cell Preparation:
- Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, or guinea pig) using enzymatic digestion.
- Allow cells to stabilize in a Tyrode's solution.
2. Solutions:
- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium currents.
3. Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a gigaohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a potential of -80 mV.
- To inactivate Na⁺ channels, apply a prepulse to -40 mV for 50 ms.
- Elicit I_Ca,L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).
- Record baseline currents and then perfuse the cell with the external solution containing various concentrations of diltiazem.
- Measure the peak inward current at each voltage step to determine the effect of the drug.
[³H]Ryanodine Binding Assay for this compound
This assay measures the ability of this compound to modulate the binding of [³H]ryanodine to RyR2, which reflects the channel's open probability.
1. Membrane Preparation:
- Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.
- Determine the protein concentration of the SR preparation.
2. Binding Assay:
- Prepare a binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).
- In a series of tubes, add a fixed amount of SR protein (e.g., 50 µg).
- Add varying concentrations of this compound.
- Add a fixed concentration of [³H]ryanodine (e.g., 2-10 nM).
- To determine non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 10 µM) to a parallel set of tubes.
- Incubate at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.
3. Separation and Counting:
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot specific binding as a function of this compound concentration to determine its effect on [³H]ryanodine binding.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchmap.jp [researchmap.jp]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 10. researchgate.net [researchgate.net]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
Jtv-519's effect on store overload-induced Ca2+ release (SOICR)
An In-depth Technical Guide on the Effect of JTV-519 on Store Overload-Induced Ca2+ Release (SOICR)
Introduction
Store overload-induced Ca2+ release (SOICR) is a pathological phenomenon characterized by the spontaneous diastolic leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2).[1] This diastolic Ca2+ leak occurs when the SR Ca2+ content reaches a critical threshold, leading to delayed afterdepolarizations (DADs) that can trigger fatal cardiac arrhythmias, particularly in the context of heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2]
This compound (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its antiarrhythmic and cardioprotective properties.[1][2] It primarily functions by stabilizing the closed conformation of the RyR2 channel, thereby mitigating the aberrant Ca2+ leak that defines SOICR.[2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on SOICR, targeted at researchers, scientists, and drug development professionals.
Core Mechanism of Action and Signaling Pathways
The primary therapeutic effect of this compound is the suppression of diastolic SR Ca2+ leak. This is achieved by stabilizing the RyR2 channel complex. However, the precise molecular interactions underpinning this stabilization are a subject of ongoing research, with evidence supporting multiple pathways.
Pathophysiology of SOICR
In pathological states such as heart failure, chronic β-adrenergic stimulation leads to hyperphosphorylation of RyR2 by Protein Kinase A (PKA). This phosphorylation reduces the binding affinity of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 complex. The dissociation of calstabin2 "unzips" domains within the RyR2 channel, increasing its open probability and sensitivity to Ca2+, which results in a diastolic leak from the overloaded SR.[2]
Proposed Mechanisms of this compound Action
This compound counters SOICR through at least two proposed mechanisms targeting the RyR2 complex and SR Ca2+ handling.
-
Direct RyR2 Stabilization (Calstabin2-Independent): A significant body of evidence suggests this compound can directly bind to the RyR2 channel, inducing a conformational change that stabilizes its closed state. This action is independent of calstabin2, as studies have shown that this compound suppresses SOICR in cells where calstabin2 has been pharmacologically dissociated or is absent.[1][3]
-
Enhanced Calstabin2 Binding (Calstabin2-Dependent): Other studies propose that this compound increases the binding affinity of calstabin2 for the PKA-phosphorylated RyR2 channel. By promoting the re-association of this crucial stabilizing protein, this compound effectively reverses the pathological leak-prone state of the channel.[4]
-
SERCA Inhibition: this compound also acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[5][6] By slowing the rate of SR Ca2+ loading, this effect may help prevent the SR from reaching the "overload" state required to initiate SOICR.[5]
Quantitative Data Presentation
The efficacy of this compound in reducing SOICR has been quantified across various experimental models. The data below summarizes key findings.
Table 1: Effect of this compound on SR Ca2+ Leak and RyR2 Activity
| Parameter Measured | Experimental Model | Condition | This compound Conc. | Result | Reference |
|---|---|---|---|---|---|
| SR Ca2+ Leakage | HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM | 35% reduction in Ca2+ leak | [7] |
| SR Ca2+ Leakage | HL-1 Cardiomyocytes | Normoxia (Control) | 1 µM | 52% reduction in Ca2+ leak | [7] |
| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes | Ouabain-induced overload | 1 µmol·L⁻¹ | Significant decrease vs. ouabain alone | [8][9] |
| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes | Matched SR [Ca2+] | 1 µmol·L⁻¹ | Significant decrease , independent of SR load | [8] |
| RyR2 [3H]ryanodine binding | HEK-293 cells (no FKBP12.6) | Basal | N/A | IC₅₀ of 59.7 ± 6.5 µM |[1] |
Table 2: Ca2+-Dependent Inhibition of SERCA by this compound
| Tissue Source | Free [Ca2+] | IC₅₀ of this compound | Reference |
|---|---|---|---|
| Cardiac Muscle SR | 0.25 µM (Diastolic) | 9 µM | [5] |
| Cardiac Muscle SR | 2 µM | 19 µM | [5] |
| Cardiac Muscle SR | 200 µM (Systolic) | 130 µM |[5] |
Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of key experimental protocols used to investigate this compound's effects.
Induction and Measurement of SOICR in Isolated Cardiomyocytes
This protocol is designed to induce a state of SR Ca2+ overload and quantify the resultant Ca2+ leak.
-
Cell Isolation: Ventricular cardiomyocytes are isolated from murine hearts via Langendorff perfusion with a collagenase-containing solution.[8]
-
Ca2+ Indicator Loading: Isolated, rod-shaped cardiomyocytes are incubated with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM.
-
Induction of SOICR: Cells are superfused with a Tyrode's solution containing an agent to induce Ca2+ overload. Ouabain (e.g., 100 µmol·L⁻¹) is commonly used as it inhibits the Na+/K+ pump, leading to intracellular Na+ accumulation and subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[8][9]
-
This compound Application: For test groups, cells are pre-incubated with this compound (e.g., 1 µmol·L⁻¹) for a set duration (e.g., 1 hour) before and during ouabain application.[8]
-
Confocal Microscopy: A laser scanning confocal microscope is used to perform line scans along the longitudinal axis of the myocyte. This allows for the visualization and quantification of local Ca2+ release events (Ca2+ sparks) and propagating Ca2+ waves.[8]
-
Data Analysis: Software is used to detect and quantify the frequency, amplitude, and duration of Ca2+ sparks and waves, which are direct measures of SOICR. SR Ca2+ content can be assessed by the rapid application of caffeine.[8]
Assessment of Calstabin2-RyR2 Interaction
To investigate the role of calstabin2 in the action of this compound, co-immunoprecipitation and Western blotting are used.
-
Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes (treated with vehicle or this compound) are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): An antibody targeting RyR2 is added to the lysate to bind to the RyR2 protein complexes. Protein A/G beads are then used to pull down the antibody-RyR2 complexes.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against RyR2 (to confirm successful IP) and calstabin2.
-
Analysis: The band intensity for calstabin2 in the this compound-treated sample is compared to the control. An increased calstabin2 signal relative to the RyR2 signal in the this compound group indicates that the drug promotes the association of calstabin2 with the RyR2 complex.[4]
Conclusion
This compound is a potent agent for the suppression of store overload-induced Ca2+ release. Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed state, thereby reducing the diastolic Ca2+ leak that triggers cellular arrhythmias.[2][8] While its ability to enhance calstabin2 binding to RyR2 is a well-documented effect, compelling evidence also demonstrates a direct, calstabin2-independent action on the channel.[1][4] Furthermore, its secondary action as a Ca2+-dependent SERCA inhibitor may contribute to its efficacy by preventing the initial SR Ca2+ overload.[5] The quantitative data consistently demonstrate a significant reduction in Ca2+ leak events under various pathological conditions.[7][8] These findings underscore the potential of this compound as a targeted therapeutic strategy for cardiac diseases underpinned by aberrant RyR2 function and SOICR.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
The JTV-519 and Calstabin2 Controversy: A Technical Guide to a Contentious Interaction
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Promising Cardioprotective Agent
The therapeutic potential of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in treating cardiac arrhythmias and heart failure has been a subject of intense research. At the heart of its proposed mechanism lies its interaction with the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. However, the precise nature of this interaction, specifically the role of the accessory protein calstabin2 (FKBP12.6), remains a focal point of scientific debate. This technical guide provides an in-depth analysis of the controversy, presenting key experimental findings, detailed methodologies, and visual representations of the signaling pathways involved.
The Core of the Controversy: Is Calstabin2 Essential for this compound's Action?
The central question revolves around whether this compound's ability to stabilize the RyR2 channel and prevent pathological diastolic calcium leak is dependent on its interaction with calstabin2. Two opposing views have emerged from numerous studies.
The Calstabin2-Dependent Hypothesis: One school of thought posits that this compound exerts its beneficial effects by enhancing the binding of calstabin2 to the RyR2 complex.[1][2][3][4] In pathological states such as heart failure, the RyR2 channel becomes hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin2.[2][5] This dissociation is believed to destabilize the channel, resulting in aberrant calcium leakage. Proponents of this hypothesis suggest that this compound acts as a "molecular glue," increasing the affinity of calstabin2 for the hyperphosphorylated RyR2, thereby restoring normal channel function.[3][4] Studies have shown that this compound is less effective in the absence of calstabin2, supporting this model.[1]
The Calstabin2-Independent Hypothesis: Conversely, a substantial body of evidence suggests that this compound can directly stabilize the RyR2 channel, irrespective of the presence of calstabin2.[6][7][8][9] These studies have demonstrated that this compound can suppress spontaneous calcium release in cellular models lacking calstabin2 or where the interaction has been pharmacologically disrupted.[7][9] This alternative mechanism proposes that this compound directly binds to the RyR2 protein, inducing a conformational change that favors the closed state of the channel.[6] This direct action is thought to correct domain unzipping within the RyR2 structure, a phenomenon linked to channel dysfunction.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound on RyR2 function, both in the presence and absence of calstabin2.
Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak
| Experimental Model | Condition | This compound Concentration | Change in SR Ca2+ Leak | Citation |
| Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µmol/L | Decreased Ca2+ spark frequency | [6] |
| HL-1 Cardiomyocytes | Hypoxia | 1 µM | Reduced SR Ca2+ leakage by 35% | [10][11] |
| HL-1 Cardiomyocytes | Control | 1 µM | Reduced SR Ca2+ leakage by 52% | [10][11] |
| Rat Ventricular Myocytes | Ca2+ overload | 10 µM | Abolished spontaneous Ca2+ release | [7] |
Table 2: Effect of this compound on [3H]Ryanodine Binding
| Preparation | Condition | This compound Concentration | Change in [3H]Ryanodine Binding | Citation |
| Failing Dog Heart SR | Not Specified | Increased binding | [12] | |
| HEK-293 cells expressing RyR2 (no FKBP12.6) | Not Specified | Inhibited binding | [7][9] |
Key Experimental Protocols
Understanding the methodologies employed in these studies is crucial for a comprehensive evaluation of the controversy. Below are detailed protocols for key experiments cited.
Immunoprecipitation and Western Blotting
This technique is used to assess the association between RyR2 and calstabin2.
-
Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The lysate is incubated with an anti-RyR2 antibody overnight at 4°C to form antibody-antigen complexes. Protein A/G agarose beads are then added to pull down these complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against RyR2 and calstabin2, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Ca2+ Sparks)
This method visualizes and quantifies spontaneous localized Ca2+ release events from the SR.
-
Cell Loading: Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM or Fluo-5N.
-
Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope.
-
Image Acquisition: Line-scan images are acquired by repeatedly scanning a single line across the cell. This allows for the detection of rapid, localized changes in fluorescence, which represent Ca2+ sparks.
-
Data Analysis: The frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks are analyzed using specialized software. A reduction in spark frequency is indicative of RyR2 stabilization.
[3H]Ryanodine Binding Assay
This assay measures the binding of radiolabeled ryanodine to the RyR2 channel, which is an indicator of the channel's open probability.
-
SR Vesicle Preparation: Sarcoplasmic reticulum microsomes are isolated from heart tissue through differential centrifugation.
-
Binding Reaction: The SR vesicles are incubated with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and with or without this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the SR-bound [3H]ryanodine from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed mechanisms of this compound action.
Conclusion
The controversy surrounding the role of calstabin2 in the mechanism of action of this compound highlights the complexity of RyR2 regulation. While a definitive consensus has yet to be reached, the existing body of research provides compelling evidence for both calstabin2-dependent and -independent pathways. It is plausible that this compound may exert its effects through a combination of mechanisms, the predominance of which could depend on the specific pathological context. Further research, potentially utilizing advanced structural biology techniques and more sophisticated cellular and animal models, is necessary to fully elucidate the intricate molecular interactions governing this compound's cardioprotective effects. This will be crucial for the rational design of next-generation RyR2-stabilizing drugs for the treatment of heart disease.
References
- 1. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519: A Multi-Channel Blocker in Cardiomyocytes - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant multi-channel blocking properties in cardiomyocytes.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interactions with various ion channels critical to cardiac electrophysiology and calcium homeostasis. The document summarizes quantitative data on its blocking potency, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.
Introduction
This compound is a promising therapeutic agent for cardiac arrhythmias and heart failure.[1] Its cardioprotective effects are attributed to its ability to modulate multiple ion channels, thereby stabilizing cardiomyocyte function. While its primary target is the ryanodine receptor 2 (RyR2), this compound also exerts significant effects on L-type calcium channels (Ca-v1.2), sodium channels (Na-v1.5), and various potassium channels.[2][3] This multi-channel activity contributes to its complex pharmacological profile.
Quantitative Data: Multi-Channel Blocking Profile of this compound
The following table summarizes the inhibitory concentrations (IC50) and observed effects of this compound on various ion channels and transporters in cardiomyocytes.
| Target Channel/Transporter | Species | IC50 / Concentration | Observed Effect | Reference(s) |
| Ryanodine Receptor 2 (RyR2) | Canine | 1 µM | Increased calstabin-2 binding to PKA-phosphorylated RyR2 | [4] |
| Rat | 1 µM | Reduced frequency of diastolic Ca2+ release events | [5] | |
| Murine | 1 µM | Reduced SR Ca2+ leak (Ca2+ sparks) | [2][6] | |
| L-type Ca2+ Channel (I-Ca) | Rat | 1 µM / 3 µM | 22.0 ± 3.3% inhibition / 59.6 ± 1.4% inhibition | [7] |
| Murine | 3 µmol·L−1 | Inhibition of L-type Ca2+ currents | [6] | |
| Sodium Channel (I-Na) | Guinea Pig | Not specified | Frequency- and voltage-dependent blocking effects | [8] |
| Rapid Delayed Rectifier K+ Current (I-Kr) | Guinea Pig | 1.2 µM | Suppression of I-Kr | [9] |
| Inward Rectifier K+ Current (I-K1) | Guinea Pig | Not specified | Inhibition of I-K1 | [8] |
| Muscarinic K+ Current (I-KAch) | Not specified | Not specified | Inhibition of I-KAch | [3] |
| SERCA | Cardiac Muscle | 9 µM (at 0.25 µM Ca2+) | Inhibition of SERCA-dependent ATPase activity | [10] |
| Cardiac Muscle | 19 µM (at 2 µM Ca2+) | Inhibition of SERCA-dependent ATPase activity | [10] | |
| Cardiac Muscle | 130 µM (at 200 µM Ca2+) | Inhibition of SERCA-dependent ATPase activity | [10] |
Signaling Pathway of this compound Action on RyR2
This compound's primary mechanism of action involves the stabilization of the RyR2 channel, particularly under conditions of pathological stress such as in heart failure. This is achieved by enhancing the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, even when the channel is hyperphosphorylated by Protein Kinase A (PKA).[2][4] This action reduces the diastolic calcium leak from the sarcoplasmic reticulum.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ventricular voltage‐gated ion channels: Detection, characteristics, mechanisms, and drug safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Discovery and Synthesis of the K201 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound K201, also known as JTV-519, has emerged as a significant cardioprotective agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the early-stage discovery, synthesis, and pharmacological characterization of K201. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document outlines the initial identification of K201 as a suppressor of calcium overload-induced cardiac cell death, its primary mode of action as a stabilizer of the ryanodine receptor 2 (RyR2), and its function as a multi-ion channel blocker. Detailed experimental protocols for key assays, quantitative data on its pharmacological effects, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding and further investigation of this promising therapeutic compound.
Early-Stage Discovery
The discovery of K201 originated from a screening program aimed at identifying compounds capable of preventing sudden cardiac cell death induced by myofibrillar over-contraction due to calcium overload.[1] K201, a 1,4-benzothiazepine derivative, was identified as a potent cardioprotective agent.[2] Its chemical structure, 4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, shares similarities with diltiazem, a known calcium channel blocker.[2]
Initial Screening and Lead Identification
The initial screening likely involved cellular assays designed to mimic calcium overload conditions in cardiomyocytes. The primary endpoint would have been the prevention of cell death or the reduction of arrhythmic events. K201 emerged as a lead compound due to its significant protective effects.
Mechanism of Action Elucidation
Subsequent studies focused on elucidating the mechanism of action of K201. It was discovered that its primary target is the cardiac ryanodine receptor (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[2] K201 stabilizes the closed state of the RyR2 channel, thereby reducing the diastolic calcium leak from the SR, a key factor in the pathophysiology of heart failure and arrhythmias.[2]
Further investigations revealed that K201 also functions as a multi-ion channel blocker, affecting various currents that are critical for cardiac action potential generation and propagation.
Synthesis of K201
The synthesis of K201 (4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine) involves the coupling of two key intermediates: 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine and a derivative of 3-(4-benzylpiperidin-1-yl)propionic acid. While a detailed, publicly available, step-by-step protocol for the synthesis of K201 is not extensively documented in non-proprietary literature, a plausible synthetic route can be constructed based on established organic chemistry principles and information from patents and related publications.
Plausible Synthetic Pathway
The final step in the synthesis of K201 is the formation of an amide bond between the secondary amine of the 1,4-benzothiazepine core and the carboxylic acid moiety of the propionic acid derivative.
Experimental Protocol: Synthesis of K201 (Proposed)
Step 1: Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
This intermediate can be synthesized from 4-methoxyaniline through a multi-step process involving diazotization, conversion to a thiol, and subsequent cyclization with a suitable dielectrophile.
Step 2: Synthesis of 3-(4-benzylpiperidin-1-yl)propionic acid
This can be prepared by the reaction of 4-benzylpiperidine with a suitable three-carbon acrylic acid equivalent, such as ethyl acrylate, followed by hydrolysis of the resulting ester.
Step 3: Amide Coupling
-
Dissolve 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1 equivalent) and 3-(4-benzylpiperidin-1-yl)propionic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired K201 compound.
Pharmacological Data
The pharmacological effects of K201 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Effects of K201 on Ion Channels
| Ion Channel/Current | Species/Cell Type | IC50 Value | Reference |
| Late Sodium Current (INa) | - | 3-6.7 µM | [3] |
| Rapid Delayed Rectifier Potassium Current (IKr) | Xenopus oocytes (hERG) | ~1.5 µM | [4] |
| L-type Calcium Current (ICa-L) | Guinea pig ventricular myocytes | - | [5] |
Note: Specific IC50 values for ICa-L were not explicitly found in the provided search results, but K201 is known to inhibit this current.
Table 2: Effects of K201 on Ryanodine Receptor 2 (RyR2) Function
| Parameter | Experimental System | Effect | Concentration | Reference |
| Store Overload-Induced Ca2+ Release (SOICR) | Cardiac cells | Inhibition | IC50 ~3 µM | - |
| [3H]Ryanodine Binding | - | Inhibition | - | [6] |
| Diastolic Ca2+ Release | Rat ventricular cardiomyocytes | Decreased amplitude | 1.0 µmol/L | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological effects of K201.
Whole-Cell Patch Clamp for Ion Channel Analysis
Experimental Protocol: Whole-Cell Patch-Clamp Recording from Cardiomyocytes
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired species (e.g., mouse, guinea pig) using established enzymatic digestion protocols.
-
Maintain the isolated myocytes in a calcium-tolerant solution at room temperature for 1 to 24 hours before recording.
2. Solutions:
-
Extracellular Solution (for ICa): 137 mM NaCl, 1.8 mM CaCl2, 25 mM CsCl, 0.5 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4).
-
Pipette Solution (for ICa): 120 mM CsCl, 10 mM 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), 1 mM EGTA, 1 mM MgCl2, 1 mM Na2GTP, 5 mM phosphocreatine, and 10 mM HEPES (pH 7.2).[7]
-
Note: Solution compositions should be adjusted based on the specific ion current being measured (e.g., for potassium currents, cesium would be replaced with potassium).
-
3. Recording:
-
Use borosilicate glass pipettes with a resistance of 1-1.5 MΩ when filled with the pipette solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pClamp) to control voltage protocols and record ionic currents.
-
For ICa, apply a prepulse from -80 to -40 mV to inactivate fast sodium channels, followed by depolarizing steps to various test potentials.[7]
4. Data Analysis:
-
Measure the peak inward current to quantify the current amplitude.
-
Apply different concentrations of K201 to the extracellular solution to determine its inhibitory effect and calculate the IC50 value.
Single-Cell Calcium Imaging
Experimental Protocol: Calcium Imaging with Fura-2 AM
1. Cell Preparation:
-
Plate cells (e.g., HEK293 cells or isolated cardiomyocytes) on glass coverslips coated with a suitable adhesive (e.g., poly-L-lysine).
2. Dye Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in DMSO).[8]
-
Wash the cells with a calcium recording buffer.
-
Load the cells with Fura-2 AM (e.g., 1 µg/mL in recording buffer) at room temperature for 30 minutes in the dark.[8]
-
Wash the cells with the recording buffer for 30 minutes to allow for the de-esterification of the dye.[8]
3. Imaging:
-
Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells sequentially at 340 nm and 380 nm and collect the emission at 510 nm.
-
Record time-lapse images to monitor changes in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the intracellular calcium concentration.
-
Analyze the changes in the 340/380 ratio in response to stimuli and the application of K201 to assess its effect on calcium signaling.
[3H]Ryanodine Binding Assay
Experimental Protocol: [3H]Ryanodine Binding Assay
1. Preparation of Microsomes:
-
Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue or from HEK293 cells expressing RyR2.
2. Binding Reaction:
-
Prepare a binding buffer containing various concentrations of free Ca2+ (buffered with EGTA).
-
Add the SR microsomes, [3H]ryanodine, and different concentrations of K201 to the binding buffer.
-
Incubate the mixture to allow for equilibrium binding.
3. Separation and Detection:
-
Separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Perform saturation binding experiments to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Perform competition binding experiments with varying concentrations of K201 to determine its inhibitory effect on [3H]ryanodine binding and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by K201 and the general workflows of the experimental protocols.
Signaling Pathway of K201 Action
Caption: Signaling pathway of K201 action in cardiomyocytes.
Experimental Workflow for K201 Evaluation
Caption: General experimental workflow for the evaluation of K201.
Conclusion
The K201 compound represents a significant advancement in the search for novel cardioprotective agents. Its unique dual mechanism of action, involving the stabilization of the RyR2 receptor and the blockade of multiple ion channels, makes it a compelling candidate for the treatment of various cardiovascular diseases, including heart failure and arrhythmias. This technical guide has provided a detailed overview of the early-stage discovery, synthesis, and pharmacological characterization of K201. The presented data and experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further research and development in this promising area of cardiovascular pharmacology.
References
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrobromide | 1186400-78-1 | Benchchem [benchchem.com]
- 2. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 5. Screening for the calstabin-ryanodine receptor complex stabilizers this compound and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jocpr.com [jocpr.com]
- 8. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of JTV-519 on Cardiac Myocyte Calcium Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive analysis of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, and its profound effects on the intricate calcium signaling pathways within cardiac myocytes. The primary mechanism of action of this compound revolves around its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR). By modulating RyR2 function, this compound mitigates aberrant diastolic calcium leak, a key contributor to cardiac arrhythmias and contractile dysfunction in various pathological states, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]
Mechanism of Action and Core Signaling Pathways
This compound's principal therapeutic effect is achieved through the stabilization of the RyR2 channel in its closed state.[1] This action is particularly crucial during diastole, the relaxation phase of the cardiac cycle, where an unstable RyR2 can lead to spontaneous and detrimental calcium sparks and waves. The stabilization of RyR2 by this compound is thought to occur through a direct interaction with the channel, preventing conformational changes that would otherwise lead to calcium leakage.[1]
The role of calstabin2 (FKBP12.6), a protein that naturally stabilizes RyR2, in the action of this compound has been a subject of investigation. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, especially in pathological conditions where this interaction is weakened, such as in heart failure.[2] However, other research indicates that this compound can suppress spontaneous calcium release from the SR irrespective of its association with calstabin2, suggesting a direct effect on the RyR2 channel itself.[3][4][5]
Beyond its primary target, this compound has been reported to have effects on other ion channels and calcium handling proteins, although these are generally considered secondary to its RyR2-stabilizing action. These include potential inhibition of L-type calcium channels and, under certain conditions, an inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[6][7]
Signaling Pathway of this compound's Action on RyR2
Caption: this compound's primary mechanism on the RyR2 channel.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key parameters of cardiac myocyte calcium signaling as reported in various studies.
Table 1: Effect of this compound on Sarcoplasmic Reticulum Calcium Leak
| Experimental Model | Condition | This compound Concentration | Effect on SR Ca2+ Leak | Reference |
| HL-1 Cardiomyocytes | Control | 1 µM | 52% reduction | [8][9] |
| HL-1 Cardiomyocytes | Hypoxia (1% O2) | 1 µM | 35% reduction | [8][9] |
| Murine Cardiomyocytes | Ouabain-induced | 1 µM | Significant reduction in Ca2+ spark frequency | [6][10] |
Table 2: Effect of this compound on Ryanodine Receptor 2 (RyR2) Function
| Parameter | Experimental Condition | This compound Concentration | Observation | Reference |
| RyR2 Open Probability (Po) | Diastolic [Ca2+]i | Not specified | Decreased | [1] |
| RyR2 Open Probability (Po) | Diastolic Ca2+ conditions (~100 nM) | ≥5 µM | No effect on "low-activity" channels | [7] |
| RyR2 Open Probability (Po) | Systolic Ca2+ conditions (~5 µM) | ≥5 µM | Increased Po of "high-activity" channels | [7] |
| [3H]ryanodine binding | Ca2+ activation | 50 µM | Increased EC50 for Ca2+ activation | [3] |
Table 3: Effect of this compound on Other Calcium Handling Parameters
| Parameter | Experimental Model | This compound Concentration | Effect | Reference |
| L-type Ca2+ current | Murine Cardiomyocytes | 1 µM | Significantly reduced | [6] |
| SERCA activity | Murine Cardiomyocytes | 1 µM | Trend towards a small decrease | [6] |
| SERCA-dependent ATPase activity | Cardiac muscle microsomes (0.25 µM Ca2+) | IC50 = 9 µM | Inhibition | [7] |
| SERCA-dependent ATPase activity | Cardiac muscle microsomes (2 µM Ca2+) | IC50 = 19 µM | Inhibition | [7] |
| SERCA-dependent ATPase activity | Cardiac muscle microsomes (200 µM Ca2+) | IC50 = 130 µM | Inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.
1. Single-Cell Calcium Imaging
-
Cell Preparation: Cardiomyocytes are isolated from animal models (e.g., murine ventricles) via enzymatic digestion.[6] For in-vitro studies, cell lines like HL-1 are cultured under specific conditions (e.g., control vs. hypoxic).[8][9]
-
Calcium Indicator Loading: Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM or Fura-2 AM.[4][6]
-
Image Acquisition: A confocal microscope is used to perform line-scan imaging along the longitudinal axis of the cardiomyocyte to record intracellular Ca2+ transients and spontaneous Ca2+ release events (sparks and waves).
-
Experimental Procedure: Baseline calcium dynamics are recorded. Subsequently, cells are perfused with a solution containing this compound at the desired concentration, and the recordings are repeated to assess the drug's effects. In some protocols, Ca2+ overload is induced (e.g., with ouabain) to provoke SR Ca2+ leak before and after this compound application.[6]
-
Data Analysis: Parameters such as Ca2+ transient amplitude, decay kinetics, SR Ca2+ content (assessed by rapid caffeine application), Ca2+ spark frequency, and wave incidence are quantified and compared between control and this compound-treated cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for studying this compound's effects.
2. [3H]Ryanodine Binding Assay
-
Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac muscle tissue homogenates through differential centrifugation.
-
Binding Reaction: SR microsomes are incubated with [3H]ryanodine (a radiolabeled ligand that binds to open RyR2 channels) in a buffer solution containing varying concentrations of Ca2+ and with or without this compound.
-
Separation and Scintillation Counting: The mixture is filtered to separate the microsomes (with bound [3H]ryanodine) from the unbound ligand. The radioactivity on the filter is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of [3H]ryanodine binding is plotted against the Ca2+ concentration to determine the Ca2+-dependency of RyR2 activation. The effect of this compound on this relationship, including the half-maximal effective concentration (EC50) for Ca2+ activation, is then determined.[3]
3. Western Blotting for Protein Phosphorylation
-
Protein Extraction: Proteins are extracted from cardiac tissue or isolated cardiomyocytes.
-
Immunoprecipitation: RyR2 is often immunoprecipitated from the total protein lysate to isolate it from other proteins.
-
SDS-PAGE and Western Blotting: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for total RyR2 and for phosphorylated forms of RyR2 (e.g., at Ser-2808 or Ser-2814). The amount of bound primary antibody is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
Analysis: The signal intensity for the phosphorylated RyR2 is normalized to the total RyR2 signal to quantify the level of phosphorylation. This allows for the assessment of whether this compound's effects are dependent on the phosphorylation status of the RyR2 channel.
Logical Relationship of this compound's Action
Caption: The therapeutic cascade initiated by this compound.
Conclusion
This compound represents a targeted therapeutic agent that addresses a fundamental mechanism of cardiac myocyte dysfunction – aberrant diastolic SR calcium leak. Its primary action of stabilizing the RyR2 channel in the closed state has been shown to reduce spontaneous calcium release events, which are known triggers for cardiac arrhythmias. While its effects on other calcium handling proteins are noted, the preponderance of evidence points to RyR2 stabilization as its core therapeutic mechanism. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of cardiac calcium signaling modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. portlandpress.com [portlandpress.com]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519: A Deep Dive into its Cardioprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant attention for its potential cardioprotective effects.[1] Structurally similar to the calcium channel blocker diltiazem, this compound exhibits a multi-faceted mechanism of action primarily centered on the regulation of intracellular calcium dynamics, making it a promising therapeutic candidate for a range of cardiovascular diseases, including cardiac arrhythmias, heart failure, and ischemia-reperfusion injury.[1] This technical guide provides an in-depth analysis of the core cardioprotective properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2 (RyR2)
The cornerstone of this compound's cardioprotective effect lies in its ability to stabilize the ryanodine receptor 2 (RyR2), a critical calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] In pathological states such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias and impaired cardiac contractility.[1][2]
This compound directly binds to the RyR2, stabilizing it in its closed state and reducing the probability of spontaneous calcium release during diastole.[1] This action effectively plugs the "leak" in the SR, thereby preventing the detrimental downstream effects of elevated diastolic calcium.
The precise molecular mechanism of this stabilization is a subject of ongoing research. One prominent theory suggests that this compound enhances the binding of calstabin2 (also known as FKBP12.6) to the RyR2.[2][3] Calstabin2 is a crucial stabilizing subunit of the RyR2 complex, and its dissociation is associated with increased channel open probability and calcium leak. By promoting the re-association of calstabin2, this compound restores the normal function of the RyR2 channel. However, some studies suggest that this compound can also exert its stabilizing effect on RyR2 independently of calstabin2.[4]
Quantitative Effects of this compound on Cardiac Function
Numerous preclinical studies have demonstrated the beneficial effects of this compound on various parameters of cardiac function. The following tables summarize key quantitative data from these investigations.
| Animal Model | Condition | This compound Dose | Parameter | Control/Placebo | This compound Treated | Reference |
| Mice (Wild-Type) | Myocardial Infarction | Not specified | Ejection Fraction | 31.1 ± 3.1% | 45.8 ± 5.1% | [2] |
| Mice (CLP-induced sepsis) | Sepsis | 0.5mg/kg/h, i.v. | Ejection Fraction | Significantly lower | Significantly increased | [5] |
| Mice (CLP-induced sepsis) | Sepsis | 0.5mg/kg/h, i.v. | Fractional Shortening | Significantly lower | Significantly increased | [5] |
| Guinea-pig ventricular muscles | Ischemia-Reperfusion | 1.0 µM | Post-ischemic Contractile Recovery | 34 ± 4% of baseline | 63 ± 5% of baseline | [6] |
| Rat hearts | Ischemia-Reperfusion | 0.3 µM | % change of R405/500 (intracellular Ca2+) | 42.7 ± 3.2% | 18.4 ± 9.1% | [7] |
| Rat ventricular myocytes | - | 1.0 µM | % inhibition of ICa peak current | - | 22.0 ± 3.3% | [7] |
| Rat ventricular myocytes | - | 3.0 µM | % inhibition of ICa peak current | - | 59.6 ± 1.4% | [7] |
| Experimental Model | Condition | This compound Concentration | Parameter | Control | This compound Treated | Reference |
| RyR1 channels from WT mice with MI | - | Not specified | Open Probability (Po) | 0.35 ± 0.05 | 0.008 ± 0.003 | [2] |
| Murine cardiomyocytes | Ouabain-induced SR Ca2+ leak | 1 µmol·L−1 | Cardiomyocytes with Ca2+ waves | 12/19 (67%) | 6/33 (18%) | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's primary mechanism of action in heart failure.
Caption: Workflow for ischemia-reperfusion studies with this compound.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments cited in the literature.
Tachycardia-Induced Heart Failure Model in Dogs
-
Objective: To induce heart failure in a large animal model to test the efficacy of this compound.
-
Protocol:
-
Healthy adult mongrel dogs are used.
-
A pacemaker is implanted to induce rapid ventricular pacing.
-
Pacing is maintained at a high rate (e.g., 240 beats/min) for approximately 4 weeks to induce heart failure.
-
Cardiac function is assessed using echocardiography and hemodynamic measurements.
-
Sarcoplasmic reticulum (SR) vesicles are isolated from the left ventricular muscles for in vitro analysis.
-
The rate of Ca2+ release and [3H]ryanodine binding to the SR are measured to assess RyR2 function.[3][9]
-
Single-Channel Recordings of Ryanodine Receptors
-
Objective: To directly measure the open probability (Po) of single RyR2 channels.
-
Protocol:
-
SR microsomes are isolated from cardiac tissue.
-
The microsomes are fused with a planar lipid bilayer separating two chambers (cis and trans).
-
The cis chamber (representing the cytoplasm) contains a low concentration of Ca2+ (e.g., 150 nM) to mimic diastolic conditions.
-
The trans chamber (representing the SR lumen) contains a high concentration of Ca2+.
-
A voltage is applied across the bilayer, and the current flowing through a single RyR2 channel is recorded using a patch-clamp amplifier.
-
The open probability (Po) is calculated as the fraction of time the channel is in the open state.[2]
-
Ischemia-Reperfusion in Isolated Perfused Hearts
-
Objective: To assess the effect of this compound on myocardial injury following a period of ischemia and reperfusion.
-
Protocol:
-
Hearts are isolated from small animals (e.g., rats or guinea pigs) and mounted on a Langendorff apparatus for coronary perfusion.
-
The hearts are perfused with a Krebs-Henseleit buffer.
-
Baseline contractile function (e.g., left ventricular developed pressure) is recorded.
-
Global no-flow ischemia is induced for a defined period (e.g., 20-30 minutes).
-
Reperfusion is initiated, and the recovery of contractile function is monitored for a subsequent period (e.g., 60 minutes).
-
This compound can be administered either before ischemia or at the onset of reperfusion to evaluate its protective effects.[6][7]
-
Intracellular calcium levels can be monitored using fluorescent indicators like indo-1.[7]
-
Broader Pharmacological Profile
While the stabilization of RyR2 is its primary cardioprotective mechanism, this compound also exhibits other pharmacological activities that may contribute to its overall effects. It has been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which could prevent SR Ca2+ overload under pathological conditions.[5] Additionally, at higher concentrations, this compound can inhibit L-type Ca2+ channels, which may contribute to its anti-arrhythmic properties.[7][10] It also has reported effects on Na+ and K+ channels.[10]
Conclusion
This compound is a promising cardioprotective agent with a well-defined primary mechanism of action centered on the stabilization of the RyR2 channel. By reducing diastolic calcium leak from the sarcoplasmic reticulum, it addresses a fundamental driver of arrhythmias and contractile dysfunction in various cardiovascular diseases. The quantitative data from preclinical studies consistently demonstrate its efficacy in improving cardiac function and protecting against ischemic injury. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human cardiovascular medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel cardioprotective agent, improves the contractile recovery after ischaemia-reperfusion in coronary perfused guinea-pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
JTV-519 (K201): A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical and physical properties of JTV-519 (also known as K201), a promising therapeutic agent in cardiovascular research. This guide details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its study.
This compound is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiac arrhythmias and heart failure.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes, in its closed state.[1] This action helps to prevent aberrant diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of various cardiac disorders.[1] Additionally, this compound has been shown to be a calcium-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).
Chemical and Physical Properties
This compound is available in several forms, including the free base, hydrochloride, fumarate, and hemifumarate salts. The properties of each form are summarized below for clarity and comparative analysis.
| Property | This compound (Free Base) | This compound Hydrochloride | This compound Fumarate | This compound Hemifumarate |
| IUPAC Name | 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hydrochloride | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hemifumarate |
| Synonyms | K201 | K201 hydrochloride | K201 fumarate | K201 hemifumarate |
| Molecular Formula | C25H32N2O2S | C25H33ClN2O2S | C25H32N2O2S.C4H4O4 | C25H32N2O2S·0.5C4H4O4 |
| Molecular Weight | 424.60 g/mol [1] | 461.06 g/mol | 540.67 g/mol | 482.64 g/mol [2] |
| CAS Number | 145903-06-6 | 1038410-88-6[1] | 1883549-36-7 | 1435938-25-2[2] |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble to 100 mM in DMSO | Soluble in DMSO |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks | Powder: -20°C for 12 months; In Solvent: -80°C for 6 months | Store at +4°C | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action: A Dual Role in Calcium Homeostasis
The therapeutic effects of this compound are primarily attributed to its modulation of two key proteins involved in cardiomyocyte calcium cycling: the ryanodine receptor 2 (RyR2) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).
RyR2 Stabilization and the Role of Calstabin-2
Under pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can trigger delayed afterdepolarizations and arrhythmias. This compound is thought to correct this defect by stabilizing the closed state of the RyR2 channel.
The interaction between this compound and RyR2 is closely linked to the regulatory protein calstabin-2 (also known as FKBP12.6). In a healthy state, calstabin-2 is bound to RyR2, which helps to keep the channel closed during diastole. In heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent increase in calcium leak. This compound has been shown to enhance the binding affinity of calstabin-2 to RyR2, even in its hyperphosphorylated state, thereby restoring normal channel function.
Caption: Signaling pathway of this compound's effect on RyR2 and Calstabin-2.
SERCA Inhibition
In addition to its effects on RyR2, this compound also acts as a Ca2+-dependent blocker of SERCA. This inhibition of SERCA-dependent ATPase activity is more potent at lower calcium concentrations, which are typical of diastolic conditions. This action could contribute to the prevention of SR calcium overload in pathological states.
Quantitative Data
The following tables summarize the key quantitative data for this compound's interactions with its primary targets.
Table 1: this compound IC50 Values for SERCA Inhibition
| Tissue | Calcium Concentration | IC50 (µM) |
| Cardiac Muscle | 0.25 µM | 9 |
| Cardiac Muscle | 2 µM | 19 |
| Cardiac Muscle | 200 µM | 130 |
| Skeletal Muscle | 0.25 µM | 5 |
| Skeletal Muscle | 2 µM | 13 |
| Skeletal Muscle | 200 µM | 104 |
Table 2: Effect of this compound on Calstabin-1 Binding to RyR1
| Condition | Dissociation Constant (Kd) (nM) |
| RyR1 + PKA + PKA inhibitor | 93.8 ± 4.0 |
| RyR1 + PKA | 1068.5 ± 77.5 |
| RyR1 + PKA + this compound | 110.3 ± 1.8 |
Experimental Protocols
This section provides an overview of methodologies commonly used to investigate the effects of this compound.
Measurement of Calcium Sparks
The effect of this compound on diastolic calcium leak can be assessed by measuring calcium sparks in isolated cardiomyocytes using confocal microscopy.
Caption: Experimental workflow for measuring calcium sparks.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, rabbit).
-
Fluorescent Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
This compound Incubation: Incubate a subset of the cells with the desired concentration of this compound.
-
Confocal Imaging: Perform line-scan confocal imaging to detect spontaneous localized calcium release events (calcium sparks).
-
Data Analysis: Quantify the frequency, amplitude, and spatial and temporal properties of the calcium sparks in control and this compound-treated cells.
Single-Channel Recordings
To directly assess the effect of this compound on RyR2 channel gating, single-channel recordings can be performed using the planar lipid bilayer technique.
Methodology:
-
SR Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles from cardiac tissue.
-
Bilayer Formation: Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Fuse the SR vesicles to the lipid bilayer.
-
Channel Activity Recording: Record the single-channel currents under voltage-clamp conditions.
-
This compound Application: Add this compound to the cis (cytosolic) or trans (luminal) chamber and record the changes in channel open probability and gating kinetics.
Calstabin-2 Binding Assay
The effect of this compound on the binding of calstabin-2 to RyR2 can be quantified using co-immunoprecipitation or pull-down assays.
Caption: Workflow for Calstabin-2 co-immunoprecipitation.
Methodology:
-
Lysate Preparation: Prepare protein lysates from cardiac tissue or isolated cardiomyocytes that have been treated with or without this compound.
-
Immunoprecipitation: Use an antibody specific for RyR2 to immunoprecipitate the RyR2 protein complex.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using an antibody against calstabin-2 to detect the amount of co-immunoprecipitated calstabin-2.
-
Quantification: Quantify the band intensities to determine the relative amount of calstabin-2 bound to RyR2 in the presence and absence of this compound.
Conclusion
This compound is a multifaceted compound with significant therapeutic potential for cardiovascular diseases. Its ability to stabilize RyR2 and inhibit SERCA provides a dual mechanism to restore normal calcium homeostasis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the properties and applications of this promising molecule.
References
Methodological & Application
Application Notes and Protocols for JTV-519 in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in studies involving isolated cardiomyocytes. This compound is a compound of interest for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR).
Mechanism of Action
This compound is known to interact with multiple cellular targets.[1] In cardiac myocytes, its principal mechanism involves binding to and stabilizing the RyR2 channel, which is responsible for releasing calcium from the SR to initiate muscle contraction.[1] By stabilizing RyR2 in its closed state, this compound decreases the probability of the channel opening during diastole, thus inhibiting spontaneous calcium sparks and waves that can lead to arrhythmias and heart failure.[1][2] The drug is thought to enhance the binding of calstabin-2 (FKBP12.6) to RyR2, a key protein in channel stabilization, although some studies suggest it can act independently of calstabin-2.[1][3][4]
Experimental Applications
This compound is utilized in isolated cardiomyocyte models to investigate:
-
The regulation of intracellular calcium cycling.
-
The pathophysiology of cardiac arrhythmias.
-
The mechanisms of heart failure.
-
The efficacy of novel therapeutic agents targeting RyR2.
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol describes a common method for isolating ventricular cardiomyocytes from adult mice or rats.
Materials:
-
Perfusion Buffer (Ca2+-free Tyrode's or Krebs-Henseleit): See Table 2 for composition.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., 285 U/mg) and potentially protease.
-
Stop Solution (BSA Solution): Perfusion buffer with 1% Bovine Serum Albumin (BSA).
-
Langendorff perfusion system.
Procedure (Mouse):
-
Anesthetize the mouse (e.g., with isoflurane) and perform cervical dislocation.[2]
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution for approximately 4 minutes to clear the coronary arteries of blood.[2]
-
Switch to the enzyme solution and perfuse for about 7 minutes, or until the heart becomes flaccid.[2]
-
Remove the heart from the cannula and gently tease the ventricular tissue apart in the stop solution.
-
Filter the cell suspension to remove large tissue debris.
-
Allow the cardiomyocytes to settle by gravity.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1 mmol/L.[2]
-
Only quiescent, rod-shaped ventricular cardiomyocytes should be used for experiments.[2]
Procedure (Rat):
-
Euthanize the adult rat according to approved institutional protocols.[5]
-
Excise the heart and perfuse retrogradely with a modified Krebs-Henseleit (KH) solution for 4 minutes.[5]
-
Perfuse with KH solution containing collagenase (e.g., 1 mg/mL) and protease (e.g., 0.1 mg/mL) for approximately 6 minutes.[5]
-
Follow with a 6-minute perfusion with nominally Ca2+-free KH solution containing 1% BSA to wash out the enzymes.[5]
-
Proceed with mechanical dissociation and calcium reintroduction as described for the mouse protocol.
This compound Treatment and Induction of Cellular Stress
This protocol outlines the treatment of isolated cardiomyocytes with this compound and the subsequent induction of cellular stress to study the drug's effects on calcium handling.
Materials:
-
Isolated cardiomyocytes.
-
This compound stock solution (dissolved in DMSO).
-
Tyrode's solution (with physiological calcium, e.g., 1-3 mmol/L).
-
Stress-inducing agents (e.g., Ouabain, Isoproterenol).
-
Confocal microscope equipped for calcium imaging.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
Procedure:
-
Load the isolated cardiomyocytes with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate a subset of the cardiomyocytes with this compound (e.g., 1 µmol/L) for 1-2 hours.[2][6] A control group should be incubated with the vehicle (e.g., 0.1% DMSO).[6]
-
Transfer the cells to a perfusion chamber on the stage of an inverted confocal microscope.
-
Superfuse the cells with Tyrode's solution at 37°C.[7]
-
Electrically stimulate the cardiomyocytes at a steady frequency (e.g., 1 Hz) for at least 10 minutes to reach a steady state.[7]
-
To induce SR calcium leak, introduce a stressor such as ouabain (e.g., 100 µmol/L) or isoproterenol (e.g., 150 nmol/L) into the perfusion solution.[2][5]
-
Record calcium dynamics, including calcium transients, sparks, and waves, using the confocal microscope.
Measurement of Sarcoplasmic Reticulum (SR) Calcium Load
This protocol describes how to assess the SR calcium content in isolated cardiomyocytes.
Procedure:
-
Following the recording of steady-state calcium transients, stop the electrical stimulation.
-
Rapidly apply a solution containing 10 mM caffeine to the cardiomyocyte using a local perfusion system.[6]
-
The caffeine application will induce a large, transient release of calcium from the SR. The amplitude of this caffeine-induced calcium transient is used as an index of the SR calcium load.
-
After the initial caffeine-induced transient has decayed, apply a second pulse of caffeine to ensure the complete release of SR calcium in the first application.[6]
Quantitative Data
Table 1: this compound Concentrations and Effects on Cardiomyocyte Calcium Dynamics
| Parameter | Species | Condition | This compound Concentration | Effect | Reference |
| SR Ca2+ Leak | Mouse | Ouabain-induced | 1 µmol/L | Significantly reduced Ca2+ spark frequency. | [2] |
| Mouse | Ouabain-induced | 1 µmol/L | Reduced the number of cardiomyocytes developing Ca2+ waves. | [2] | |
| Rat | Isoproterenol + high Ca2+ | 1.0 µmol/L | Significantly reduced the frequency of diastolic Ca2+ release events. | [5] | |
| HL-1 Cells | Hypoxia | 1 µM | Reduced SR calcium leakage by 35%. | [8] | |
| Diastolic [Ca2+]i | Mouse | Ouabain-induced | 1 µmol/L | Significantly lower than in the absence of this compound. | [2] |
| SR Ca2+ Load | Mouse | Ouabain-induced | 1 µmol/L | Reduced SR Ca2+ load. | [2] |
| Calstabin-2+/- Mouse | Isoproterenol | 1 µM | Did not significantly change SR Ca2+ load. | [6] | |
| Ca2+ Transient Amplitude | Mouse | Control | 1 µmol/L | No effect on [Ca2+]i transient amplitude. | [2] |
| Rat | Isoproterenol + high Ca2+ | 1.0 µmol/L | Significantly reduced stimulated free Ca2+ transient amplitude. | [5] |
Table 2: Composition of Experimental Solutions (in mmol/L unless otherwise stated)
| Component | Tyrode's Solution[7] | Krebs-Henseleit (KH) Solution (modified for isolation)[5] |
| NaCl | 136 | 120 |
| KCl | 5 | 5.4 |
| CaCl2 | 3 | - |
| MgCl2 | 1 | 3.5 (MgCl2·6H2O) |
| HEPES | 10 | 20 |
| Glucose | 10 | 11.1 |
| NaH2PO4 | - | 0.52 |
| Taurine | - | 20 |
| Creatine | - | 10 |
| pH | 7.4 (with NaOH) | 7.4 (with NaOH) |
Visualizations
Caption: Experimental workflow for studying this compound effects on isolated cardiomyocytes.
Caption: Signaling pathway of this compound's action on RyR2 and calcium handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scispace.com [scispace.com]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of JTV-519 in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of JTV-519 (also known as K201) in murine models. This compound is a 1,4-benzothiazepine derivative investigated for its cardioprotective and antiarrhythmic properties.[1][2][3]
Mechanism of Action
This compound acts as a calcium channel stabilizer, primarily by enhancing the binding of calstabin-2 (FKBP12.6) to the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[4][5][6] In pathological conditions such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR), which can contribute to cardiac arrhythmias and contractile dysfunction.[1][4][6] By stabilizing the closed state of the RyR2 channel, this compound reduces this diastolic SR Ca2+ leak.[1][4][6]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various murine models as reported in the literature.
Table 1: this compound Dosage and Administration in Murine Models
| Murine Model | Dosage | Administration Route | Duration | Reference |
| Wild-type C57BL/6 mice with polymicrobial sepsis (induced by CLP) | 0.5 mg/kg/h | Intraperitoneal (i.p.) | 2 hours before surgery | [2] |
| Wild-type C57BL/6 mice with polymicrobial sepsis (induced by CLP) | 0.5 mg/kg/h | Intravenous (i.v.) | 2 hours before surgery | [2] |
| Wild-type and calstabin-2-/- mice with myocardial infarction (MI) | 0.5 mg/kg/h | Continuous infusion via implantable osmotic pumps | 28 days | [7] |
| Calstabin-2+/- mice | 0.5 mg/kg/h | Continuous infusion via osmotic minipump | 7 days | [6] |
Experimental Protocols
Protocol 1: Short-Term Intraperitoneal Administration in a Sepsis Model
This protocol is adapted from a study investigating the effects of this compound on cardiac function in a murine model of polymicrobial sepsis.[2]
1. Animal Model:
-
Wild-type male C57BL/6 mice (18-22g).
2. Reagents:
-
This compound (K201).
-
Sterile saline solution for injection.
-
Anesthetic agent (e.g., isoflurane).
3. Equipment:
-
Syringes and needles for intraperitoneal injection.
-
Surgical instruments for cecal ligation and puncture (CLP).
4. Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to achieve the desired concentration for a final dosage of 0.5 mg/kg/h. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL).
-
Administration: Two hours prior to the induction of sepsis, administer the prepared this compound solution via intraperitoneal injection.
-
Induction of Sepsis (CLP Model):
-
Anesthetize the mouse using an appropriate anesthetic.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and suture the abdominal incision.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and fluid resuscitation as per institutional guidelines.
-
Assessment: Evaluate cardiac function at desired time points post-CLP using methods such as echocardiography to measure ejection fraction (EF) and fractional shortening (FS).
Protocol 2: Long-Term Continuous Infusion via Osmotic Pumps in a Myocardial Infarction Model
This protocol is based on studies investigating the chronic effects of this compound on cardiac function and remodeling following myocardial infarction.[6][7]
1. Animal Model:
-
Wild-type or genetically modified mice (e.g., calstabin-2-/-).
2. Reagents:
-
This compound (K201).
-
Vehicle for osmotic pump (e.g., polyethylene glycol, sterile saline).
-
Anesthetic agent (e.g., isoflurane).
3. Equipment:
-
Implantable osmotic minipumps (e.g., Alzet).
-
Surgical instruments for MI induction and pump implantation.
4. Procedure:
-
Induction of Myocardial Infarction (MI):
-
Anesthetize the mouse and perform a thoracotomy.
-
Permanently ligate the left anterior descending (LAD) coronary artery.
-
Successful ligation is confirmed by blanching of the anterior ventricular wall.
-
Close the chest and allow the animal to recover.
-
-
Osmotic Pump Preparation and Implantation:
-
Fill the osmotic minipump with the this compound solution, prepared to deliver a continuous dose of 0.5 mg/kg/h for the desired duration (e.g., 28 days).
-
Implant the filled osmotic pump subcutaneously in the back of the mouse, typically at the time of the MI surgery.
-
-
Post-Operative Care: Provide standard post-operative care, including analgesia.
-
Assessment: After the treatment period (e.g., 28 days), assess cardiac function and structure via echocardiography. Molecular analyses can be performed on heart tissue to investigate protein-protein interactions, such as the binding of calstabin-2 to RyR2, via co-immunoprecipitation and immunoblotting.[4][7]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound enhances Calstabin-2 binding to the RyR2 channel.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for in vivo studies of this compound in mice.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JTV-519 in Cardiac Ion Channel Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in patch-clamp studies of cardiac ion channels. This compound is a multi-channel blocker with a primary, well-documented effect on the ryanodine receptor (RyR2), making it a valuable tool for investigating cardiac calcium homeostasis and arrhythmia mechanisms.
Mechanism of Action
This compound's principal mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state, which reduces diastolic calcium leak from the sarcoplasmic reticulum (SR).[1][2][3] This effect is particularly relevant in pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 dysfunction is a key factor.[1] The precise molecular interaction is still under investigation, with some evidence suggesting that this compound increases the affinity of calstabin2 (FKBP12.6) for RyR2, thereby stabilizing the channel complex.[1][4] However, other studies indicate that this compound can directly act on the RyR2 channel, independent of calstabin2.[5]
Beyond its effects on RyR2, this compound also exhibits inhibitory effects on several other cardiac ion channels, including the fast sodium current (INa), L-type calcium current (ICa), and the delayed rectifier potassium currents (IKr and IK1).[2][6] This multi-channel blocking activity is a critical consideration in the design and interpretation of patch-clamp experiments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac ion channels and cellular processes as reported in the literature.
Table 1: Effects of this compound on Ryanodine Receptor (RyR2) and Calcium Handling
| Parameter | Species/Cell Type | This compound Concentration | Effect | Reference |
| SR Ca2+ Leak | HL-1 Cardiomyocytes (Hypoxic) | 1 µM | 35% reduction | [7][8] |
| SR Ca2+ Leak | HL-1 Cardiomyocytes (Control) | 1 µM | 52% reduction | [7][8] |
| Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-treated) | 1 µmol·L-1 | Significant reduction | [2] |
| Diastolic Contractions | Rat Ventricular Cardiomyocytes | 1.0 μmol/L | Amplitude decreased to ~16% of control | [3] |
| RyR2 Open Probability (Po) | Mice with Myocardial Infarction | 0.5 mg/kg/h (osmotic pump) | Significantly reduced | [4] |
Table 2: Effects of this compound on Sarcolemmal Ion Channels
| Ion Current | Species/Cell Type | This compound Concentration | Effect | Reference |
| Fast Na+ Current (INa) | Guinea Pig Ventricular Myocytes | IC50 ≈ 1.2 µM (holding at -60 mV) | Inhibition | [6] |
| Fast Na+ Current (INa) | Guinea Pig Ventricular Myocytes | IC50 ≈ 2 µM (holding at -90 mV) | Inhibition | [6] |
| L-type Ca2+ Current (ICa) | Guinea Pig Ventricular Myocytes | Not specified | Inhibition | [6] |
| L-type Ca2+ Current (ICa) | Rat Ventricular Cardiomyocytes | 1.0 μmol/L | ~5% decrease | [3] |
| Inwardly Rectifying K+ Current (IK1) | Guinea Pig Ventricular Myocytes | Not specified | Inhibition | [6] |
| Rapid Delayed Rectifier K+ Current (IKr) | Guinea Pig Ventricular Myocytes | IC50 = 1.2 µM | Suppression | [9] |
| Slow Delayed Rectifier K+ Current (IKs) | Guinea Pig Ventricular Myocytes | 1 and 5 µM | No change | [9] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action on RyR2.
Caption: Experimental workflow for patch-clamp studies with this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Current (ICa)
-
Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., guinea pig, rat) using standard enzymatic digestion protocols. Allow cells to stabilize in a Tyrode's solution for at least 30 minutes before use.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block Na+ and K+ currents, Na+ can be replaced with NMDG+ and K+ can be replaced with Cs+.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) immediately before use. The final DMSO concentration should be kept below 0.1%.
-
-
Patch-Clamp Procedure:
-
Transfer isolated myocytes to a recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes (2-4 MΩ) filled with the internal solution.
-
Establish a gigaohm seal on a healthy, rod-shaped myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -40 mV to inactivate Na+ channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa.
-
Record baseline ICa in the control external solution.
-
Perfuse the chamber with the this compound containing external solution for 5-10 minutes and repeat the voltage-clamp protocol.
-
Perform a washout with the control solution to assess the reversibility of the drug's effects.
-
-
Data Analysis: Measure the peak ICa amplitude at each voltage step. Construct current-voltage (I-V) relationships for control, this compound, and washout conditions. Analyze changes in channel kinetics (activation and inactivation) as needed.
Protocol 2: Measurement of SR Ca2+ Leak (Ca2+ Sparks) in Fluo-4 Loaded Myocytes
-
Cell Preparation and Dye Loading:
-
Isolate ventricular myocytes as described in Protocol 1.
-
Incubate the cells with 5 µM Fluo-4 AM for 20 minutes at room temperature, followed by a 30-minute de-esterification period in Tyrode's solution.
-
-
Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 Glucose, 5 HEPES, 1.8 CaCl2 (pH 7.4).
-
This compound Solution: Prepare the desired concentration of this compound in Tyrode's solution from a DMSO stock.
-
-
Confocal Microscopy:
-
Place the Fluo-4 loaded myocytes in a chamber on a laser-scanning confocal microscope.
-
Use a 488 nm laser for excitation and collect emission at >505 nm.
-
Perform line-scans (x-t mode) along the longitudinal axis of the myocyte to record Ca2+ sparks.
-
-
Experimental Procedure:
-
Record spontaneous Ca2+ spark activity under baseline conditions in Tyrode's solution.
-
To induce Ca2+ overload and increase spark frequency, cells can be paced or treated with agents like ouabain.[2]
-
Perfuse the chamber with the this compound containing solution for 10-15 minutes.
-
Record Ca2+ spark activity in the presence of this compound.
-
-
Data Analysis: Use software such as ImageJ with appropriate plugins to detect and quantify Ca2+ spark parameters, including frequency, amplitude, spatial width, and duration. Compare these parameters before and after the application of this compound.
These protocols provide a starting point for investigating the effects of this compound. Researchers should optimize the specific parameters based on their experimental setup and biological model. Careful consideration of this compound's multi-channel effects is essential for accurate data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Effects of a Novel Cardioprotective Drug, this compound, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTV-519 in Animal Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in the creation and investigation of animal models of cardiac hypertrophy. This compound is a modulator of the cardiac ryanodine receptor (RyR2), a critical component of intracellular calcium signaling. Its ability to stabilize the closed state of RyR2 and reduce diastolic calcium leak from the sarcoplasmic reticulum (SR) makes it a valuable tool for studying the role of aberrant calcium handling in the pathophysiology of cardiac hypertrophy and its progression to heart failure.[1][2][3][4]
Mechanism of Action
This compound's primary mechanism of action in the context of cardiac hypertrophy is the stabilization of the RyR2 channel.[1][3] In hypertrophied hearts, RyR2 channels can become "leaky," leading to an abnormal diastolic efflux of calcium from the SR. This calcium leak can contribute to cellular dysfunction and the activation of hypertrophic signaling pathways.[2] this compound is believed to enhance the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to RyR2, which helps to maintain the channel in its closed state during diastole.[4] This action reduces spontaneous calcium sparks and waves, thereby mitigating the downstream pathological effects of diastolic calcium overload.[3] While some studies suggest this compound can act independently of calstabin-2, its efficacy is significantly enhanced in its presence.
Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental models relevant to cardiac hypertrophy.
Table 1: Effects of this compound on Cardiac Function in a Tachycardia-Induced Heart Failure Dog Model
| Parameter | Control (Failing SR) | This compound Treated (Failing SR) | Reference |
| Ca2+ Release Rate | Decreased | Increased | [4] |
| [3H]Ryanodine Binding | Decreased | Increased | [4] |
Table 2: Effects of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak in Murine Cardiomyocytes
| Parameter | Ouabain-induced Ca2+ Overload | Ouabain + this compound (1 µmol/L) | Reference |
| Ca2+ Spark Frequency | Increased | Significantly Reduced | [2] |
| Cardiomyocytes with Ca2+ Waves | 67% | 18% | [2] |
Table 3: Effects of this compound on L-type Ca2+ Channel (ICa) in Isolated Rat Ventricular Myocytes
| This compound Concentration | % Inhibition of Peak ICa | Reference |
| 0.3 µM | 6.2 ± 0.8% (not significant) | [1] |
| 1.0 µM | 22.0 ± 3.3% (p < 0.05) | [1] |
| 3.0 µM | 59.6 ± 1.4% (p < 0.01) | [1] |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on cardiac myocytes in the context of hypertrophy.
Caption: this compound signaling pathway in cardiac hypertrophy.
Experimental Protocols
This section provides detailed methodologies for inducing cardiac hypertrophy in animal models and subsequent treatment with this compound.
Transverse Aortic Constriction (TAC) Model in Mice
Objective: To induce pressure-overload cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk)
-
27-gauge needle
-
Heating pad
-
Analgesics
Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision to expose the trachea and intubate the mouse with a small animal ventilator.
-
Make a small incision at the level of the second intercostal space to open the chest cavity.
-
Carefully dissect the thymus to expose the aortic arch.
-
Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest wall and skin incision with appropriate sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
-
Sham-operated animals undergo the same procedure without the ligation of the aorta.
Isoproterenol-Induced Cardiac Hypertrophy Model in Rats
Objective: To induce cardiac hypertrophy through chronic β-adrenergic stimulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoproterenol hydrochloride
-
Saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a fresh solution of isoproterenol in saline.
-
Administer isoproterenol subcutaneously to the rats at a dose of 5 mg/kg body weight once daily for 7-14 consecutive days.
-
Control animals receive subcutaneous injections of saline.
-
Monitor the animals daily for any adverse effects.
-
At the end of the treatment period, the animals are euthanized for tissue collection and analysis.
This compound Administration Protocol
Objective: To evaluate the therapeutic effects of this compound on established cardiac hypertrophy.
Materials:
-
This compound (K201)
-
Vehicle (e.g., saline, DMSO, or as recommended by the supplier)
-
Osmotic minipumps or equipment for oral gavage/intraperitoneal injection
Procedure (Example using osmotic minipumps in a post-TAC mouse model):
-
Two to four weeks after the TAC surgery, once cardiac hypertrophy is established (confirm with echocardiography), randomize the animals into treatment and vehicle control groups.
-
Surgically implant osmotic minipumps subcutaneously in the dorsal region of the mice under light anesthesia.
-
The minipumps should be filled with either this compound solution or vehicle. A typical dosage for this compound is 1 mg/kg/day, delivered continuously for 2-4 weeks.
-
Monitor the animals throughout the treatment period.
-
At the end of the treatment, perform functional assessments (e.g., echocardiography) before euthanizing the animals for tissue and molecular analysis.
Note: The route of administration, dosage, and duration of treatment may need to be optimized depending on the specific animal model and experimental goals.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in an animal model of cardiac hypertrophy.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of RyR2-mediated calcium leak in the development and progression of cardiac hypertrophy. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies aimed at understanding the therapeutic potential of targeting aberrant calcium signaling in heart disease. Careful optimization of animal models and treatment regimens is essential for obtaining reproducible and translatable results.
References
- 1. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTV-519 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of JTV-519 (also known as K201), a benzothiazepine derivative, for in vitro cell culture experiments. This compound is a modulator of intracellular calcium channels, primarily acting as a stabilizer of the ryanodine receptor 2 (RyR2) and a blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).
Solubility and Preparation
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in cell culture assays. The following data summarizes the known solubility of this compound and provides a detailed protocol for its preparation.
Solubility Data
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.
| Solvent | Form | Maximum Concentration | Reference |
| DMSO | Fumarate salt | 100 mM (54.07 mg/mL) | |
| DMSO | Hydrochloride salt | 10 mM | |
| DMSO | Fumarate salt | 54.07 mg/ml | [1] |
Note: There is currently no readily available data on the solubility of this compound in ethanol. It is recommended to use DMSO for the preparation of stock solutions.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a final working concentration for cell culture experiments.
Materials:
-
This compound (fumarate or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For this compound fumarate (M.Wt: 540.67), this would be 5.41 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the cell culture medium and mix immediately by gentle pipetting or swirling. Do not add the medium to the concentrated stock.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to minimize solvent-induced cytotoxicity.
-
Typical Working Concentrations:
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on published literature, typical working concentrations for in vitro cell culture experiments range from 0.3 µM to 10 µM .[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Mechanism of Action and Signaling Pathway
This compound primarily targets intracellular calcium handling proteins within the sarcoplasmic reticulum (SR) of muscle cells and the endoplasmic reticulum (ER) of other cell types.[4][5] Its main mechanisms of action are:
-
Ryanodine Receptor 2 (RyR2) Stabilization: this compound binds to the RyR2 channel, stabilizing it in its closed state.[4] This action prevents the leakage of calcium (Ca2+) from the SR/ER during the diastolic phase in cardiomyocytes, which is a key factor in certain cardiac arrhythmias and heart failure.[4]
-
SERCA Inhibition: this compound also acts as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[5] This inhibition can affect the reuptake of Ca2+ into the SR/ER, thereby influencing intracellular calcium homeostasis.
The following diagram illustrates the primary signaling pathway affected by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring JTV-519 Activity on SERCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant effects on intracellular calcium (Ca²⁺) homeostasis in striated muscle. While it is primarily recognized as a stabilizer of the ryanodine receptor (RyR), thereby reducing diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR), this compound also exhibits a direct inhibitory effect on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).[1][2] This inhibition is Ca²⁺-dependent, becoming more potent at lower Ca²⁺ concentrations typical of diastolic conditions.[1][2] Understanding the dual action of this compound on both RyR and SERCA is critical for elucidating its complete mechanism of action and its therapeutic potential in conditions like cardiac arrhythmias and heart failure.
These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory activity of this compound on SERCA. The described methods include the measurement of SERCA-dependent ATPase activity and sarcoplasmic reticulum Ca²⁺ uptake.
Data Presentation: this compound Inhibition of SERCA Activity
The inhibitory effect of this compound on SERCA is dependent on the free Ca²⁺ concentration. The half-maximal inhibitory concentrations (IC₅₀) from studies using isolated cardiac and skeletal muscle SR microsomes are summarized below.
Table 1: IC₅₀ Values for this compound (K201) Inhibition of SERCA-dependent ATPase Activity [1][2]
| Tissue Source | Free Ca²⁺ Concentration (µM) | IC₅₀ of this compound (µM) |
| Cardiac Muscle Microsomes | 200 | 130 |
| 2 | 19 | |
| 0.25 | 9 | |
| Skeletal Muscle Microsomes | 200 | 104 |
| 2 | 13 | |
| 0.25 | 5 |
Signaling Pathway and Mechanism of Action
This compound has a multifaceted role in regulating Ca²⁺ handling within cardiomyocytes. It directly inhibits SERCA in a Ca²⁺-dependent manner and also stabilizes the closed state of the RyR2 channel, which can indirectly influence SERCA's function by altering SR Ca²⁺ load.
References
Application Notes and Protocols for JTV-519 in Isolated Heart Langendorff Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1][2][3] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR).[2][4][5] This action is particularly relevant in pathological conditions such as heart failure and ischemia-reperfusion injury, where abnormal calcium handling contributes to cardiac dysfunction. The isolated heart Langendorff perfusion model is an invaluable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohormonal influences.
These application notes provide detailed protocols and summarize key quantitative data from Langendorff perfusion experiments investigating the effects of this compound on cardiac function, metabolism, and calcium handling.
Key Mechanisms of Action
This compound exerts its cardioprotective effects through several mechanisms:
-
Stabilization of RyR2: this compound is thought to directly interact with the RyR2 channel, potentially by increasing the affinity of calstabin2 (FKBP12.6) for the receptor, which stabilizes its closed state.[2][4][6] This reduces spontaneous calcium release from the SR during diastole, a key factor in arrhythmogenesis and contractile dysfunction.[3][4]
-
Modulation of SERCA: Some studies suggest that this compound can act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[7] This could prevent SR Ca2+ overload in pathological conditions.[7]
-
PKC and mitochondrial K(ATP) channel involvement: The cardioprotective effect of this compound during ischemia-reperfusion may also be linked to the activation of protein kinase C (PKC) and the subsequent opening of mitochondrial ATP-sensitive potassium (K(ATP)) channels.[8]
Data Presentation
Cardioprotective Effects of this compound in Ischemia-Reperfusion (Rabbit Hearts)
| Parameter | Group | During Ischemia (% of baseline or change) | After Reperfusion (% of baseline or change) | Reference |
| ATP | Control | 20 ± 6% | 52 ± 4% | [9] |
| This compound (1 µM) | 56 ± 9% | 82 ± 3% | [9] | |
| This compound + L-NAME | 40 ± 4% | 64 ± 3% | [9] | |
| LVEDP | Control | Significant Increase | - | [9][10] |
| This compound (1 µM) | Significantly Inhibited Increase | - | [9][10] | |
| Intracellular pH | Control | Significant Decrease | - | [10] |
| This compound (1 µM) | Significantly Inhibited Decrease | Improved Recovery | [10] | |
| Inorganic Phosphate (Pi) | Control | Significant Increase | - | [10] |
| This compound (1 µM) | Significantly Inhibited Increase | - | [10] |
Effects of this compound on Myocardial Contraction and Calcium Handling
| Parameter | Condition | Effect of this compound | Reference |
| Post-ischemic Contractile Recovery | Guinea-Pig Ventricular Muscle | Improved from 34±4% to 63±5% of baseline | [8] |
| LV Developed Pressure Recovery | Rat Hearts (Ischemia-Reperfusion) | Dose-dependent improvement (0.3-3.0 µM) | [11] |
| SR Ca2+ Leak | Hypoxic HL-1 Cardiomyocytes | Reduced by 35% (1 µM) | [5] |
| Normoxic HL-1 Cardiomyocytes | Reduced by 52% (1 µM) | [5] | |
| Diastolic Contractions | Rat Cardiomyocytes (β-adrenergic stimulation) | Decreased amplitude to ~16% of control (1 µM) | [1] |
Experimental Protocols
Protocol 1: Investigating Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model
This protocol is designed to assess the ability of this compound to protect the heart from ischemia-reperfusion injury.
1. Heart Preparation and Langendorff Perfusion Setup:
- Animal Model: Male New Zealand White rabbits.
- Anesthesia: Anesthetize the rabbit (e.g., with sodium pentobarbital).
- Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold cardioplegic solution.
- Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation.
- Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4. Maintain a constant perfusion pressure or flow and a temperature of 37°C.
2. Experimental Groups:
- Control Group: Hearts perfused with standard Krebs-Henseleit buffer.
- This compound Group: Hearts perfused with Krebs-Henseleit buffer containing this compound (e.g., 1 µM).[10]
- (Optional) this compound + Antagonist Group: To investigate mechanisms, co-administer this compound with an antagonist (e.g., L-NAME to inhibit nitric oxide synthase).[9]
3. Ischemia-Reperfusion Protocol:
- Stabilization (Pre-ischemia): Allow the heart to stabilize for a period (e.g., 40 minutes), during which baseline functional parameters are recorded. This compound administration should begin during this phase.[9][10]
- Global Ischemia: Induce normothermic global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).[9][10][11]
- Reperfusion: Restore perfusion and monitor the heart for a subsequent period (e.g., 30-60 minutes).[8][9][10][11]
4. Data Acquisition and Analysis:
- Hemodynamic Parameters: Continuously monitor Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP) using a balloon catheter inserted into the left ventricle.
- Metabolic Parameters: For metabolic studies, ³¹P-NMR can be used to measure ATP, creatine phosphate (PCr), inorganic phosphate (Pi), and intracellular pH.[9][10]
- Data Normalization: Express post-ischemic functional recovery as a percentage of the pre-ischemic baseline values.
Protocol 2: Assessing the Effects of this compound on Calcium Handling
This protocol focuses on the direct effects of this compound on intracellular calcium dynamics.
1. Cardiomyocyte Isolation:
- Isolate ventricular myocytes from the heart of a suitable animal model (e.g., mouse or rat) using a Langendorff perfusion system with a collagenase-containing solution.[4]
2. Calcium Imaging:
- Load the isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM).
- Use a confocal microscope to visualize and quantify intracellular calcium transients and spontaneous calcium release events (calcium sparks).
3. Experimental Procedure:
- Perfuse the cardiomyocytes with a Tyrode's solution.
- Establish a baseline recording of calcium transients and sparks.
- Introduce this compound (e.g., 1 µM) into the perfusion solution and record the subsequent changes in calcium handling.[4]
- To induce calcium overload and assess the protective effects of this compound, co-administer an agent like ouabain.[4]
4. Data Analysis:
- Quantify parameters such as the frequency and amplitude of calcium sparks, the amplitude and decay kinetics of calcium transients, and the sarcoplasmic reticulum calcium content (often assessed by rapid application of caffeine).
Visualizations
Caption: Proposed signaling pathways for the cardioprotective effects of this compound.
Caption: Experimental workflow for a Langendorff ischemia-reperfusion study with this compound.
References
- 1. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel cardioprotective agent, improves the contractile recovery after ischaemia-reperfusion in coronary perfused guinea-pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel cardioprotective agent, this compound, is abolished by nitric oxide synthase inhibitor on myocardial metabolism in ischemia-reperfused rabbit hearts [hero.epa.gov]
- 10. Effect of a novel cardioprotective agent, this compound, on metabolism, contraction and relaxation in the ischemia-reperfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing JTV-519 and RyR2 Interaction with [3H]Ryanodine Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its proper function is essential for excitation-contraction coupling. Dysfunctional RyR2, characterized by diastolic Ca2+ leakage, is implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest as a potential therapeutic agent. It is believed to stabilize the closed state of the RyR2 channel, thereby reducing pathological Ca2+ leak.[1][2][3] One of the key in vitro methods to investigate the interaction between this compound and RyR2 is the [3H]ryanodine binding assay. Ryanodine, a plant alkaloid, preferentially binds to the open state of the RyR2 channel.[4][5] Therefore, measuring the binding of radiolabeled ryanodine ([3H]ryanodine) in the presence of this compound can provide valuable insights into how this compound modulates RyR2 channel gating.
Mechanism of Action of this compound on RyR2
This compound is thought to exert its RyR2-stabilizing effect through multiple potential mechanisms. A primary proposed mechanism is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[6][7] Calstabin-2 is a regulatory protein that stabilizes the closed state of the RyR2 channel. In pathological conditions such as heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent increase in Ca2+ leak.[6][7] this compound has been shown to increase the binding of calstabin-2 to PKA-phosphorylated RyR2, effectively restoring its stabilizing function.[6][8] However, some studies suggest that this compound can also directly modulate RyR2 gating, independent of its effect on calstabin-2 binding.[1][3] This suggests a direct interaction with the RyR2 protein itself, leading to a conformational change that favors the closed state.
Signaling Pathway of this compound Action on RyR2
Figure 1: Signaling pathway of this compound modulation of RyR2 function.
Experimental Protocols
Preparation of Sarcoplasmic Reticulum (SR) Microsomes
A consistent and high-quality preparation of SR microsomes is critical for reliable [3H]ryanodine binding assay results. The following is a general protocol for the isolation of cardiac SR microsomes.
Materials:
-
Fresh or frozen cardiac ventricular tissue
-
Homogenization Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin)
-
KCl Solution: 0.6 M KCl, 20 mM HEPES, pH 7.4
-
Centrifugation Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4
-
Dounce homogenizer
-
High-speed and ultracentrifuge
Protocol:
-
Mince the cardiac tissue on ice and wash with cold homogenization buffer to remove blood.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in KCl solution and incubate on ice for 30 minutes to remove contractile proteins.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in centrifugation buffer, aliquot, and store at -80°C.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).
[3H]Ryanodine Binding Assay
This protocol is designed to assess the effect of this compound on the binding of [3H]ryanodine to RyR2 in isolated SR microsomes.
Materials:
-
SR microsomes
-
[3H]ryanodine (specific activity ~50-100 Ci/mmol)
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2 (or a range of Ca2+ concentrations to determine Ca2+ dependency)
-
This compound stock solution (in DMSO)
-
Unlabeled ryanodine (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Filtration apparatus
Protocol:
-
Prepare the reaction mixture in microcentrifuge tubes. For a final volume of 200 µL, add:
-
SR microsomes (typically 50-100 µg of protein)
-
Binding Buffer
-
Varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).
-
[3H]ryanodine (e.g., 2-10 nM).
-
-
For the determination of non-specific binding, prepare parallel tubes containing a 1000-fold excess of unlabeled ryanodine.
-
Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in cold wash buffer (e.g., ice-cold deionized water or binding buffer without radioligand).
-
Wash the filters rapidly with three aliquots of 5 mL of cold wash buffer to remove unbound [3H]ryanodine.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Data Presentation
The quantitative data from [3H]ryanodine binding assays can be summarized to compare the effects of this compound under different conditions.
| Treatment Condition | [Ca2+] | This compound Conc. (µM) | Specific [3H]Ryanodine Binding (fmol/mg protein) | % Inhibition/Stimulation |
| Vehicle Control | 10 µM | 0 | Value | 0% |
| This compound | 10 µM | 0.1 | Value | Value |
| This compound | 10 µM | 1 | Value | Value |
| This compound | 10 µM | 10 | Value | Value |
| Vehicle Control | 100 µM | 0 | Value | 0% |
| This compound | 100 µM | 1 | Value | Value |
Note: The actual values for specific binding and the percentage of inhibition or stimulation will be determined experimentally. The effect of this compound may be Ca2+-dependent.
Experimental Workflow
Figure 2: Experimental workflow for the [3H]ryanodine binding assay.
Conclusion
The [3H]ryanodine binding assay is a powerful tool for characterizing the interaction of this compound with the RyR2 channel. By quantifying the changes in [3H]ryanodine binding in the presence of this compound, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent for RyR2-related cardiac diseases. Careful execution of the experimental protocol and systematic data analysis are essential for obtaining reliable and reproducible results.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of JTV-519 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the high-throughput screening (HTS) of JTV-519 analogs, focusing on assays that target the ryanodine receptor (RyR2), the primary pharmacological target of this compound. This compound, a 1,4-benzothiazepine derivative, is known to stabilize the closed state of RyR2, reducing pathological diastolic Ca2+ leak from the sarcoplasmic reticulum (SR), a key factor in cardiac arrhythmias and heart failure.[1][2] The protocols described below are designed to identify novel analogs with similar or improved therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound (also known as K201) exerts its cardioprotective effects primarily by modulating the function of the RyR2 channel.[1] Its proposed mechanisms of action include:
-
Stabilization of the RyR2 closed state: this compound is believed to directly bind to the RyR2 channel, which helps to prevent spontaneous Ca2+ leakage from the SR during diastole.[1][2]
-
Enhancement of calstabin-2 (FKBP12.6) binding: Some studies suggest that this compound increases the affinity of calstabin-2 for RyR2.[3] Calstabin-2 is a crucial accessory protein that stabilizes the RyR2 channel, and its dissociation is linked to channel dysfunction in heart failure.[3]
-
Modulation of other ion channels and transporters: this compound has also been reported to have effects on other cellular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), although its primary therapeutic action is attributed to its effects on RyR2.[4][5][6]
The following HTS protocols are designed to identify compounds that mimic the primary, RyR2-stabilizing effect of this compound.
Signaling Pathway of RyR2 Regulation and this compound Action
The following diagram illustrates the signaling pathway of RyR2 regulation in a cardiac myocyte and the proposed site of action for this compound and its analogs.
Caption: Signaling pathway of RyR2 regulation and the therapeutic intervention by this compound analogs.
High-Throughput Screening Protocols
Two primary HTS methodologies are presented, followed by a secondary assay for hit validation.
Protocol 1: FRET-Based Assay for RyR2-Calmodulin Interaction
This assay is designed to identify compounds that modulate the interaction between RyR2 and its accessory protein, calmodulin (CaM), which is altered in pathological states. It has been demonstrated that Fluorescence Resonance Energy Transfer (FRET) can be used to monitor these interactions in a high-throughput format.[7][8]
Principle: In a pathological, "leaky" state, the conformation of RyR2 is altered, affecting its interaction with CaM. This assay uses FRET between a donor fluorophore on one protein (e.g., RyR2 or an associated protein) and an acceptor fluorophore on the other (e.g., CaM) to detect these conformational changes. Compounds that restore a more physiological conformation, similar to the effect of this compound, will produce a detectable change in the FRET signal.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Ryanodine Receptor 2 (RyR2) Phosphorylation Following JTV-519 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ryanodine Receptor 2 (RyR2) is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its proper function is essential for excitation-contraction coupling.[1] Dysregulation of RyR2, often driven by hyperphosphorylation, can lead to diastolic Ca2+ leakage from the SR, a condition associated with cardiac arrhythmias and heart failure.[1][2][3] The primary kinases responsible for RyR2 phosphorylation are Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which target key serine residues, notably Serine 2808 (S2808) and Serine 2814 (S2814), respectively.[1][4][5]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has shown therapeutic potential by stabilizing the closed state of the RyR2 channel.[2][6][7] It is believed to act by increasing the binding affinity of the stabilizing subunit calstabin2 (FKBP12.6) to RyR2, thereby preventing aberrant Ca2+ leak, even under conditions that promote channel phosphorylation.[2][8][9]
These application notes provide a detailed protocol for analyzing the phosphorylation status of RyR2 and the effects of this compound treatment using immunoprecipitation and western blot techniques.
Signaling Pathway of RyR2 Phosphorylation and this compound Intervention
The following diagram illustrates the signaling cascade leading to RyR2 phosphorylation and the mechanism by which this compound confers its stabilizing effect. Under stress conditions such as β-adrenergic stimulation, PKA and CaMKII are activated, leading to the phosphorylation of RyR2. This phosphorylation can cause the dissociation of the stabilizing protein calstabin2, increasing the channel's open probability and leading to a diastolic Ca2+ leak.[2][3] this compound intervenes by enhancing the rebinding of calstabin2 to the RyR2 complex, thus stabilizing the channel in a closed state.[8][10]
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Preventing the phosphorylation of RyR2 at canonical sites reduces Ca2+ leak and promotes arrhythmia by reactivating the INa current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chronic JTV-519 Administration via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic administration of JTV-519 (also known as K201) using osmotic minipumps in preclinical research. This document covers the mechanism of action, relevant signaling pathways, and detailed protocols for in vivo studies.
Introduction to this compound
This compound is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective and antiarrhythmic agent.[1][2][3][4] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] By modulating RyR2 function, this compound helps to prevent aberrant calcium leakage from the SR, a key contributor to cardiac arrhythmias and contractile dysfunction in conditions such as heart failure.[5][6]
Mechanism of Action
This compound exerts its effects through a multi-faceted interaction with intracellular calcium handling proteins. The primary targets and their interactions are summarized below:
-
Ryanodine Receptor 2 (RyR2) Stabilization: In pathological states like heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release. This compound is thought to stabilize the closed state of the RyR2 channel, reducing this calcium leak.[5][6] This stabilization is believed to be mediated, at least in part, by increasing the binding affinity of the accessory protein calstabin-2 (FKBP12.6) to the RyR2 complex.[7]
-
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition: this compound has also been shown to be a Ca2+-dependent blocker of SERCA.[8][9] By slowing the rate of SR calcium loading, this compound may prevent SR calcium overload, a condition that can trigger abnormal RyR2-mediated calcium release.[9]
The following diagram illustrates the proposed signaling pathway and the points of intervention for this compound.
Quantitative Data from In Vivo Studies
The following tables summarize dosages of this compound and a related compound, S107, used in chronic animal studies.
| Compound | Species | Dose | Duration | Delivery Method | Reference |
| This compound | Mouse | 0.5 mg/kg/h | 7 days | Osmotic Minipump | [6] |
| This compound | Mouse | 0.5 mg/kg/h | 28 days | Osmotic Minipump | [7] |
| This compound | Dog | 0.03 mg/kg/min | Acute Infusion | Continuous Infusion | [3] |
| S107 | Mouse | 20 mg/kg/d | Not Specified | Osmotic Pump | Not Specified in Snippets |
Note: The conversion from mg/kg/h to mg/kg/d is a multiplication by 24. For example, 0.5 mg/kg/h is equivalent to 12 mg/kg/d.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Minipump Administration
This protocol outlines the preparation of this compound for continuous infusion.
Materials:
-
This compound (K201) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a 100 mg/mL stock.
-
Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation:
-
Calculate the required concentration of this compound for the osmotic minipump based on the desired dose, animal weight, and the pump's flow rate.
-
Example Calculation:
-
Desired dose: 0.5 mg/kg/h
-
Animal weight: 25 g (0.025 kg)
-
Pump flow rate (e.g., ALZET Model 1004): 0.11 µL/h
-
Required dose rate: 0.5 mg/kg/h * 0.025 kg = 0.0125 mg/h
-
Required concentration: 0.0125 mg/h / 0.00011 mL/h = 113.6 mg/mL
-
-
Dilute the this compound stock solution with sterile PBS to the final calculated concentration. Note: Ensure the final concentration of DMSO is kept to a minimum (ideally less than 10%) to avoid potential toxicity.
-
-
Sterilization:
-
Sterilize the final this compound working solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.
-
-
Pump Filling:
-
Following the osmotic minipump manufacturer's instructions, fill the pumps with the sterile this compound solution using aseptic techniques.
-
Protocol 2: Subcutaneous Implantation of Osmotic Minipump in Mice
This protocol describes the surgical procedure for implanting a pre-filled osmotic minipump.
Materials:
-
Anesthetized mouse
-
ALZET osmotic minipump filled with this compound solution
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave the fur from the dorsal mid-scapular region.
-
Disinfect the surgical site with an antiseptic solution.
-
-
Incision:
-
Make a small midline incision (approximately 1 cm) in the skin over the desired implantation site.
-
-
Pocket Formation:
-
Insert a pair of blunt forceps into the incision and gently open and close them to create a subcutaneous pocket for the pump. The pocket should be large enough to accommodate the pump without excessive pressure on the surrounding tissues.
-
-
Pump Implantation:
-
Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal facing away from the incision.
-
-
Wound Closure:
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per your institution's animal care guidelines.
-
Monitor the animal for signs of pain, distress, or infection until recovery is complete.
-
The following diagram outlines the experimental workflow for a chronic this compound study using osmotic minipumps.
Osmotic Minipump Selection
The choice of ALZET osmotic minipump model will depend on the required duration of the study and the size of the animal.
| Pump Model Series | Reservoir Volume | Duration Range | Suitable for Mice | Suitable for Rats |
| 1000 Series | 100 µL | 3 days - 6 weeks | Yes | Yes |
| 2000 Series | 200 µL | 1 day - 6 weeks | Yes (≥20g) | Yes |
| 2ML Series | 2 mL | 1 - 4 weeks | No | Yes (≥150g) |
For chronic studies in mice lasting up to 4-6 weeks, the 1004, 2004, or 2006 models are often suitable choices.[10] Always refer to the manufacturer's guidelines for specific model selection based on your experimental needs.[10][11]
Conclusion
Chronic administration of this compound via osmotic minipumps is a reliable and effective method for preclinical studies investigating its long-term therapeutic effects. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo experiments with this promising compound. Careful attention to solution preparation, surgical technique, and post-operative care is essential for successful and reproducible outcomes.
References
- 1. alzet.com [alzet.com]
- 2. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of this compound, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cardioprotective agent, improves the contractile recovery after ischaemia-reperfusion in coronary perfused guinea-pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. alzet.com [alzet.com]
Application Notes and Protocols for Electrophysiological Recording of Cardiomyocytes Treated with JTV-519
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of JTV-519 (also known as K201) on cardiomyocytes. This document includes an overview of this compound's mechanism of action, detailed protocols for experimental procedures, and a summary of expected electrophysiological outcomes.
Introduction to this compound
This compound is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1] Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2) in its closed state.[2] This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a phenomenon implicated in cardiac arrhythmias and heart failure.[2][3][4]
The role of the accessory protein calstabin2 (FKBP12.6) in the action of this compound has been a subject of investigation. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[4][5] However, other research indicates that this compound can suppress spontaneous Ca²⁺ release independently of calstabin2.[6][7]
Beyond its effects on RyR2, this compound has been shown to modulate other ion channels in cardiomyocytes. It can inhibit the late sodium current (INa), L-type Ca²⁺ current (ICa), and various potassium currents, including the rapid delayed rectifier potassium current (IKr) and the inward rectifier potassium current (IK1).[3][8][9][10][11] These interactions contribute to its overall electrophysiological profile, including its effects on the action potential duration (APD).
Quantitative Data Summary
The following tables summarize the reported electrophysiological effects of this compound on cardiomyocytes.
Table 1: Effects of this compound on Ion Channels
| Ion Channel | Species | Concentration | Effect | Reference |
| INa | Guinea Pig | 1.2 µM (IC50 at -60mV) | Inhibition (voltage-dependent) | [9] |
| ICa | Guinea Pig | 1 µM | Inhibition | [9] |
| IK1 | Guinea Pig | 1 µM | Inhibition | [9] |
| IKr | Guinea Pig | 1.2 µM (IC50) | Inhibition | [10] |
| IKs | Guinea Pig | 1 and 5 µM | No significant change | [10] |
| IK.ACh | Guinea Pig | 1 µM | Inhibition | [11] |
Table 2: Effects of this compound on Ca²⁺ Handling and Action Potential
| Parameter | Species/Model | Concentration | Effect | Reference |
| SR Ca²⁺ Leak | Murine Cardiomyocytes | 1 µM | Reduced ouabain-induced leak | [3] |
| Ca²⁺ Spark Frequency | Murine Cardiomyocytes | 1 µM | Significantly reduced in response to ouabain | [3] |
| Diastolic Contractions | Rat Ventricular Cardiomyocytes | 1.0 µmol/L | Decreased amplitude to ~16% of control | [8] |
| Action Potential Duration (APD) | Guinea Pig Atrial Cells | 0.3 and 1 µM | Slight prolongation | [11] |
| Action Potential Plateau | Guinea Pig Ventricular Myocytes | Not specified | Decreased duration and height | [9] |
| RyR2 Gene Expression | HL-1 Cardiomyocytes (control) | 1 µM | Increased by 89% | [12] |
Signaling Pathway of this compound
The primary signaling pathway affected by this compound is the regulation of intracellular calcium cycling in cardiomyocytes.
Caption: this compound's primary mechanism of action on the RyR2 receptor.
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology of this compound Treated Cardiomyocytes
This protocol details the whole-cell patch-clamp technique to record action potentials and specific ion channel currents from isolated cardiomyocytes treated with this compound.
Materials:
-
Isolated cardiomyocytes (e.g., from primary culture or iPSC-derived)
-
This compound stock solution (in DMSO)
-
External (Tyrode's) solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution for action potential recording: 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA, pH adjusted to 7.2 with KOH.
-
Internal solution for specific ion current recording (adjust as needed for the target channel).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Microscope.
Procedure:
-
Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.
-
This compound Treatment: Prepare fresh dilutions of this compound in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects. Incubate the cells with the this compound solution for a predetermined time (e.g., 15-30 minutes) before recording. A vehicle control (DMSO in external solution) should be run in parallel.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) to elicit action potentials.
-
Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Analyze parameters such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
-
Ion Channel Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Apply specific voltage protocols to isolate and record the ion current of interest (e.g., step protocols to measure ICa or IKr).
-
Analyze current-voltage (I-V) relationships, peak current density, and channel kinetics.
-
-
Data Analysis: Compare the recorded parameters between control, vehicle-treated, and this compound-treated cells.
Caption: Workflow for patch-clamp electrophysiology of this compound treated cells.
Protocol 2: Microelectrode Array (MEA) Electrophysiology of this compound Treated Cardiomyocytes
This protocol describes the use of MEAs to record extracellular field potentials from a syncytium of cardiomyocytes to assess the effects of this compound on network electrophysiology.
Materials:
-
iPSC-derived cardiomyocytes or neonatal primary cardiomyocytes.
-
MEA plates (e.g., 48- or 96-well).
-
MEA recording system with data acquisition and analysis software.
-
Coating solution (e.g., Matrigel® or fibronectin).
-
Cardiomyocyte maintenance medium.
-
This compound stock solution (in DMSO).
Procedure:
-
MEA Plate Preparation: Coat the MEA plates with the appropriate extracellular matrix protein according to the manufacturer's instructions to promote cell attachment and formation of a monolayer.[13]
-
Cell Plating: Seed the cardiomyocytes onto the coated MEA plates at a density that ensures the formation of a spontaneously beating syncytium.[13][14]
-
Cell Culture and Maturation: Culture the cells on the MEA plates for a sufficient period (typically 7-14 days) to allow for the development of a stable, spontaneously beating network.
-
Baseline Recording: Place the MEA plate in the recording system and allow it to equilibrate. Record baseline field potentials from all active electrodes. Key parameters to measure include beat rate, field potential duration (FPD), and conduction velocity.
-
This compound Application: Prepare serial dilutions of this compound in the maintenance medium. Add the this compound solutions (and a vehicle control) to the respective wells of the MEA plate.
-
Post-Treatment Recording: After an appropriate incubation period (e.g., 30-60 minutes), record the field potentials again.
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on the electrophysiological parameters. Look for changes in beat rate, FPD (an indicator of APD), and arrhythmogenic events.
Caption: Workflow for MEA electrophysiology of this compound treated cardiomyocytes.
Conclusion
This compound is a multifaceted cardioactive compound with significant potential for the treatment of cardiac arrhythmias and heart failure. Its primary mechanism of stabilizing RyR2 and reducing diastolic Ca²⁺ leak, along with its effects on other key ion channels, makes it a valuable tool for cardiac electrophysiology research. The protocols provided here offer a framework for detailed investigation of its effects on both single-cell and network-level cardiomyocyte electrophysiology. Careful experimental design, including appropriate controls and dose-response studies, is crucial for elucidating the precise impact of this compound in various cardiac models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection from Cardiac Arrhythmia Through Ryanodine Receptor-Stabilizing Protein Calstabin2 - ProQuest [proquest.com]
- 5. pnas.org [pnas.org]
- 6. portlandpress.com [portlandpress.com]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a Novel Cardioprotective Drug, this compound, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 10. Effects of this compound, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of this compound, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]
Quantifying the Impact of Jtv-519 on Ca2+ Sparks and Waves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the effects of JTV-519 (also known as K201) on spontaneous Ca2+ release events in cardiomyocytes, specifically Ca2+ sparks and waves. This compound is a promising therapeutic agent that stabilizes the ryanodine receptor (RyR2), reducing aberrant Ca2+ leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1] This document outlines detailed protocols for cell preparation, Ca2+ imaging, and data analysis, and presents quantitative data on the efficacy of this compound.
Signaling Pathway of this compound Action
This compound is a 1,4-benzothiazepine derivative that primarily targets the RyR2 channel.[1] Its mechanism of action involves stabilizing the closed state of the RyR2, thereby decreasing the probability of spontaneous Ca2+ release during diastole.[1] This is thought to be achieved by enhancing the binding of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[2][3] By preventing the dissociation of calstabin-2, particularly under conditions of stress such as PKA hyperphosphorylation, this compound effectively reduces the diastolic SR Ca2+ leak that can trigger Ca2+ sparks and propagating Ca2+ waves.[2]
Quantitative Effects of this compound on Ca2+ Sparks and Waves
The following tables summarize the quantitative effects of this compound on key parameters of Ca2+ sparks and waves, as reported in various studies. A typical in vitro concentration for this compound is 1 µM.[4][5][6]
Table 1: Effect of this compound on Ca2+ Spark Parameters
| Parameter | Control | This compound (1 µM) | Percentage Change | Reference |
| Spark Frequency (events/100 µm/s) | Varies by model | Significantly Reduced | ~35-60% reduction | [7][8] |
| Spark Amplitude (F/F0) | ~1.8 | No significant change or slight decrease | Variable | [9] |
| Spark Width (FWHM, µm) | ~2.0 | No significant change | Variable | [9] |
| Spark Duration (FDHM, ms) | ~25 | No significant change or slight decrease | Variable | [9] |
Table 2: Effect of this compound on Ca2+ Wave Parameters
| Parameter | Control (with pro-arrhythmic stimuli) | This compound (1 µM) | Percentage Change | Reference |
| Incidence of Ca2+ Waves (%) | High | Significantly Reduced | ~70-80% reduction | [8][10] |
| Ca2+ Wave Propagation Velocity (µm/s) | ~100-150 | No significant change | Variable | [7] |
Experimental Protocols
This section provides detailed protocols for the isolation of adult ventricular myocytes, fluorescent Ca2+ indicator loading, and subsequent imaging and analysis of Ca2+ sparks and waves in the presence of this compound.
Experimental Workflow Overview
Isolation of Adult Ventricular Myocytes
This protocol is adapted from standard enzymatic digestion methods.[7][10][11][12]
Materials:
-
Adult rat or mouse
-
Anesthesia (e.g., pentobarbital)
-
Heparin
-
Langendorff perfusion system
-
Perfusion buffer (Ca2+-free Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase type II and protease type XIV)
-
Stop buffer (Perfusion buffer with 10% fetal bovine serum)
-
Plating medium (e.g., Medium 199)
Procedure:
-
Anesthetize the animal and inject heparin into the peritoneal cavity.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Switch to the digestion buffer and perfuse until the heart becomes flaccid (approximately 15-20 minutes).
-
Remove the heart from the cannula, mince the ventricular tissue, and gently triturate to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the myocytes at a low speed, remove the supernatant, and resuspend in stop buffer.
-
Gradually reintroduce Ca2+ to the myocytes by sequential washing with increasing concentrations of Ca2+ in the perfusion buffer.
-
Plate the isolated, Ca2+-tolerant, rod-shaped myocytes on laminin-coated coverslips.
Fluorescent Ca2+ Indicator Loading
This protocol uses Fluo-4 AM, a widely used green fluorescent Ca2+ indicator.[9][13][14][15]
Materials:
-
Isolated cardiomyocytes on coverslips
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Tyrode's solution containing 1.8 mM CaCl2
Procedure:
-
Prepare a loading solution by diluting the Fluo-4 AM stock solution and Pluronic F-127 in Tyrode's solution to final concentrations of 5-10 µM and 0.02%, respectively.
-
Incubate the cardiomyocytes in the loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells with fresh Tyrode's solution to remove excess dye.
-
Allow the cells to de-esterify the Fluo-4 AM for at least 20 minutes at room temperature before imaging.
Confocal Microscopy for Ca2+ Spark and Wave Imaging
Line-scan imaging is the preferred method for capturing the high temporal and spatial resolution required for Ca2+ spark analysis.[2][9][16][17]
Equipment:
-
Laser scanning confocal microscope with a 488 nm laser line
-
High numerical aperture oil-immersion objective (e.g., 60x or 100x)
Procedure:
-
Place the coverslip with loaded cardiomyocytes in a perfusion chamber on the microscope stage.
-
Identify a quiescent, rod-shaped myocyte.
-
Switch to line-scan mode and position the scan line along the longitudinal axis of the cell, avoiding the nucleus.
-
Acquire line-scan images (typically 512 pixels per line) at a rate of 1.5-2.0 ms per line for a duration of 2-5 seconds.
-
To induce Ca2+ waves, cells can be paced or treated with agents like isoproterenol or high extracellular Ca2+.
-
For the this compound group, pre-incubate the cells with 1 µM this compound for at least 30 minutes before imaging.
Image Analysis for Ca2+ Spark and Wave Quantification
Automated analysis software is recommended for unbiased and efficient quantification.[2][3][8][18][19]
Software:
Procedure:
-
Import the line-scan images into ImageJ/Fiji.
-
Use the selected plugin to automatically detect and analyze Ca2+ sparks. The software will typically perform background subtraction and identify events based on a thresholding algorithm.
-
The output will provide parameters for each spark, including:
-
Amplitude: Peak fluorescence intensity (F/F0).
-
Frequency: Number of sparks per unit length per unit time.
-
Full Width at Half Maximum (FWHM): Spatial extent of the spark.
-
Full Duration at Half Maximum (FDHM): Temporal duration of the spark.
-
-
For Ca2+ waves, the incidence can be determined by visual inspection of the line-scan images or by using particle tracking algorithms. The propagation velocity can be calculated from the slope of the wave front in the image.
Conclusion
This compound is a potent stabilizer of the RyR2 channel, effectively reducing the frequency of Ca2+ sparks and the incidence of Ca2+ waves in cardiomyocytes. The protocols outlined in these application notes provide a robust framework for quantifying the efficacy of this compound and other potential RyR2-modulating compounds. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of novel therapies for cardiac diseases rooted in aberrant Ca2+ handling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SparkMaster: automated calcium spark analysis with ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of adult rat ventricular myocytes [bio-protocol.org]
- 8. Automated Detection and Analysis of Ca2+ Sparks in x-y Image Stacks Using a Thresholding Algorithm Implemented within the Open-Source Image Analysis Platform ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. apexbt.com [apexbt.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. ahajournals.org [ahajournals.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
Application of JTV-519 in Mitigating Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of insufficient oxygen supply to tissues, is a significant contributor to cellular dysfunction and is implicated in various cardiovascular diseases, including heart failure.[1][2] At the cellular level, hypoxia can disrupt intracellular calcium (Ca2+) homeostasis in cardiomyocytes, leading to increased diastolic Ca2+ leak from the sarcoplasmic reticulum (SR). This leakage, primarily through the ryanodine receptor 2 (RyR2), can contribute to arrhythmias and impaired cardiac function.[1][2][3] JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has shown promise in stabilizing the RyR2 channel in its closed state, thereby reducing SR Ca2+ leak.[3][4] These application notes provide a summary of the effects of this compound on hypoxia-induced SR Ca2+ leak and detailed protocols for its investigation.
Mechanism of Action
This compound is understood to act as a RyR2 stabilizer.[4] The proposed mechanism involves the binding of this compound to the RyR2 channel, which helps to prevent spontaneous Ca2+ release during diastole.[4] This stabilization is thought to occur by preventing conformational changes that lead to an increased open probability of the channel.[4] Some studies suggest that this compound enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, although it may also act directly on the RyR2 channel complex.[3] By reducing the Ca2+ leak from the SR, this compound can help to prevent the detrimental downstream effects of elevated cytosolic Ca2+, such as delayed afterdepolarizations and subsequent arrhythmias.[4]
Data Summary
The following tables summarize the quantitative effects of this compound on various parameters related to SR Ca2+ leak and gene expression in cardiomyocytes under normoxic (control) and hypoxic conditions.
Table 1: Effect of Hypoxia and this compound on Sarcoplasmic Reticulum Ca2+ Leak
| Condition | Treatment | SR Ca2+ Leak (Half-life in seconds) | Percentage Change from Control |
| Control (12% O2) | Vehicle | 420.5 ± 21.6 | - |
| Control (12% O2) | 1 µM this compound | 867.8 ± 84.2 | -52% (reduction) |
| Hypoxia (1% O2) | Vehicle | 256.7 ± 5.6 | +39% (increase) |
| Hypoxia (1% O2) | 1 µM this compound | 396.4 ± 17.4 | -35% (reduction vs. Hypoxia) |
Data from a study on HL-1 cardiomyocytes cultured for 7 days.[1]
Table 2: Effect of Hypoxia and this compound on RyR2 and SERCA2a Gene Expression
| Condition | Treatment | RyR2 Gene Expression (Relative) | Percentage Change from Control | SERCA2a Gene Expression (Relative) | Percentage Change from Control |
| Control (12% O2) | Vehicle | 0.77 ± 0.14 | - | 11.44 ± 2.32 | - |
| Control (12% O2) | 1 µM this compound | 1.40 ± 0.36 | +89% | Not significantly changed | - |
| Hypoxia (1% O2) | Vehicle | 0.37 ± 0.16 | -52% | 12.13 ± 1.43 | Not significantly changed |
| Hypoxia (1% O2) | 1 µM this compound | 0.30 ± 0.03 | No significant change vs. Hypoxia | Not significantly changed | - |
Data from a study on HL-1 cardiomyocytes cultured for 7 days.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of hypoxia-induced SR Ca2+ leak and a typical experimental workflow for studying the effects of this compound.
Caption: Hypoxia-induced signaling leading to SR Ca2+ leak and the inhibitory effect of this compound.
Caption: Workflow for investigating this compound's effect on hypoxia-induced SR Ca2+ leak.
Experimental Protocols
Protocol 1: Cell Culture and Hypoxia Exposure
This protocol is based on the methodology described for HL-1 cardiomyocytes.[1][2][5]
Materials:
-
HL-1 Cardiomyocytes
-
Claycomb Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM norepinephrine.
-
Gas-permeable cultureware
-
Hypoxia chamber or incubator with O2 control
-
This compound (stock solution in DMSO)
Procedure:
-
Culture HL-1 cardiomyocytes on gas-permeable cultureware in Claycomb medium.
-
Once cells reach the desired confluency, divide them into four experimental groups:
-
Control: 12% O2, vehicle (DMSO)
-
Control + this compound: 12% O2, 1 µM this compound
-
Hypoxia: 1% O2, vehicle (DMSO)
-
Hypoxia + this compound: 1% O2, 1 µM this compound
-
-
Place the cultureware for the hypoxia groups into a hypoxic incubator set to 1% O2, 5% CO2, and 94% N2.
-
Place the cultureware for the control groups into a standard incubator with 12% O2 and 5% CO2.
-
Incubate all groups for 7 days. Replace the medium and respective treatments every 48 hours.
Protocol 2: Assessment of Sarcoplasmic Reticulum Ca2+ Leak
This protocol utilizes a fluorescent Ca2+ indicator to measure the rate of Ca2+ leak from the SR.[1][2][5]
Materials:
-
Fluo-5N AM fluorescent probe
-
Tyrode's solution (Ca2+-free)
-
Caffeine (10 mM)
-
Confocal microscope
Procedure:
-
After the 7-day incubation, wash the cells with Ca2+-free Tyrode's solution.
-
Load the cells with Fluo-5N AM by incubating them in the dark at room temperature.
-
Wash the cells again with Ca2+-free Tyrode's solution to remove excess dye.
-
Acquire baseline fluorescence images using a confocal microscope.
-
Rapidly apply 10 mM caffeine to induce the release of Ca2+ from the SR.
-
Record the fluorescence decay over time. The rate of decay is indicative of the SR Ca2+ leak.
-
Calculate the half-life of the fluorescence decay. A shorter half-life indicates a greater Ca2+ leak.
Protocol 3: Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying the gene expression of RyR2 and SERCA2a.[1][5]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RyR2, SERCA2a, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Isolate total RNA from the cultured cardiomyocytes using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for RyR2, SERCA2a, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Protocol 4: Protein Expression Analysis by Western Blotting
This protocol is for assessing the protein levels of RyR2 and SERCA2a.[1][5]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against RyR2, SERCA2a, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a protein assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
References
- 1. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anatoljcardiol.com [anatoljcardiol.com]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing JTV-519 Concentration to Prevent Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of JTV-519, a potent ryanodine receptor (RyR2) stabilizer. The following information is designed to help you mitigate off-target effects and ensure the fidelity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as K201, is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the closed state of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] This stabilization is thought to prevent abnormal diastolic Ca2+ leakage from the SR, which is implicated in cardiac arrhythmias and heart failure.[1][2] The precise mechanism is still under investigation, with some studies suggesting that this compound enhances the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, while others indicate it can act independently of calstabin-2.[2][3]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to be a multi-channel blocker and can exhibit several off-target effects, particularly at higher concentrations. These include:
-
SERCA Inhibition: this compound can act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[4]
-
L-type Ca2+ Channel Blockade: Due to its structural similarity to diltiazem, this compound can inhibit L-type Ca2+ channels, which may affect calcium influx during the cardiac action potential.[1][5][6]
-
Partial Agonism of Ryanodine Receptors: Under certain conditions, particularly at higher concentrations, this compound has been observed to act as a partial agonist of ryanodine receptors.[4]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, most in vitro studies report using concentrations ranging from 0.3 µM to 3 µM.[1][6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Some studies have noted a decrease in the beneficial effects of this compound at concentrations as low as 1 µM, highlighting the importance of careful concentration optimization.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected therapeutic effect of this compound on reducing intracellular Ca2+ sparks.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to effectively stabilize RyR2 in your experimental system. Conversely, at higher concentrations, off-target effects could be masking the intended therapeutic effect.
-
Solution: Perform a concentration-response experiment to determine the optimal concentration. See the detailed protocol below for "Determining the Optimal this compound Concentration."
-
-
Possible Cause 2: Calstabin-2 Depletion. In some experimental models, the effect of this compound is dependent on the presence of calstabin-2.[8][9] If your cells have significantly reduced levels of calstabin-2, the efficacy of this compound may be diminished.
-
Solution: Assess the expression levels of calstabin-2 in your experimental model. Consider using experimental models with known calstabin-2 expression levels for comparison.
-
-
Possible Cause 3: Experimental Conditions. The composition of your experimental buffer, particularly the Ca2+ concentration, can influence the activity of this compound.
-
Solution: Ensure your experimental conditions are consistent and well-controlled. Refer to published studies using similar experimental models for appropriate buffer compositions.
-
Problem 2: I am observing a decrease in cell viability or unexpected changes in cellular function after applying this compound.
-
Possible Cause 1: Off-Target Effects at High Concentrations. The concentration of this compound you are using may be high enough to induce off-target effects, such as inhibition of SERCA or L-type Ca2+ channels, leading to cellular dysfunction or toxicity.
-
Solution: Lower the concentration of this compound. Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells. See the protocol for "Assessing this compound Cytotoxicity" below.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in your experiment.
-
Solution: Always include a vehicle control (solvent alone) in your experiments to account for any effects of the solvent. Ensure the final solvent concentration is below the toxic threshold for your cells.
-
Data Presentation: this compound Concentration and Off-Target Effects
| Parameter | Concentration/Value | Experimental System | Reference |
| Effective Concentration (In Vitro) | 0.3 µM - 3 µM | Cardiomyocytes | [1][6][7] |
| Decline in Response | ≥ 1 µM | Failing Hearts | [1] |
| SERCA Inhibition (IC50) | 5 µM (SkM SR, 0.25 µM Ca2+) | Skeletal Muscle Sarcoplasmic Reticulum | [4] |
| SERCA Inhibition (IC50) | 9 µM (Cardiac Muscle, 0.25 µM Ca2+) | Cardiac Muscle Sarcoplasmic Reticulum | [4] |
| SERCA Inhibition (IC50) | 13 µM (SkM SR, 2 µM Ca2+) | Skeletal Muscle Sarcoplasmic Reticulum | [4] |
| SERCA Inhibition (IC50) | 19 µM (Cardiac Muscle, 2 µM Ca2+) | Cardiac Muscle Sarcoplasmic Reticulum | [4] |
| L-type Ca2+ Channel Inhibition | Observed at 3 µM | Rat Cardiomyocytes | [5] |
| RyR1 Partial Agonism | ≥ 5 µM | Skeletal Muscle Microsomes | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
Objective: To identify the concentration range of this compound that effectively reduces RyR2-mediated Ca2+ leak without inducing significant off-target effects.
Methodology:
-
Cell Preparation: Isolate or culture cardiomyocytes according to your standard protocol.
-
Ca2+ Indicator Loading: Load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Concentration-Response Curve:
-
Prepare a series of this compound dilutions in your experimental buffer, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 10 µM). Include a vehicle control (DMSO).
-
Perfuse the cells with each concentration for a predetermined incubation period (e.g., 15-30 minutes).
-
Induce Ca2+ sparks by a method appropriate for your model (e.g., low-frequency electrical stimulation, application of a sub-threshold concentration of caffeine, or creating a Ca2+ overload condition).
-
Acquire line-scan confocal images to record Ca2+ spark frequency, amplitude, and duration.
-
-
Data Analysis:
-
Quantify Ca2+ spark parameters for each this compound concentration.
-
Plot the percentage reduction in Ca2+ spark frequency against the this compound concentration to generate a concentration-response curve.
-
The optimal concentration will be within the range that provides a significant reduction in Ca2+ sparks before any signs of cellular dysfunction or toxicity are observed.
-
Protocol 2: Assessing Off-Target Effects on SERCA Activity
Objective: To measure the inhibitory effect of this compound on SERCA activity.
Methodology:
-
Microsome Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.
-
SERCA Activity Assay:
-
Use a commercially available SERCA activity assay kit or a standard enzyme-coupled spectrophotometric assay that measures ATP hydrolysis.
-
Incubate the SR microsomes with varying concentrations of this compound and a fixed concentration of Ca2+. It is important to test a range of Ca2+ concentrations (e.g., from diastolic to systolic levels) as the inhibitory effect of this compound is Ca2+-dependent.[4]
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage inhibition of SERCA activity for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of SERCA activity) by fitting the data to a dose-response curve.
-
Protocol 3: Assessing Off-Target Effects on L-type Ca2+ Channels
Objective: To evaluate the effect of this compound on L-type Ca2+ channel currents.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes suitable for patch-clamp electrophysiology.
-
Whole-Cell Patch-Clamp:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing Cs+ to block K+ currents and an external solution containing a Na+ channel blocker (e.g., tetrodotoxin) to isolate the L-type Ca2+ current (ICa,L).
-
Apply a voltage-clamp protocol to elicit ICa,L (e.g., depolarizing steps from a holding potential of -40 mV to various test potentials).
-
Record baseline ICa,L.
-
Perfuse the cell with a solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.
-
-
Data Analysis:
-
Measure the peak ICa,L amplitude before and after the application of this compound.
-
Calculate the percentage inhibition of ICa,L.
-
Protocol 4: Assessing this compound Cytotoxicity
Objective: To determine the concentration at which this compound induces cell death.
Methodology:
-
Cell Culture: Plate your cells of interest in a multi-well plate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a relevant duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
Cytotoxicity Assay:
-
Use a standard cytotoxicity assay, such as the MTT assay, LDH release assay, or a live/dead cell staining kit.
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Quantify cell viability for each this compound concentration.
-
Determine the CC50 (the concentration of this compound that causes 50% cell death).
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
JTV-519 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting variability in experimental outcomes when working with JTV-519 (also known as K201). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing inconsistent effects of this compound on sarcoplasmic reticulum (SR) Ca2+ leak?
A1: Variability in the effect of this compound on SR Ca2+ leak can arise from several factors related to its mechanism of action and the experimental setup. This compound is a 1,4-benzothiazepine derivative that primarily stabilizes the closed state of the cardiac ryanodine receptor (RyR2), thus reducing diastolic Ca2+ leak from the sarcoplasmic reticulum.[1][2] However, its efficacy can be influenced by the following:
-
Calstabin2 (FKBP12.6) Association: The role of calstabin2 in mediating the effects of this compound is a subject of ongoing research. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, which is crucial for channel stabilization, particularly in conditions like heart failure where RyR2 may be PKA-hyperphosphorylated and depleted of calstabin2.[3][4][5] Conversely, other studies indicate that this compound can suppress spontaneous Ca2+ release from RyR2 irrespective of its association with FKBP12.6.[6][7] Variability in calstabin2 expression levels or its binding state in your experimental model could therefore lead to inconsistent results.
-
This compound Concentration: The effects of this compound are dose-dependent. While effective concentrations are reported in the low micromolar range (e.g., 1 µM), some studies have noted a lack of improvement or even a decline in response at higher concentrations.[2][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model and experimental conditions.
-
Off-Target Effects: this compound is also known to be a multi-channel blocker and can act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[9][10][11] These off-target effects, particularly SERCA inhibition, can influence SR Ca2+ load and indirectly affect Ca2+ leak, potentially confounding the direct effects on RyR2.
Troubleshooting Steps:
-
Verify Calstabin2 Status: If possible, assess the expression levels and RyR2-binding status of calstabin2 in your experimental model. This can be done via co-immunoprecipitation and western blotting.
-
Optimize this compound Concentration: Perform a detailed concentration-response analysis to identify the optimal working concentration of this compound in your system.
-
Control for Off-Target Effects: Be mindful of potential off-target effects. For instance, when studying the direct effects on RyR2, it may be necessary to design experiments that can distinguish between RyR2 stabilization and SERCA inhibition.
Q2: My experimental model (e.g., non-failing myocardium, specific cell line) does not show the expected therapeutic effect of this compound. Why might this be?
A2: The therapeutic effects of this compound are often most pronounced in pathological conditions where RyR2 channels are destabilized.
-
Disease Model Dependence: this compound is particularly effective at reducing SR Ca2+ leak in the context of heart failure, where RyR2 channels are often PKA-hyperphosphorylated and exhibit increased open probability.[1][3] In non-failing myocardium or under basal conditions, where RyR2 is more stable, the effect of this compound may be less apparent or even result in negative inotropy.[12]
-
Cell Line Specificity: When using heterologous expression systems like HEK-293 cells, the cellular context is different from that of a cardiomyocyte. The presence and stoichiometry of important regulatory proteins, such as calstabin2, and the activity of signaling kinases (e.g., PKA, CaMKII) can differ, leading to varied responses to this compound.[6][7]
Troubleshooting Steps:
-
Induce RyR2 Destabilization: To observe a more robust effect of this compound in a healthy cardiomyocyte model, consider inducing RyR2-mediated Ca2+ leak using agents like ouabain or through β-adrenergic stimulation (e.g., with isoproterenol).[13][14]
-
Characterize Your Cell Line: If using an expression system, ensure that all necessary components for RyR2 regulation are present or co-expressed.
Q3: I am seeing variability in the effects of this compound on cardiomyocyte contractility. What could be the cause?
A3: this compound's impact on contractility is a net result of its effects on multiple ion channels and Ca2+ handling proteins.
-
Negative Inotropy at Baseline: In healthy, non-failing cardiac muscle, this compound can have a negative inotropic (force-reducing) effect.[12] This is likely due to the stabilization of RyR2 in its closed state, which can reduce the amplitude of the systolic Ca2+ transient.
-
Complex Effects under Pathological Conditions: In failing hearts, by reducing the diastolic Ca2+ leak, this compound can improve SR Ca2+ load over time, leading to an improved systolic Ca2+ release and contractility. However, its additional properties as a multi-channel blocker could also influence contractility.
Troubleshooting Steps:
-
Measure Both Diastolic and Systolic Ca2+: To understand the effects on contractility, it is important to measure both diastolic Ca2+ levels (to assess leak) and the amplitude and kinetics of the systolic Ca2+ transient.
-
Assess SR Ca2+ Load: Measure the SR Ca2+ content (e.g., using a rapid caffeine application) to determine if this compound is affecting SR Ca2+ load in your experiments.
Data Presentation
Table 1: Summary of Reported Effects of this compound on Ca2+ Handling and Cardiac Function
| Parameter | Experimental Model | Condition | This compound Concentration | Observed Effect | Reference |
| SR Ca2+ Leak | HL-1 Cardiomyocytes | Hypoxia | 1 µM | Reduced by 35% | [8] |
| SR Ca2+ Leak (Ca2+ Spark Frequency) | Murine Cardiomyocytes | Ouabain-induced | 1 µmol·L⁻¹ | Decreased | [12][13] |
| Rate of Ca2+ Release | Isolated SR from Failing Canine Hearts | Heart Failure | Not specified | Increased | [1] |
| [3H]ryanodine Binding | Isolated SR from Failing Canine Hearts | Heart Failure | Not specified | Increased | [1] |
| RyR2 Gene Expression | HL-1 Cardiomyocytes | Control | 1 µM | Increased by 89% | [8] |
| Ejection Fraction | Mice with Myocardial Infarction | Heart Failure | Not specified | Increased from 31.1% to 45.8% | [3] |
| Diastolic Contractions | Rat Ventricular Cardiomyocytes | β-adrenergic stimulation | 1.0 µmol/L | Amplitude decreased to ~16% of control | [14] |
Experimental Protocols
Protocol 1: Induction and Measurement of SR Ca2+ Leak in Isolated Cardiomyocytes
This protocol is adapted from studies investigating the effects of this compound on induced SR Ca2+ leak.[13]
-
Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model (e.g., mouse, rat).
-
Ca2+ Indicator Loading: Load the cardiomyocytes with a fluorescent Ca2+ indicator such as Fluo-4 AM.
-
Perfusion and Stimulation: Place the cells in a perfusion chamber on the stage of a confocal microscope. Superfuse with a Tyrode's solution at 37°C. Electrically stimulate the cells at a steady frequency (e.g., 1 Hz).
-
Induction of Ca2+ Leak: To induce SR Ca2+ leak, perfuse the cells with a solution containing a triggering agent such as ouabain (e.g., 100 µmol·L⁻¹).
-
This compound Application: In a parallel group of cells, co-perfuse with ouabain and the desired concentration of this compound (e.g., 1 µmol·L⁻¹).
-
Data Acquisition: Record line-scan images of the cardiomyocytes to measure intracellular Ca2+ transients and spontaneous Ca2+ release events (Ca2+ sparks).
-
Analysis: Quantify the frequency and amplitude of Ca2+ sparks as a measure of SR Ca2+ leak. Also, measure systolic and diastolic intracellular Ca2+ concentrations.
Protocol 2: Co-immunoprecipitation to Assess Calstabin2-RyR2 Binding
This protocol is based on methods used to determine the association of calstabin2 with the RyR2 complex.[3]
-
Tissue/Cell Lysis: Homogenize heart tissue or lyse cardiomyocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against RyR2 overnight at 4°C.
-
Bead Capture: Add protein A/G-agarose beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RyR2 and calstabin2 (FKBP12.6).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the amount of calstabin2 co-immunoprecipitated with RyR2.
Visualizations
Caption: Mechanism of action of this compound on cardiac myocyte Ca2+ handling.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Analysis of calstabin2 (FKBP12.6)–ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection from Cardiac Arrhythmia Through Ryanodine Receptor-Stabilizing Protein Calstabin2 - ProQuest [proquest.com]
- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the dose-dependent effects of Jtv-519 in heart failure models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JTV-519 (also known as K201) in heart failure research. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of heart failure?
A1: this compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state within the sarcoplasmic reticulum (SR) of cardiomyocytes. In heart failure, RyR2 channels can become "leaky," leading to an abnormal diastolic Ca2+ leak from the SR. This leak can cause cellular Ca2+ overload, delayed afterdepolarizations, and arrhythmias, contributing to cardiac dysfunction. This compound mitigates this by reducing the open probability of RyR2 during diastole, thereby preventing the pathological Ca2+ leak.
Q2: Is the binding of calstabin2 (FKBP12.6) to RyR2 necessary for the therapeutic effect of this compound?
A2: This is a topic of ongoing debate in the scientific community. Some studies suggest that this compound enhances the binding affinity of calstabin2 to PKA-hyperphosphorylated RyR2, which is often depleted in heart failure, thereby stabilizing the channel. In fact, some research indicates that the beneficial effects of this compound are not observed in calstabin2-deficient mice. However, other studies have demonstrated that this compound can suppress spontaneous Ca2+ release from the SR irrespective of calstabin2 association, suggesting a direct effect on the RyR2 channel. Researchers should be aware of this controversy when interpreting their results.
Q3: What are the known off-target effects of this compound?
A3: this compound is known to be a multi-channel blocker. Besides its primary target, RyR2, it can also inhibit other ion channels in cardiomyocytes, including the L-type Ca2+ current (ICa), the fast sodium current (INa), and potassium currents (IKr, IK1). Additionally, some studies have reported a Ca2+-dependent inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). These off-target effects can be concentration-dependent and may contribute to the overall observed phenotype in experimental models.
Q4: What is the typical dose range for this compound in in vitro and in vivo heart failure models?
A4: The optimal dose of this compound is highly dependent on the specific model and experimental conditions. In vitro studies with isolated cardiomyocytes often use concentrations ranging from 0.3 µM to 3.0 µM. It has been noted that at 0.3 µM, there may be no improvement, and at 1 µM, a decline in response has been observed in some failing heart models. For in vivo studies in animal models, this compound is often administered via continuous infusion (e.g., using osmotic minipumps) at doses around 0.5 mg·kg-1·h-1. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant effect of this compound on Ca2+ leak. | Suboptimal Dose: The concentration of this compound may be too low to elicit a response in your specific heart failure model. | Perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal effective dose. |
| Advanced Disease State: The heart failure model may be too advanced, with irreversible changes to the RyR2 complex or other cellular machinery. | Characterize the stage of heart failure in your model and consider applying this compound at an earlier time point. | |
| Calstabin2-Independent Ca2+ Leak: The underlying cause of Ca2+ leak in your model may not be addressable by stabilizing the RyR2-calstabin2 interaction. | Investigate other potential mechanisms of Ca2+ leak in your model. | |
| Decreased cardiomyocyte contractility with this compound treatment. | Off-Target Effects: this compound can inhibit L-type Ca2+ channels and SERCA, which are crucial for excitation-contraction coupling. This is more likely at higher concentrations. | Use the lowest effective concentration of this compound. Consider using patch-clamp techniques to assess the effect of your this compound concentration on ICa. |
| Inconsistent results between experiments. | Variability in Heart Failure Model: The severity of the heart failure phenotype can vary between animals or cell preparations. | Ensure strict standardization of your heart failure induction protocol. Use appropriate markers to stratify animals or cell batches by disease severity. |
| Drug Stability: this compound solution may have degraded over time. | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer, protected from light. | |
| Unexpected pro-arrhythmic effects. | Complex Electrophysiological Effects: The multi-channel blocking properties of this compound can alter the cardiac action potential in unpredictable ways, especially at higher doses. | Perform detailed electrophysiological studies (e.g., action potential duration measurements) to understand the full effect of this compound in your model. |
Quantitative Data on this compound Effects
Table 1: Dose-Dependent Effects of this compound on Cardiomyocyte Function (in vitro)
| Concentration | Parameter | Model System | Observed Effect |
| 1.0 µM | Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-induced Ca2+ overload) | Significantly reduced. |
| 1.0 µM | Diastolic Contractions | Rat Cardiomyocytes (β-adrenergic stimulation) | Amplitude decreased to ~16% of control. |
| 0.3 - 3.0 µM | Ca2+ Transient Amplitude | Rat Cardiomyocytes | Dose-dependent decrease. |
| 1.0 µM | Cell Shortening Amplitude | Rat Cardiomyocytes | Reduced by ~53%. |
| 1.0 µM | SR Ca2+ Leak | Hypoxic HL-1 Cardiomyocytes | Reduced by 35%. |
Table 2: Effects of this compound on Cardiac Function in Heart Failure Models (in vivo)
| Dose | Parameter | Model System | Observed Effect |
| 0.5 mg·kg-1·h-1 (i.v.) | Ejection Fraction (EF) & Fractional Shortening (FS) | CLP Mice | Significantly increased. |
| 0.5 mg·kg-1·h-1 (osmotic pump) | Ejection Fraction (EF) | WT Mice (Myocardial Infarction) | Increased to 45.8% from 31.1% in placebo. |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is a generalized procedure and may require optimization for specific species.
-
Anesthesia and Heart Excision:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy and quickly excise the heart, placing it in ice-cold, Ca2+-free Tyrode's solution.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Switch to a digestion solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV) in Ca2+-free Tyrode's solution.
-
Perfuse until the heart becomes flaccid (typically 10-20 minutes).
-
-
Cell Dissociation and Filtration:
-
Remove the heart from the cannula and mince the ventricular tissue in the digestion solution.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
-
Calcium Reintroduction:
-
Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to a final concentration of 1.0-1.8 mM.
-
Allow cells to stabilize for at least 30 minutes before use.
-
Protocol 2: Confocal Calcium Imaging in Isolated Cardiomyocytes
-
Cell Loading with Fluorescent Ca2+ Indicator:
-
Incubate isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Allow sufficient time for de-esterification of the dye.
-
-
Experimental Setup:
-
Place a coverslip with dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted confocal microscope.
-
Superfuse the cells with Tyrode's solution containing the desired Ca2+ concentration.
-
-
Image Acquisition:
-
Use line-scan mode to achieve high temporal resolution of Ca2+ transients and sparks.
-
Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
-
This compound Application:
-
Establish a baseline recording.
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.
-
Allow for an equilibration period before recording the post-treatment effects.
-
-
Data Analysis:
-
Analyze the recorded line-scan images to quantify Ca2+ transient amplitude, decay kinetics, and Ca2+ spark frequency and characteristics.
-
Visualizations
Caption: Mechanism of action of this compound in heart failure.
Caption: Experimental workflow for assessing this compound effects.
Technical Support Center: JTV-519 Efficacy in Failing Cardiomyocytes
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JTV-519 (also known as K201) to improve the function of failing cardiomyocytes. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in failing cardiomyocytes?
This compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum (SR) of cardiac muscle cells.[1] In heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca²⁺ release from the SR. This compound binds to RyR2, promoting its closed state and thereby reducing this detrimental Ca²⁺ leak.[1] This helps to restore normal intracellular Ca²⁺ handling, which is crucial for proper cardiomyocyte contraction and relaxation.
Q2: How does this compound interact with calstabin2 (FKBP12.6)?
The interaction between this compound and calstabin2 (the 12.6 kDa FK506-binding protein) is a key aspect of its mechanism, though some nuances are still under investigation. In many models of heart failure, RyR2 becomes hyperphosphorylated, leading to the dissociation of calstabin2.[2] Calstabin2 is a crucial protein that stabilizes RyR2 in its closed state.[1] this compound has been shown to increase the binding affinity of calstabin2 for RyR2, even for hyperphosphorylated channels, which helps to prevent the diastolic Ca²⁺ leak.[2][3] However, some studies suggest that this compound can suppress spontaneous SR Ca²⁺ release independently of its effect on calstabin2 association, indicating it may also directly alter RyR2 channel gating.[4][5]
Q3: What is the optimal concentration of this compound for in vitro experiments with cardiomyocytes?
The optimal concentration of this compound can vary depending on the specific experimental model and conditions. However, a frequently cited effective concentration in in vitro studies is 1 µM.[4][6][7] At this concentration, this compound has been shown to significantly reduce SR Ca²⁺ leakage.[6][8] It is important to note that this compound can exhibit a dose-dependent response. Some studies have reported no improvement at lower concentrations (e.g., 0.3 µM) and a potential decline in beneficial effects at higher concentrations.[1] Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Besides RyR2, are there other known cellular targets of this compound?
Yes, while this compound is primarily known for its effects on RyR2, it is considered a multi-channel blocker.[4] It has been reported to inhibit other ion channels, including L-type Ca²⁺ channels, fast Na⁺ channels (I_Na), and some potassium channels (I_Kr, I_K1).[4] Additionally, some research suggests that this compound can act as a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[9][10] These off-target effects should be considered when interpreting experimental results.
Troubleshooting Guide
Problem 1: No significant reduction in diastolic Ca²⁺ sparks/leak after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Solution: Ensure a sufficient pre-incubation period for this compound to exert its effects. A pre-incubation time of at least 1 hour is often used in cardiomyocyte experiments.[4]
-
-
Possible Cause 3: Issues with the Heart Failure Model.
-
Solution: Verify that your experimental model of cardiomyocyte failure exhibits a clear phenotype of increased diastolic Ca²⁺ leak. This can be confirmed by comparing with control, non-failing cardiomyocytes. Without a significant baseline leak, the effect of this compound may not be apparent.
-
-
Possible Cause 4: this compound Stock Solution Integrity.
-
Solution: this compound is typically dissolved in DMSO. Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 2: Observed negative inotropic effects (decreased contractility) after this compound application.
-
Possible Cause 1: Off-target Effects on Other Ion Channels.
-
Solution: this compound can block L-type Ca²⁺ channels, which would reduce the trigger for Ca²⁺-induced Ca²⁺ release and thus decrease contractility.[4] This effect may be more pronounced at higher concentrations. Consider using the lowest effective concentration determined from your dose-response studies.
-
-
Possible Cause 2: Effect on SERCA.
-
Solution: this compound has been shown to inhibit SERCA, which would reduce SR Ca²⁺ load and consequently decrease the amount of Ca²⁺ available for release during systole.[9] This can manifest as reduced contraction amplitude.
-
-
Possible Cause 3: Baseline Condition of Cardiomyocytes.
-
Solution: In non-failing human myocardium, this compound has been observed to be negatively inotropic at baseline.[4][7] Its beneficial effects are more prominent in the context of Ca²⁺ overload or heart failure. Ensure your experimental conditions mimic a disease state where RyR2 stabilization is beneficial.
-
Problem 3: Unexpected changes in RyR2 gene or protein expression.
-
Possible Cause 1: Experimental Conditions.
-
Solution: One study observed that 1 µM this compound increased RyR2 gene expression under normoxic (12% O₂) conditions but not under hypoxic (1% O₂) conditions in HL-1 cardiomyocytes.[6][8] Be mindful of the specific culture conditions, as they can influence the transcriptional response to this compound.
-
-
Possible Cause 2: Long-term Treatment.
-
Solution: Most studies on this compound's mechanism focus on acute effects on channel function. Long-term incubation may lead to compensatory changes in gene and protein expression. If you are performing chronic treatment studies, it is important to include appropriate time-course experiments.
-
Quantitative Data Summary
Table 1: Effect of this compound on Sarcoplasmic Reticulum Ca²⁺ Leakage
| Cell Type | Condition | This compound Concentration | % Reduction in SR Ca²⁺ Leakage | Reference |
| HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM | 52% | [6][8] |
| HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM | 35% | [6][8] |
| Murine Cardiomyocytes | Ouabain-induced Ca²⁺ overload | 1 µmol·L⁻¹ | Significantly reduced Ca²⁺ spark frequency | [4] |
Table 2: Dose-Dependent Effects of this compound
| Concentration | Observed Effect | Reference |
| 0.3 µM | No improvement seen in failing hearts. | [1] |
| 1 µM | Significant reduction in SR Ca²⁺ leakage and Ca²⁺ spark frequency. | [4][6][8] |
| >1 µM | Potential for negative inotropic effects and decline in beneficial response. | [1] |
Experimental Protocols
Protocol 1: Isolation of Adult Murine Ventricular Cardiomyocytes
This protocol is adapted from methodologies described in the literature.[4]
-
Anesthesia and Heart Excision: Anesthetize an adult mouse (e.g., FVB/N strain) with isoflurane and perform cervical dislocation.[4] Rapidly excise the heart and place it in ice-cold, Ca²⁺-free Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Ca²⁺-free Tyrode's solution containing taurine (15 mmol·L⁻¹) for approximately 4 minutes to wash out the blood.[4]
-
Enzymatic Digestion: Switch to a perfusion solution containing collagenase Type II (e.g., 285 U·mg⁻¹) and continue perfusion for about 7 minutes, or until the heart becomes flaccid.[4]
-
Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a petri dish containing the collagenase solution. Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Calcium Reintroduction: Gradually increase the extracellular Ca²⁺ concentration in a stepwise manner to a final concentration of 1 mmol·L⁻¹.[4] This is a critical step to prevent hypercontraction of the cells.
-
Cell Selection: Allow the cells to settle. Only quiescent, rod-shaped ventricular cardiomyocytes with clear striations should be used for experiments.
Protocol 2: Measurement of Sarcoplasmic Reticulum Ca²⁺ Leak (Ca²⁺ Sparks)
This protocol is based on confocal Ca²⁺ imaging techniques.[4]
-
Cell Loading: Incubate isolated cardiomyocytes with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Confocal Microscopy Setup: Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of an inverted confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 40x/1.3).[4]
-
Line-Scan Imaging: To record Ca²⁺ sparks, use the line-scan mode of the confocal microscope. Draw a scan line along the longitudinal axis of a cardiomyocyte, avoiding the nucleus.[4] Scan the line repeatedly at a high temporal resolution (e.g., every 1.54 ms).[4]
-
Experimental Conditions: Perfuse the cells with Tyrode's solution at 37°C. To induce a failing phenotype, you can use pharmacological agents like ouabain (e.g., 100 µmol·L⁻¹) or model conditions such as hypoxia.[4]
-
This compound Application: Pre-incubate the cardiomyocytes with the desired concentration of this compound (e.g., 1 µmol·L⁻¹) for at least 1 hour before and during the experiment.[4]
-
Data Analysis: The resulting line-scan images will show transient, localized Ca²⁺ release events (Ca²⁺ sparks). Analyze the frequency, amplitude, and spatial/temporal characteristics of these sparks using appropriate software. A reduction in Ca²⁺ spark frequency in the this compound treated group compared to the control (failing) group indicates a reduction in SR Ca²⁺ leak.
Visualizations
Caption: Mechanism of this compound in failing cardiomyocytes.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Jtv-519 in different experimental solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability of JTV-519 in various experimental solutions. It also offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) - Long-Term Stability
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored with care to maintain their integrity. For long-term storage, it is recommended to keep aliquots at -80°C, which should ensure stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q2: How stable is this compound in aqueous solutions like PBS?
A2: While specific quantitative long-term stability data for this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not extensively published, based on the chemical properties of its 1,4-benzothiazepine core, some general precautions should be taken. Compounds of this class can be susceptible to hydrolysis, particularly at a pH above 7. For experiments requiring the use of this compound in aqueous buffers, it is advisable to prepare the solutions fresh for each experiment. If short-term storage is necessary, it is recommended to keep the solution at 4°C and use it within 24 hours.
Q3: Can I store this compound diluted in cell culture media (e.g., DMEM, RPMI)?
A3: Storing this compound in cell culture media for extended periods is not recommended. Cell culture media are complex mixtures containing components that can interact with the compound and potentially lead to its degradation, especially at an incubation temperature of 37°C. It is best practice to add this compound to the cell culture medium immediately before starting the experiment.
Q4: Is this compound sensitive to light?
A4: The 1,4-benzothiazepine scaffold present in this compound suggests a potential for photodegradation upon exposure to light. To minimize this risk, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Stability of this compound in Experimental Solutions: A Summary
The following tables provide a summary of the known and inferred stability of this compound in various solutions.
Table 1: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Not Recommended | Increased risk of degradation. |
| Room Temperature | Not Recommended | Significant degradation likely. |
Table 2: Inferred Stability of this compound in Aqueous Buffers (e.g., PBS, pH 7.4)
| Storage Temperature | Duration | Recommendations |
| 4°C | Up to 24 hours | Prepare fresh if possible. |
| Room Temperature | A few hours | Use immediately after preparation. |
| 37°C | Not Recommended | Increased risk of hydrolysis. |
Table 3: Inferred Stability of this compound in Cell Culture Media (e.g., DMEM, RPMI) with Serum
| Storage Temperature | Duration | Recommendations |
| 37°C | A few hours | Add to media immediately before the experiment. |
| 4°C | Not Recommended | Potential for interactions with media components. |
| Room Temperature | Not Recommended | Potential for interactions and degradation. |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution or Cell Culture Medium
-
Cause A: Poor Solubility. this compound is sparingly soluble in aqueous solutions.
-
Solution: Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) in the final working solution. Prepare a more diluted stock solution in DMSO if necessary, to reduce the amount of DMSO added to the aqueous medium.
-
-
Cause B: Salt Incompatibility. Certain salts in buffers can reduce the solubility of organic compounds.
-
Solution: If precipitation is observed in a particular buffer, consider using an alternative buffer system.
-
-
Cause C: Temperature Effects. Changes in temperature can affect solubility.
-
Solution: Ensure that all components are at the same temperature before mixing. Avoid cold-shocking the solution.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Cause A: Compound Degradation. As highlighted, this compound may degrade under certain conditions.
-
Solution: Always prepare fresh working solutions from a properly stored stock. Protect solutions from light and avoid high pH environments where possible.
-
-
Cause B: Off-Target Effects. this compound is known to have potential off-target effects, which may vary depending on the cell type and experimental conditions.
-
Solution: Include appropriate controls in your experiments to account for potential off-target effects. Titrate the concentration of this compound to find the optimal window for its desired activity.
-
-
Cause C: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and serum lot, as these can influence the cellular response to this compound.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of this compound powder to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
Serially dilute the this compound stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. By binding to RyR2, this compound reduces the open probability of the channel, thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum during diastole. This helps to maintain normal intracellular calcium homeostasis and can prevent arrhythmias.
Caption: this compound stabilizes RyR2, reducing calcium leakage and preventing arrhythmias.
Experimental Workflow for Assessing this compound Stability
A typical workflow to assess the stability of this compound in an experimental solution would involve incubation followed by analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for determining the stability of this compound in experimental solutions.
Technical Support Center: Mitigating the Multi-channel Blocking Effects of JTV-519
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the multi-channel blocking effects of JTV-519 (also known as K201) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a ryanodine receptor 2 (RyR2) stabilizer.[1][2] It acts on the sarcoplasmic reticulum (SR) in cardiac myocytes by binding to RyR2 and stabilizing it in the closed state. This action reduces diastolic Ca2+ leakage from the SR, which is a key factor in certain cardiac arrhythmias and heart failure.[1][2]
Q2: Besides RyR2, what other channels and transporters does this compound affect?
A2: this compound is recognized as a multi-channel blocker.[3] It has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), voltage-gated sodium channels (INa), L-type calcium channels (ICa,L), and potassium channels, specifically the delayed rectifier potassium current (IKr) and the inwardly rectifying potassium current (IK1).[3][4][5]
Q3: Is the effect of this compound dependent on the presence of calstabin2 (FKBP12.6)?
A3: The role of calstabin2 in the action of this compound is a subject of debate. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[2] However, other research indicates that this compound can suppress spontaneous Ca2+ release from RyR2 even in the absence of calstabin2, suggesting a direct effect on the receptor.[6]
Q4: What is the impact of this compound's effect on SERCA?
A4: this compound is a Ca2+-dependent blocker of SERCA.[4][7] This inhibition can slow the rate of Ca2+ loading into the sarcoplasmic reticulum.[4] This may lead to a mild depletion of SR Ca2+ stores under normal conditions but could also prevent SR Ca2+ overload in pathological states.[4]
Troubleshooting Guide
Problem 1: My experimental results show a decrease in cellular contractility that cannot be solely attributed to RyR2 stabilization.
-
Possible Cause: The observed negative inotropic effect could be due to this compound's blockade of L-type calcium channels (ICa,L), which are crucial for initiating excitation-contraction coupling.[3] Inhibition of these channels would reduce the influx of Ca2+ into the cell, leading to a weaker contraction.
-
Troubleshooting Steps:
-
Perform electrophysiological recordings (e.g., patch-clamp) to measure ICa,L in the presence and absence of this compound to quantify its inhibitory effect.
-
Use a concentration of this compound that is reported to be more selective for RyR2 with minimal effects on ICa,L, if possible. Note that dose-dependent effects have been observed, with no improvement seen in failing hearts at 0.3 μM and a decline in response at 1 μM.[2]
-
Consider using a different RyR2 stabilizer with a more selective profile if the off-target effects on ICa,L are confounding your results.
-
Problem 2: I am observing changes in the action potential duration in my cardiac myocyte experiments with this compound.
-
Possible Cause: this compound is known to block potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr).[5] Blockade of IKr can lead to a prolongation of the action potential duration.
-
Troubleshooting Steps:
-
Use patch-clamp electrophysiology to isolate and measure IKr and other potassium currents (e.g., IKs, IK1) to determine the extent of inhibition by this compound in your experimental model.
-
Compare the observed changes in action potential duration with the known effects of specific IKr blockers to confirm if this is the primary off-target effect.
-
If the goal is to study RyR2 stabilization without altering the action potential, consider using a more specific RyR2 modulator or computationally subtracting the confounding effects on ion currents from your analysis.
-
Problem 3: The sarcoplasmic reticulum Ca2+ load is lower than expected in my experiments.
-
Possible Cause: The reduction in SR Ca2+ load could be a direct consequence of SERCA inhibition by this compound.[4] By slowing down the re-uptake of calcium into the SR, the overall store content can be diminished.
-
Troubleshooting Steps:
-
Directly measure SERCA activity in the presence of varying concentrations of this compound to quantify the level of inhibition.
-
Measure SR Ca2+ content using caffeine-induced Ca2+ transients. This will help correlate the degree of SERCA inhibition with the observed reduction in SR Ca2+ load.
-
To isolate the effects on RyR2 from those on SERCA, consider experiments in permeabilized cells where the intracellular environment can be more precisely controlled, and the contribution of SERCA can be modulated independently.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound on various molecular targets. Note that these values can vary depending on the experimental conditions and the specific tissue or cell type used.
| Target | IC50 Value | Species/Tissue | Experimental Conditions |
| SERCA | 9 µM | Cardiac Muscle | 0.25 µM Ca2+ |
| 19 µM | Cardiac Muscle | 2 µM Ca2+ | |
| 130 µM | Cardiac Muscle | 200 µM Ca2+ | |
| 5 µM | Skeletal Muscle SR | 0.25 µM Ca2+ | |
| 13 µM | Skeletal Muscle SR | 2 µM Ca2+ | |
| 104 µM | Skeletal Muscle SR | 200 µM Ca2+ | |
| RyR2 (mutant) | 34.3 µM | HEK293 cells (R4496C mutant) | Store-overload induced calcium release assay |
| Delayed Rectifier K+ Current (IKr) | 1.2 µM | Guinea-pig ventricular myocytes | Whole-cell voltage-clamp |
| [3H]ryanodine binding | 59.7 ± 6.5 µM | - | - |
Data for Na+ and L-type Ca2+ channel IC50 values were not consistently available in the reviewed literature, although inhibitory effects have been qualitatively described.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Ion Channel Effects
This protocol is designed to measure the effects of this compound on specific ion currents (e.g., ICa,L, IKr, INa).
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (Tyrode's) solution: 136 mM NaCl, 5 mM KCl, 3 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)[3]
-
Pipette solution (for ICa,L): 120 mM CsAsp, 20 mM TEACl, 5 mM MgATP, 0.5 mM MgCl2, 10 mM HEPES (pH 7.2 with CsOH)[8] (Note: specific ion compositions will vary depending on the current being isolated)
-
This compound stock solution
Methodology:
-
Isolate single ventricular myocytes using established enzymatic digestion protocols.
-
Allow cells to adhere to a glass coverslip in a perfusion chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at 37°C.[8]
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the appropriate internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected myocyte.
-
Apply a specific voltage-clamp protocol to elicit the ion current of interest (e.g., a step depolarization to measure ICa,L).
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound for a sufficient equilibration period.
-
Repeat the voltage-clamp protocol and record the currents in the presence of this compound.
-
Analyze the data to determine the percentage of current inhibition and, if multiple concentrations are tested, calculate the IC50 value.
Protocol 2: [3H]Ryanodine Binding Assay to Assess Direct RyR2 Interaction
This assay measures the ability of this compound to modulate the binding of ryanodine to its receptor, providing insights into its direct effects on RyR2 conformation.
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue
-
[3H]ryanodine
-
Binding buffer (e.g., containing various concentrations of Ca2+)
-
This compound
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Isolate SR microsomes from cardiac muscle homogenates via differential centrifugation.
-
Incubate the SR microsomes with [3H]ryanodine in the binding buffer at a specific Ca2+ concentration.
-
In parallel incubations, add varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium (incubation time and temperature will need to be optimized).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [3H]ryanodine using a scintillation counter.
-
Analyze the data to determine the effect of this compound on [3H]ryanodine binding, which can indicate an alteration of the RyR2 channel's open probability. For example, a study found that K201 (50 μM) increased the threshold of activation of [3H]ryanodine binding by Ca2+.[9]
Visualizations
Figure 1: Signaling pathway of cardiac excitation-contraction coupling, illustrating the multiple targets of this compound.
Figure 2: Experimental workflow for dissecting the multi-channel blocking effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. scispace.com [scispace.com]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: Refining In Vivo Jtv-519 Study Protocols for Enhanced Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their in vivo study protocols for JTV-519, aiming for better reproducibility and more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as K201) is a 1,4-benzothiazepine derivative investigated for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state.[1][2] This stabilization reduces the diastolic calcium leak from the sarcoplasmic reticulum (SR), which is a key factor in the pathophysiology of certain cardiac arrhythmias and heart failure.[1][3]
Q2: What are the common animal models used for in vivo this compound studies?
A2: A variety of animal models are used to study the effects of this compound, primarily focusing on cardiac diseases. These include:
-
Murine models: Mice are frequently used, including wild-type strains and genetically modified models such as calstabin-2 heterozygous knockout mice (a model for catecholaminergic polymorphic ventricular tachycardia - CPVT) and models of myocardial infarction-induced heart failure.[4]
-
Canine models: Dogs are used to model conditions like atrial fibrillation and tachycardia-induced heart failure.[5][6]
-
Rat models: Rats are utilized in studies of ischemia-reperfusion injury and pharmacologically induced diastolic dysfunction.[7][8]
Q3: What are the recommended doses and administration routes for this compound in in vivo studies?
A3: Dosing and administration routes for this compound can vary significantly depending on the animal model and the specific research question. Continuous infusion via osmotic mini-pumps is a common method for long-term studies to ensure stable plasma concentrations. Intravenous (i.v.) and intraperitoneal (i.p.) injections are also used for acute studies. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model, as some studies have reported a decline in efficacy at higher doses.[1]
Q4: Is the stabilizing protein calstabin2 (FKBP12.6) necessary for this compound's therapeutic effect?
A4: The role of calstabin2 in mediating the effects of this compound is a subject of debate. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[4][9] However, other research indicates that this compound can suppress spontaneous calcium release from the SR even in the absence of calstabin2, suggesting a direct interaction with the RyR2 channel.[10] Researchers should be aware of this controversy and consider the calstabin2 status of their experimental model when interpreting results.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions to improve reproducibility.
| Problem | Potential Causes | Troubleshooting Suggestions |
| High variability in arrhythmia inducibility or cardiac function measurements between animals. | 1. Choice of Anesthetic: Anesthetics can significantly impact cardiac electrophysiology and hemodynamics.[11][12] 2. Animal Strain and Sex: Different mouse strains and sexes can exhibit varying susceptibility to cardiac insults and responses to treatment. 3. Surgical Technique and Animal Handling: Inconsistent surgical procedures or stress from handling can introduce variability. | 1. Anesthesia Protocol: Carefully select and standardize the anesthetic regimen. For electrophysiology studies in rodents, isoflurane or a combination of ketamine/xylazine are commonly used, but their effects on heart rate and contractility should be considered.[5] Maintain a consistent depth of anesthesia and monitor vital signs closely. 2. Model Selection: Clearly define and report the strain, age, and sex of the animals used. If possible, use littermate controls. 3. Standardize Procedures: Develop and strictly adhere to a detailed surgical and animal handling protocol. Ensure all personnel are adequately trained. |
| Inconsistent or unexpected dose-response relationship. | 1. Drug Formulation and Stability: this compound can be challenging to dissolve and may not be stable in all vehicles over time, especially for long-term infusions. 2. Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can differ between species.[13] 3. Off-Target Effects: At higher concentrations, this compound can inhibit other ion channels, such as L-type calcium channels and potassium channels, which can confound the results.[8][14] | 1. Vehicle and Formulation: this compound is often dissolved in DMSO for stock solutions.[15] For in vivo administration, further dilution in saline or other appropriate vehicles is necessary. Prepare fresh solutions and protect them from light. For infusions, verify the stability of the this compound solution in the chosen vehicle and infusion apparatus over the duration of the experiment. 2. Pilot Studies: Conduct pilot pharmacokinetic studies in your chosen animal model to determine the optimal dosing regimen to achieve the desired plasma concentrations. 3. Dose Selection: Use the lowest effective dose determined from dose-response studies to minimize off-target effects. Include appropriate controls to assess the contribution of off-target effects if necessary. |
| Lack of therapeutic effect in a model where this compound is expected to be effective. | 1. Model-Specific Pathophysiology: The underlying mechanism of the cardiac dysfunction in your model may not be primarily driven by RyR2-mediated calcium leak. 2. Controversial Role of Calstabin2: As mentioned in the FAQs, the necessity of calstabin2 for this compound's action is debated. Your model's calstabin2 status could influence the drug's efficacy.[4][10] 3. Inadequate Drug Exposure: The administered dose may not be sufficient to achieve therapeutic concentrations at the target tissue. | 1. Model Characterization: Thoroughly characterize the pathophysiology of your animal model to confirm that RyR2 dysfunction is a key feature. 2. Assess Calstabin2 Interaction: If feasible, investigate the interaction between this compound and the RyR2-calstabin2 complex in your model. 3. Pharmacokinetic Analysis: Measure plasma and/or tissue concentrations of this compound to ensure adequate drug exposure. |
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound.
Table 1: In Vivo Dosing and Administration of this compound in Animal Models
| Animal Model | Condition | Dose | Administration Route | Key Findings | Reference |
| Mouse (calstabin-2+/-) | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | 0.5 mg/kg/hr | Subcutaneous osmotic mini-pump | Reduced exercise-induced arrhythmias. | [4] |
| Mouse (Myocardial Infarction) | Heart Failure | 0.5 mg/kg/hr | Implantable osmotic pump | Increased ejection fraction. | [3] |
| Dog | Sterile Pericarditis | 0.03 mg/kg/min | Continuous infusion | Decreased sustained atrial fibrillation episodes. | [16] |
| Dog | Tachycardia-induced Heart Failure | Not specified | Not specified | Corrected defective RyR2 channel gating. | [5][6] |
| Rat | Ischemia-Reperfusion | 0.3 - 3.0 µM (administered to isolated heart) | Perfusion | Improved recovery of left ventricular developed pressure. | [7] |
Table 2: In Vitro Effects of this compound on Cardiac Myocytes
| Cell Type | Condition | This compound Concentration | Key Findings | Reference |
| Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µM | Reduced Ca2+ spark frequency and diastolic cytosolic Ca2+. | [14] |
| Rat Ventricular Myocytes | β-adrenergic stimulation | 1.0 µM | Decreased amplitude of diastolic contractions. | [8] |
| Guinea Pig Ventricular Myocytes | - | 1 µM | Inhibited sodium current (iNa). | [13] |
Experimental Protocols
Protocol 1: Chronic this compound Administration via Osmotic Mini-Pump in a Murine Model of Heart Failure
Objective: To assess the long-term effects of this compound on cardiac function in a mouse model of myocardial infarction (MI)-induced heart failure.
Methodology:
-
Animal Model: Induce MI in adult male C57BL/6J mice via permanent ligation of the left anterior descending coronary artery.
-
This compound Preparation: Dissolve this compound fumarate in DMSO to create a stock solution. Further dilute the stock solution in sterile saline to the final concentration for loading into osmotic mini-pumps (e.g., Alzet model 1004). The final DMSO concentration should be minimized to avoid toxicity.
-
Osmotic Mini-Pump Implantation: One week post-MI, anesthetize the mice (e.g., with isoflurane). Implant an osmotic mini-pump subcutaneously in the back of the neck. The pump should be primed according to the manufacturer's instructions to deliver a continuous infusion of this compound (e.g., 0.5 mg/kg/hr) for 28 days. A control group should be implanted with pumps containing the vehicle solution.
-
Echocardiography: Perform echocardiography at baseline (before pump implantation) and at the end of the treatment period to assess cardiac function, including ejection fraction and fractional shortening.
-
Data Analysis: Compare the changes in cardiac function parameters between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.
Protocol 2: Acute Electrophysiological Study of this compound in a Canine Model of Atrial Fibrillation
Objective: To evaluate the acute effects of this compound on the inducibility of atrial fibrillation (AF) in a canine model.
Methodology:
-
Animal Model: Use a canine model of sterile pericarditis, which is known to be susceptible to AF induction.
-
Anesthesia and Instrumentation: Anesthetize the dogs (e.g., with pentobarbital) and instrument them for invasive electrophysiological recording and programmed electrical stimulation.
-
Baseline Measurements: Record baseline electrophysiological parameters, including atrial effective refractory period and intra-atrial conduction time. Attempt to induce sustained AF (>30 seconds) through rapid atrial pacing.
-
This compound Administration: Administer a continuous intravenous infusion of this compound (e.g., 0.03 mg/kg/min).
-
Post-Treatment Measurements: After a stabilization period, repeat the electrophysiological measurements and AF induction protocol.
-
Data Analysis: Compare the inducibility of AF and the electrophysiological parameters before and after this compound administration.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of anesthetics and sex on supraventricular electrophysiology and atrial fibrillation substrate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 12. scispace.com [scispace.com]
- 13. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating species-specific differences in Jtv-519 response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTV-519 (also known as K201). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on species-specific differences.
Troubleshooting Guides
Issue: Inconsistent or unexpected effects on intracellular calcium levels.
-
Question: We are observing a biphasic or inconsistent response in intracellular calcium concentration after applying this compound to our cultured cardiomyocytes. Why is this happening?
-
Answer: This could be due to the dual and complex mechanism of action of this compound. While it is known to stabilize the ryanodine receptor (RyR2) in its closed state, thereby reducing diastolic calcium leak, it can also act as a partial agonist at higher concentrations, potentially increasing RyR open probability under certain conditions.[1] Furthermore, this compound can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which would slow the re-uptake of calcium into the sarcoplasmic reticulum (SR) and could contribute to elevated cytosolic calcium.[1] The net effect on intracellular calcium will depend on the concentration of this compound used, the specific experimental conditions, and the species being studied. A careful dose-response analysis is crucial to determine the optimal concentration for the desired effect in your model system.[2]
Issue: Difficulty in demonstrating the role of calstabin-2 in this compound's mechanism.
-
Question: Our co-immunoprecipitation experiments are not showing a consistent increase in calstabin-2 binding to RyR2 after this compound treatment. What could be the reason?
-
Answer: The role of calstabin-2 (FKBP12.6) in mediating the effects of this compound is a subject of some controversy.[2] While some studies show that this compound enhances the binding of calstabin-2 to RyR2, particularly in disease models where this interaction is weakened[3], other studies suggest that this compound can act on RyR2 independently of calstabin-2.[4][5][6] If you are not observing the expected increase in binding, consider the following:
-
Phosphorylation Status of RyR2: The effect of this compound on calstabin-2 binding can be more pronounced when RyR2 is hyperphosphorylated, a condition often found in heart failure models.[3]
-
Experimental Model: The necessity of calstabin-2 for this compound's action may be species- or disease-model dependent. Experiments in calstabin-2 knockout mice have shown that the beneficial cardiac effects of this compound are absent, suggesting a critical role in that context.[3]
-
Co-Immunoprecipitation Protocol: Ensure your lysis buffer is not too stringent, as this can disrupt protein-protein interactions.[7] Also, confirm that your antibody is effectively pulling down the RyR2 complex.[7][8] Including positive and negative controls is essential for interpreting your results.
-
Issue: Observing off-target effects, particularly on electrophysiology.
-
Question: We are seeing changes in the action potential duration in our cardiomyocyte preparations that are not consistent with only RyR2 stabilization. What could be the cause?
-
Answer: this compound is known to have off-target effects on other ion channels, and these effects can be species-specific.[9] For instance, in guinea pig cardiomyocytes, this compound has been shown to inhibit sodium (INa) and potassium (IK1, IKr) currents, leading to a prolongation of the action potential duration.[9] It can also inhibit the L-type calcium current (ICa) in some species.[10] Therefore, it is important to be aware of these potential off-target effects and to characterize the full electrophysiological profile of this compound in your specific experimental model.
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of action of this compound?
-
Answer: this compound is primarily known as a ryanodine receptor (RyR2) stabilizer.[2] It is believed to bind to the RyR2 channel and stabilize it in the closed conformation, thereby reducing the spontaneous release of calcium from the sarcoplasmic reticulum during diastole (calcium leak).[2] This effect is thought to be mediated, at least in part, by increasing the binding affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[3]
-
Question: Are there species-specific differences in the response to this compound?
-
Answer: Yes, significant species-specific differences have been reported. For example, the off-target effects on various ion channels, such as sodium and potassium channels, have been observed in guinea pig cardiomyocytes but may differ in other species like rats or mice.[9] The dose-response relationship and the therapeutic window can also vary between species.[2]
-
Question: What is the role of calstabin-2 in the action of this compound?
-
Answer: The role of calstabin-2 is complex and still under investigation. Many studies suggest that this compound's therapeutic benefit, particularly in heart failure models, is dependent on its ability to restore the binding of calstabin-2 to a "leaky" RyR2 channel.[3] However, other research indicates that this compound can still inhibit spontaneous calcium release from RyR2 even in the absence of calstabin-2, suggesting a direct effect on the channel itself.[4][5][6]
-
Question: What are the known off-target effects of this compound?
-
Answer: Besides its primary action on RyR2, this compound has been shown to affect other cellular targets. It can inhibit the SERCA pump, which is responsible for calcium reuptake into the SR.[1] It also has blocking effects on several ion channels, including L-type calcium channels, and certain sodium and potassium channels, which can vary depending on the species.[9][10]
Data Presentation
Table 1: Species-Specific Effects and IC50 Values of this compound
| Parameter | Species/Model | Effect | Concentration/IC50 | Reference |
| RyR2 Stabilization | Canine (Heart Failure Model) | Increased [3H]ryanodine binding, corrected defective channel gating | Not specified | [11] |
| Murine Cardiomyocytes | Reduced SR Ca2+ leak | 1 µM | [10] | |
| SERCA Inhibition | Rabbit (Cardiac Muscle) | Ca2+-dependent inhibition of ATPase activity | IC50: 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+) | [1] |
| Rabbit (Skeletal Muscle) | Ca2+-dependent inhibition of ATPase activity | IC50: 5 µM (at 0.25 µM Ca2+), 13 µM (at 2 µM Ca2+), 104 µM (at 200 µM Ca2+) | [1] | |
| Ion Channel Blockade | Guinea Pig Cardiomyocytes | Inhibition of INa, IK1, IKr | Not specified | [9] |
| Rat Cardiomyocytes | Inhibition of ICa | Not specified | [9] | |
| Dose-Response | Failing Hearts | No improvement at 0.3 µM, decline in response at 1 µM | 0.3 µM, 1 µM | [2] |
| HL-1 Cardiomyocytes | Reduced SR Ca2+ leak | 1 µM | [12][13][14] |
Experimental Protocols
1. [3H]Ryanodine Binding Assay
This protocol is a generalized procedure based on methodologies cited in the literature.[3][11]
-
Preparation of Sarcoplasmic Reticulum (SR) Microsomes:
-
Homogenize cardiac tissue in a buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles.
-
Resuspend the final pellet in a suitable storage buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 200 µL, combine SR microsomes (50-100 µg protein), [3H]ryanodine (5-10 nM), and varying concentrations of this compound in a binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 µM CaCl2).
-
Incubate at 37°C for 90-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the data using non-linear regression to determine the effect of this compound on [3H]ryanodine binding affinity and capacity.
-
2. Co-Immunoprecipitation of RyR2 and Calstabin-2
This protocol is a generalized procedure based on methodologies described in the literature.[3][15]
-
Cell or Tissue Lysis:
-
Lyse cells or homogenized tissue in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors).
-
Incubate on ice and then centrifuge to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against RyR2 and calstabin-2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative amount of calstabin-2 co-immunoprecipitated with RyR2.
-
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action on calcium handling.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Adjusting experimental conditions for Jtv-519 studies in calstabin2-deficient models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JTV-519 (also known as K201) in experimental models deficient in calstabin2 (FKBP12.6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state.[1] This stabilization decreases the probability of the channel opening during diastole, thereby inhibiting abnormal calcium (Ca2+) leakage from the sarcoplasmic reticulum (SR) into the cytosol.[1] By preventing this Ca2+ leak, this compound can mitigate cellular triggers of cardiac arrhythmias and improve cardiac function in conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]
Q2: Is calstabin2 required for the therapeutic effect of this compound?
The role of calstabin2 in mediating the effects of this compound is a subject of ongoing research with some conflicting findings.
-
Evidence for calstabin2-dependent action: Several studies suggest that this compound's primary mechanism involves increasing the binding affinity of calstabin2 to RyR2, particularly when the channel is hyperphosphorylated by protein kinase A (PKA).[2][3] In calstabin2-deficient mice, this compound was shown to be ineffective at preventing arrhythmias, indicating a requirement for calstabin2 in its antiarrhythmic action.[2]
-
Evidence for calstabin2-independent action: Conversely, other research indicates that this compound can suppress spontaneous SR Ca2+ release and inhibit [3H]ryanodine binding to RyR2 even in the absence of calstabin2.[4][5] These findings suggest that this compound may also directly interact with the RyR2 channel to induce a conformational change that stabilizes it, independent of its association with calstabin2.[6]
Q3: What are the known off-target effects of this compound?
This compound is known to be a multi-channel blocker.[6] It shares structural similarities with diltiazem, a calcium channel blocker.[1] Additionally, this compound has been reported to inhibit the sarcoplasmic reticulum Ca2+-ATPase (SERCA), which could impact SR Ca2+ load.[7][8] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
Problem 1: this compound fails to reduce SR Ca2+ leak in my calstabin2-deficient model.
-
Possible Cause 1: Incorrect Dosage. The effective concentration of this compound can vary significantly between different experimental systems.
-
Recommendation: Refer to the dosage table below and consider performing a dose-response study to determine the optimal concentration for your specific model and experimental conditions. Some studies have noted a decline in response at higher concentrations (e.g., 1 µM).[1]
-
-
Possible Cause 2: Calstabin2-Dependency. As discussed in the FAQs, the efficacy of this compound may be diminished in the complete absence of calstabin2.
-
Recommendation: If using a calstabin2-knockout model, consider a heterozygous (calstabin2+/-) model to assess if a partial presence of calstabin2 is sufficient for this compound's action. In calstabin2-/- mice, this compound showed no significant reduction in arrhythmias.[2]
-
-
Possible Cause 3: Off-Target Effects. this compound's inhibition of SERCA could counteract its effects on RyR2-mediated Ca2+ leak by reducing SR Ca2+ load.
-
Recommendation: Measure SR Ca2+ load in your experiments to assess the net effect of this compound on SR calcium handling.
-
Problem 2: I am observing unexpected changes in cardiac contractility with this compound treatment.
-
Possible Cause 1: Negative Inotropic Effects. this compound has been shown to have negative inotropic effects at baseline in some studies.[6]
-
Recommendation: Carefully measure baseline contractile function before and after this compound administration to quantify any direct effects on contractility.
-
-
Possible Cause 2: Biphasic Dose-Response. The effects of this compound on contractility may be dose-dependent.
-
Recommendation: A thorough dose-response analysis is crucial to identify the therapeutic window for your model.
-
Problem 3: My results regarding the this compound and calstabin2 interaction are inconsistent with published literature.
-
Possible Cause 1: Different Experimental Conditions. The experimental conditions, such as the method of inducing Ca2+ overload or the specific genetic background of the animal model, can significantly influence the outcome.
-
Recommendation: Carefully review and compare your experimental protocol with those in the cited literature. Pay close attention to factors like the use of beta-adrenergic stimulation (e.g., isoproterenol) to induce PKA phosphorylation of RyR2.
-
-
Possible Cause 2: Purity and Stability of this compound.
-
Recommendation: Ensure the quality and proper storage of your this compound compound. Degradation or impurities could lead to altered pharmacological activity.
-
Quantitative Data Summary
Table 1: this compound Concentrations Used in Various Experimental Models
| Model System | This compound Concentration | Observed Effect | Reference |
| Murine Cardiomyocytes | 1 µmol·L⁻¹ | Reduced SR Ca²⁺ leak induced by ouabain. | [6] |
| Human Ventricular Trabeculae | 1 µmol·L⁻¹ | Reduced deleterious effects of ouabain on diastolic function. | [6] |
| HL-1 Cardiomyocytes (Hypoxia) | 1 µM | Reduced sarcoplasmic reticulum calcium leakage by 35%. | [9] |
| Calstabin-2+/- Mice (in vivo) | 0.5 mg·kg⁻¹·hr⁻¹ | Prevented exercise-induced arrhythmias. | [2] |
| Calstabin-2-/- Mice (in vivo) | 0.5 mg·kg⁻¹·hr⁻¹ | No significant reduction in arrhythmias. | [2] |
| HEK-293 cells expressing RyR2 | 50 µM | Reduced [³H]ryanodine binding. | [5] |
Experimental Protocols
Protocol 1: Assessment of SR Ca2+ Leak in Isolated Cardiomyocytes
-
Cell Isolation: Isolate ventricular myocytes from the animal model of interest (e.g., wild-type, calstabin2+/-, calstabin2-/- mice) using established enzymatic digestion protocols.
-
Fluorescent Dye Loading: Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Induction of Ca2+ Overload (if applicable): To study SR Ca2+ leak under stress conditions, perfuse the cells with a solution containing an agent to induce Ca2+ overload, such as isoproterenol (to mimic beta-adrenergic stimulation) or ouabain.
-
This compound Treatment: Perfuse a subset of cells with the desired concentration of this compound. Ensure adequate pre-incubation time for the drug to take effect.
-
Imaging and Analysis: Use a confocal microscope to record Ca2+ sparks and waves, which are indicative of SR Ca2+ leak. Quantify the frequency, amplitude, and duration of these events.
-
Data Normalization: Normalize the Ca2+ leak measurements to the SR Ca2+ content, which can be assessed by rapid application of caffeine to release the entire SR Ca2+ store.
Protocol 2: Co-immunoprecipitation to Assess Calstabin2-RyR2 Binding
-
Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the protein lysate with an antibody specific for RyR2 overnight at 4°C.
-
Bead Capture: Add protein A/G-agarose or magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against RyR2 and calstabin2, followed by incubation with appropriate secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the amount of calstabin2 co-immunoprecipitated with RyR2.
Visualizations
Caption: Calstabin2-dependent mechanism of this compound action.
Caption: Calstabin2-independent mechanism of this compound action.
Caption: Experimental workflow for Co-immunoprecipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association | Biochemical Journal | Portland Press [portlandpress.com]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JTV-519 and Basal Calcium Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of JTV-519 on basal calcium signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on basal calcium signaling?
A1: this compound, also known as K201, is primarily known as a ryanodine receptor (RyR) stabilizer, particularly for the cardiac isoform RyR2.[1] It acts by binding to the RyR2 channel and stabilizing it in its closed conformation.[1] This action reduces the diastolic leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which in turn decreases the frequency of spontaneous Ca2+ sparks and waves.[1][2] The necessity of the accessory protein calstabin-2 (FKBP12.6) for this effect is debated, with some studies suggesting this compound enhances its binding to RyR2, while others indicate a direct action on the receptor.[3][4]
Q2: I am observing a decrease in the overall SR Ca2+ load after applying this compound, is this expected?
A2: Yes, this is a known confounding effect of this compound. In addition to its primary action on RyR2, this compound is also a Ca2+-dependent blocker of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[5][6][7] By inhibiting SERCA, this compound can slow the re-uptake of Ca2+ into the SR, leading to a reduction in the total SR Ca2+ content.[2][5] This effect is important to consider when interpreting data on Ca2+ spark frequency, as a lower SR Ca2+ load can independently reduce spark events.
Q3: At what concentration does this compound typically inhibit SERCA?
A3: The inhibitory effect of this compound on SERCA is dependent on the free Ca2+ concentration. Studies have shown that the half-maximal inhibitory concentration (IC50) for SERCA decreases as the Ca2+ concentration decreases. For example, in cardiac muscle, the IC50 has been estimated at 130 µM in the presence of 200 µM Ca2+, but drops to 9 µM at 0.25 µM Ca2+.[5]
Q4: Are there any other off-target effects of this compound that could influence my basal calcium measurements?
A4: While the primary off-target effect is on SERCA, some studies have reported inhibitory effects on L-type Ca2+ channels, particularly at higher concentrations (typically above 1 µM).[8] It is crucial to use the lowest effective concentration of this compound that elicits the desired effect on RyR2 to minimize these confounding influences.
Troubleshooting Guides
Problem 1: Unexpected decrease in basal intracellular Ca2+ levels after this compound application.
-
Possible Cause 1: SERCA Inhibition.
-
Explanation: this compound's inhibition of SERCA can lead to a net efflux of Ca2+ from the cell or redistribution to other compartments, resulting in a lower steady-state basal cytosolic Ca2+ level.[5]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal concentration of this compound required to stabilize RyR2 in your experimental model.
-
Control Experiments: Use a specific SERCA inhibitor (e.g., thapsigargin or cyclopiazonic acid) as a positive control to understand the contribution of SERCA inhibition to the observed changes in basal Ca2+.
-
Measure SR Ca2+ Load: Independently assess the SR Ca2+ content using a rapid caffeine application to quantify the extent of SR depletion.[2]
-
-
-
Possible Cause 2: L-type Ca2+ Channel Inhibition.
-
Explanation: At higher concentrations, this compound can inhibit L-type Ca2+ channels, reducing Ca2+ influx and potentially lowering basal Ca2+ levels, especially in electrically active cells.[8]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound in your experiments.
-
Patch-Clamp Analysis: If feasible, use patch-clamp electrophysiology to directly measure the effect of your this compound concentration on L-type Ca2+ channel currents in your specific cell type.
-
-
Problem 2: No significant change in Ca2+ spark frequency after this compound application.
-
Possible Cause 1: Insufficient this compound Concentration.
-
Explanation: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Troubleshooting Steps:
-
Dose-Response: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your system.
-
-
-
Possible Cause 2: Dominant SERCA Inhibition.
-
Explanation: If the concentration of this compound used is high enough to significantly inhibit SERCA, the resulting decrease in SR Ca2+ load may mask the RyR2-stabilizing effect. A lower SR load will naturally lead to fewer Ca2+ sparks.
-
Troubleshooting Steps:
-
Normalize to SR Ca2+ Load: When analyzing Ca2+ spark data, it is crucial to measure and normalize the spark frequency to the SR Ca2+ load for each cell. This can be done by plotting spark frequency as a function of SR Ca2+ content.[2]
-
-
-
Possible Cause 3: Experimental Model.
-
Explanation: The role of RyR2-mediated Ca2+ leak in setting the basal Ca2+ level can differ between cell types. In some cells, other Ca2+ channels or transporters may play a more dominant role.
-
Troubleshooting Steps:
-
Positive Controls: Use known RyR2 activators (e.g., caffeine at low concentrations) or inhibitors (e.g., ryanodine at high concentrations) to confirm that RyR2 is functional and contributes to basal Ca2+ signaling in your model.
-
-
Quantitative Data Summary
Table 1: IC50 Values for this compound Inhibition of SERCA Activity
| Tissue | Calcium Concentration | IC50 (µM) |
| Cardiac Muscle | 200 µM | 130 |
| Cardiac Muscle | 2 µM | 19 |
| Cardiac Muscle | 0.25 µM | 9 |
| Skeletal Muscle | 200 µM | 104 |
| Skeletal Muscle | 2 µM | 13 |
| Skeletal Muscle | 0.25 µM | 5 |
| Data extracted from Darcy YL, et al. Mol Pharmacol. 2016.[5] |
Table 2: Effect of this compound on Ca2+ Spark Frequency and SR Ca2+ Load
| Condition | Ca2+ Spark Frequency (events/100 µm/s) | SR Ca2+ Load (F/F0) |
| Ouabain | ~12 | ~8 |
| This compound (1 µM) + Ouabain | ~4 | ~6 |
| Approximate values based on graphical data from Volders et al. Br J Pharmacol. 2012.[2] |
Experimental Protocols
Protocol 1: Measurement of Basal Intracellular Ca2+ using Fura-2 AM
-
Cell Preparation: Plate cells on glass coverslips suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with 3-5 µM Fura-2 AM and a mild detergent like Pluronic F-127 (0.02%) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C, depending on the cell type.
-
De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Microscopy: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Baseline Recording: Record the basal Fura-2 ratio (F340/F380) for a stable period (e.g., 2-5 minutes).
-
This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound.
-
Post-treatment Recording: Continue recording the Fura-2 ratio to observe any changes in basal Ca2+ levels.
-
Calibration: At the end of the experiment, perform a calibration to convert the Fura-2 ratio to absolute Ca2+ concentrations using a Ca2+ ionophore (e.g., ionomycin) in the presence of high (e.g., 10 mM CaCl2) and zero (e.g., 10 mM EGTA) Ca2+ solutions.
Protocol 2: Assessment of SR Ca2+ Load using Caffeine
-
Cell Preparation and Dye Loading: Prepare and load cells with a Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) as described above.
-
Baseline Recording: Record the basal fluorescence for a stable period.
-
This compound Incubation: Treat the cells with this compound for the desired duration.
-
Caffeine Application: Rapidly perfuse the cells with a high concentration of caffeine (e.g., 10-20 mM) in a Ca2+-free buffer.
-
Data Acquisition: Record the resulting Ca2+ transient. The amplitude of this transient is indicative of the total SR Ca2+ content.
-
Analysis: Compare the amplitude of the caffeine-induced Ca2+ transient in control versus this compound-treated cells.
Visualizations
Caption: this compound's dual effects on RyR2 and SERCA.
Caption: Workflow for assessing this compound's effect on basal Ca2+.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent JTV-519 Delivery in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of JTV-519 in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the closed state of the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[1][2] This stabilization prevents abnormal diastolic calcium leakage from the sarcoplasmic reticulum, which is associated with cardiac arrhythmias and heart failure.[1][3][4] this compound is thought to enhance the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, although some studies suggest it may also act independently of calstabin-2.[2][4]
Q2: What are the most common methods for long-term this compound delivery in animal studies?
A2: The two most common methods for long-term administration of this compound in animal studies are continuous infusion via osmotic pumps and oral gavage. The choice of method depends on the specific experimental design, the desired pharmacokinetic profile, and the duration of the study.
Q3: What is a recommended dose for continuous infusion of this compound using osmotic pumps in mice?
A3: A previously published study successfully used implantable osmotic pumps to deliver this compound at a rate of 0.5 mg/kg/h for 28 days in mice. This dosage was shown to be effective in a model of heart failure.
Q4: Is there a recommended oral gavage dose for long-term studies?
A4: While specific long-term oral gavage dosing regimens for this compound are not as well-documented in publicly available literature as osmotic pump studies, acute and short-term studies have used various oral doses. The optimal long-term oral dose would need to be determined empirically based on pharmacokinetic and pharmacodynamic studies for your specific animal model and research question.
Q5: What is a suitable vehicle for preparing this compound for in vivo administration?
A5: this compound fumarate is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, solutions of this compound in 0.1% DMSO have been used. For in vivo applications, especially for long-term studies using osmotic pumps, the vehicle composition is critical. A common approach for compounds with limited aqueous solubility is to use a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG) or saline. It is crucial to perform stability studies of your this compound formulation at 37°C for the intended duration of your experiment to ensure consistent delivery.
Troubleshooting Guides
Osmotic Pump Delivery
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no drug delivery | 1. Pump failure.2. Catheter blockage or disconnection.3. Drug precipitation in the reservoir or catheter.4. Air bubbles in the pump or catheter. | 1. Before implantation, ensure the pump has been properly primed according to the manufacturer's instructions.2. Verify the patency of the catheter before and after connecting it to the pump.3. Confirm the long-term stability of your this compound formulation at 37°C in the chosen vehicle. Consider filtering the solution before filling the pump.4. Ensure the pump is filled carefully to avoid introducing air bubbles. |
| Localized inflammation or irritation at the implantation site | 1. Non-sterile surgical technique.2. Irritating properties of the vehicle (e.g., high DMSO concentration).3. Pump movement under the skin. | 1. Adhere to strict aseptic surgical procedures during pump implantation.2. Test the tolerability of the vehicle by injecting a small volume subcutaneously before starting the long-term study. Aim for the lowest effective concentration of solvents like DMSO.3. Secure the pump adequately during surgery, for example, by placing it in a well-formed subcutaneous pocket. |
| Adverse effects in animals (e.g., weight loss, lethargy) | 1. Systemic toxicity of this compound at the administered dose.2. Toxicity of the vehicle.3. Complications from the implantation surgery. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose in your animal model.2. Include a vehicle-only control group in your study to differentiate between drug- and vehicle-related effects.3. Monitor animals closely post-surgery for signs of infection or distress. |
Oral Gavage Delivery
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Animal distress or injury during gavage | 1. Improper restraint technique.2. Incorrect gavage needle size or insertion.3. Esophageal or tracheal trauma. | 1. Ensure personnel are thoroughly trained in proper animal restraint and gavage techniques.2. Select the appropriate gavage needle size based on the animal's weight and age. The tip should be smooth and rounded.3. Insert the needle gently and without force. If resistance is met, withdraw and re-attempt. Never administer the fluid if you suspect the needle is in the trachea. |
| Inconsistent dosing | 1. Inaccurate volume measurement.2. Leakage from the mouth during or after gavage.3. Animal spitting out the compound. | 1. Use calibrated syringes and ensure accurate volume measurement for each animal.2. Administer the solution slowly to allow the animal to swallow. Ensure the gavage needle is inserted to the correct depth.3. If spitting is an issue, a more palatable vehicle might be considered if it doesn't affect the compound's stability or bioavailability. |
| Aspiration pneumonia | 1. Accidental administration of the solution into the trachea. | 1. Proper technique is paramount. The head and neck should be extended to create a straight path to the esophagus.2. If you notice fluid bubbling from the nose or the animal coughing, stop the procedure immediately.3. Monitor animals closely after gavage for any signs of respiratory distress. |
Experimental Protocols
Protocol 1: Long-Term this compound Delivery via Osmotic Pump in Mice
Objective: To achieve continuous and consistent systemic delivery of this compound for 28 days.
Materials:
-
This compound fumarate
-
Vehicle (e.g., a sterile solution of 10% DMSO, 40% PEG 400, and 50% saline) - Note: Vehicle composition should be optimized and tested for this compound stability at 37°C for 28 days.
-
Osmotic pumps (e.g., Alzet model with an appropriate reservoir volume and flow rate for a 28-day study)
-
Surgical instruments for subcutaneous implantation
-
Anesthetic and analgesic agents
Procedure:
-
This compound Solution Preparation:
-
Under sterile conditions, dissolve this compound fumarate in the vehicle to achieve the desired final concentration. The concentration will depend on the pump's flow rate and the target dose (e.g., 0.5 mg/kg/h).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
-
Pump Filling and Priming:
-
Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions, ensuring no air bubbles are trapped inside.
-
Prime the filled pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate and consistent pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the surgical area (typically the back, slightly posterior to the scapulae).
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as per your institution's guidelines.
-
-
Post-Operative Monitoring:
-
Monitor the animal closely for recovery from anesthesia and for any signs of pain, distress, or surgical complications.
-
Check the incision site daily for signs of infection or inflammation.
-
Monitor the animal's overall health, including body weight and behavior, throughout the 28-day study period.
-
Visualizations
Caption: this compound signaling pathway stabilizing the RyR2 channel.
Caption: Experimental workflow for long-term this compound delivery using an osmotic pump.
Caption: Logical troubleshooting flow for inconsistent osmotic pump delivery.
References
Validating Jtv-519's mechanism in the absence of calstabin2
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the mechanism of action of JTV-519, particularly in experimental models lacking calstabin2 (FKBP12.6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (also known as K201) is a 1,4-benzothiazepine derivative that acts as a stabilizer of the cardiac ryanodine receptor (RyR2).[1] Its principal therapeutic effect is to lock the RyR2 channel in its closed state during diastole. This action reduces the spontaneous, pathological leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which is a known contributor to cardiac arrhythmias and dysfunction in heart failure.[1][2]
Q2: What is the role of calstabin2 (FKBP12.6) in RyR2 function?
Calstabin2 is a regulatory protein that binds to RyR2, stabilizing it in the closed confirmation.[1] This binding prevents Ca2+ leakage during the resting phase of the cardiac cycle (diastole). In pathological states such as heart failure, post-translational modifications like PKA-hyperphosphorylation can cause calstabin2 to dissociate from the RyR2 complex, leading to a "leaky" channel.[3][4]
Q3: Why is there a debate about this compound's mechanism in relation to calstabin2?
The scientific community has presented evidence for two distinct, and somewhat conflicting, mechanisms of action for this compound:
-
Calstabin2-Dependent Mechanism: This theory posits that this compound's primary role is to enhance the binding affinity of calstabin2 for RyR2, effectively restoring normal channel function even when the channel is PKA-phosphorylated.[3][5] Studies supporting this view show that this compound's beneficial effects are significantly diminished or absent in calstabin2-knockout (calstabin2-/-) mice.[3][5]
-
Calstabin2-Independent Mechanism: This opposing view suggests that this compound can bind directly to the RyR2 channel and induce a conformational change that stabilizes it, regardless of whether calstabin2 is present.[1][6][7] Evidence for this comes from experiments in heterologous expression systems (e.g., HEK293 cells) and in cardiomyocytes where calstabin2 was pharmacologically dissociated from RyR2.[7][8]
This controversy makes it critical for researchers to validate the drug's mechanism within their specific experimental system.
Q4: What is the expected outcome of applying this compound in a calstabin2-null model?
The expected outcome depends on which mechanism holds true in your experimental conditions.
-
If the calstabin2-dependent mechanism is dominant, you should expect to see little to no effect of this compound on reducing RyR2 Ca2+ leak (e.g., Ca2+ spark frequency) or improving cardiac function in calstabin2-/- models.[3][5]
-
If the calstabin2-independent mechanism is at play, you should still observe a significant reduction in RyR2-mediated Ca2+ leak and stabilization of the channel, even in the complete absence of calstabin2.[6][7]
Signaling and Workflow Diagrams
The following diagrams illustrate the proposed mechanisms of this compound action and a general workflow for experimental validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ‘Ryanopathy’: causes and manifestations of RyR2 dysfunction in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of JTV-519 and S107 for Ryanodine Receptor 2 (RyR2) Stabilization
For researchers, scientists, and drug development professionals, the selective stabilization of the ryanodine receptor 2 (RyR2) is a critical therapeutic target for cardiac arrhythmias and heart failure. Two prominent investigational compounds, JTV-519 (also known as K201 or casopitant) and S107, have been extensively studied for their ability to modulate RyR2 function. This guide provides an objective comparison of their performance, specificity, and underlying mechanisms, supported by experimental data.
Both this compound and S107 are 1,4-benzothiazepine derivatives designed to stabilize the closed state of the RyR2 channel, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac arrhythmias.[1][2] Their primary mechanism of action is believed to involve enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 complex.[3][4] However, significant differences in their specificity and off-target effects have important implications for their therapeutic potential.
Mechanism of Action and RyR2 Stabilization
The prevailing model for the action of both compounds involves the "Rycal" concept, where they increase the affinity of calstabin2 for RyR2. This stabilizes the RyR2 channel in its closed conformation, reducing the likelihood of spontaneous calcium release during diastole.[4][5] However, there is evidence suggesting that this compound may also directly interact with the RyR2 channel, independent of calstabin2.[6][7]
dot
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JTV-519 and Diltiazem on L-type Ca2+ Channels: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of JTV-519 (also known as K201) and diltiazem on L-type Ca2+ channels. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of cardiac and vascular calcium signaling. This document summarizes key experimental data, outlines methodologies, and visually represents the signaling pathways involved.
Introduction to this compound and Diltiazem
Diltiazem is a well-established benzothiazepine derivative that functions as a potent blocker of L-type Ca2+ channels.[1] It is widely used in the clinical management of hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in heart rate and contractility.[1]
This compound is a newer 1,4-benzothiazepine derivative that shares structural similarities with diltiazem.[2] However, its primary mechanism of action is considered to be the stabilization of the ryanodine receptor 2 (RyR2), an intracellular calcium release channel on the sarcoplasmic reticulum.[2] By stabilizing RyR2 in its closed state, this compound reduces diastolic calcium leak from the sarcoplasmic reticulum, a phenomenon implicated in cardiac arrhythmias and heart failure.[2] While its main target is RyR2, this compound has also been shown to exert an inhibitory effect on L-type Ca2+ channels, positioning it as a multi-channel modulator.[1][3]
Mechanism of Action on L-type Ca2+ Channels
Diltiazem binds to the α1 subunit of the L-type Ca2+ channel, exhibiting a state-dependent blockade.[4] This means its inhibitory effect is more pronounced when the channel is in the open or inactivated state, which occurs more frequently at higher heart rates.[4] This use-dependent action contributes to its efficacy in controlling tachyarrhythmias. Diltiazem's binding reduces the frequency of channel openings and increases the likelihood of the channel being in a non-conducting state, thereby decreasing the overall calcium influx.[4]
This compound's interaction with L-type Ca2+ channels is less extensively characterized than that of diltiazem. However, studies have demonstrated that it can directly inhibit L-type Ca2+ currents (ICa,L) in a concentration-dependent manner.[5] This action is considered a secondary effect to its primary role as an RyR2 stabilizer. The inhibition of ICa,L by this compound may contribute to its overall cardioprotective and antiarrhythmic properties.[5]
Quantitative Comparison of L-type Ca2+ Channel Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of this compound and diltiazem on L-type Ca2+ channels. It is important to note that the data are derived from different studies using varied experimental conditions, and therefore, a direct comparison of potency should be made with caution.
| Compound | Parameter | Concentration | % Inhibition / IC50 | Cell Type | Reference |
| This compound | % Inhibition of ICa,L | 0.3 µM | 6.2 ± 0.8% | Rat ventricular myocytes | [5] |
| % Inhibition of ICa,L | 1.0 µM | 22.0 ± 3.3% | Rat ventricular myocytes | [5] | |
| % Inhibition of ICa,L | 3.0 µM | 59.6 ± 1.4% | Rat ventricular myocytes | [5] | |
| Diltiazem | IC50 (Tonic Block) | - | 51 µM | Human mesenteric arterial myocytes (pHo 7.2) | [6] |
| IC50 (Tonic Block) | - | 20 µM | Human mesenteric arterial myocytes (pHo 9.2) | [6] | |
| IC50 | - | 4.9 µM (high affinity) | Cone photoreceptors | [7] | |
| IC50 | - | 100.4 µM (low affinity) | Cone photoreceptors | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited studies to investigate the effects of this compound and diltiazem on L-type Ca2+ channels.
This compound: Whole-Cell Voltage-Clamp in Rat Ventricular Myocytes[5]
-
Cell Preparation: Single ventricular myocytes were isolated from adult male Wistar rats by enzymatic digestion using collagenase and protease.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record L-type Ca2+ currents (ICa,L).
-
Pipette Solution (in mM): 120 CsCl, 5 MgATP, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Bath Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To block other currents, tetrodotoxin (30 µM) was added to block Na+ channels, and the pipette solution contained Cs+ to block K+ channels.
-
Voltage-Clamp Protocol: From a holding potential of -80 mV, depolarizing pulses to 0 mV for 300 ms were applied to elicit ICa,L. This compound was applied at various concentrations to determine the percentage of current inhibition.
Diltiazem: Whole-Cell Voltage-Clamp in Human Mesenteric Arterial Myocytes[6]
-
Cell Preparation: Smooth muscle cells were enzymatically dispersed from human mesenteric arteries.
-
Electrophysiological Recording: Whole-cell voltage-clamp was used to record L-type Ca2+ channel currents, with Ba2+ as the charge carrier (IBa).
-
Pipette Solution (in mM): 110 CsCl, 20 TEA-Cl, 5 MgATP, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Bath Solution (in mM): 120 NaCl, 20 BaCl2, 1 MgCl2, 5 CsCl, 10 HEPES, 10 Glucose, adjusted to various external pH (pHo) values with NaOH or HCl.
-
Voltage-Clamp Protocol: From a holding potential of -60 mV or -90 mV, depolarizing pulses were applied. The IC50 for diltiazem was determined by applying various concentrations at different pH levels.
Signaling Pathway and Drug Targets
The following diagram illustrates the central role of the L-type Ca2+ channel in excitation-contraction coupling and highlights the distinct primary targets of diltiazem and this compound.
Conclusion
Diltiazem is a well-characterized, direct antagonist of L-type Ca2+ channels, with its clinical efficacy rooted in this specific mechanism. This compound, while structurally related to diltiazem, presents a more complex pharmacological profile. Its primary therapeutic action is attributed to the stabilization of RyR2, but it also possesses a secondary, inhibitory effect on L-type Ca2+ channels. This multi-target functionality of this compound may offer a different therapeutic window, particularly in conditions where both sarcoplasmic reticulum calcium leak and sarcolemmal calcium influx contribute to the pathophysiology.
Further head-to-head comparative studies under identical experimental conditions are warranted to precisely delineate the relative potencies and kinetic effects of this compound and diltiazem on L-type Ca2+ channels. Such studies would provide a clearer understanding of their distinct and overlapping mechanisms and aid in the rational design of future therapeutic strategies targeting calcium dysregulation in cardiovascular diseases.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of diltiazem with single L-type calcium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Arrhythmic Properties of JTV-519 and Flecainide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-arrhythmic effects of JTV-519 (also known as K201) and flecainide, focusing on their mechanisms of action, supporting experimental data, and the methodologies used in their validation.
Executive Summary
This compound and flecainide represent two distinct approaches to anti-arrhythmic therapy. This compound primarily targets intracellular calcium regulation by stabilizing the ryanodine receptor 2 (RyR2), thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum.[1][2] This mechanism is particularly relevant in arrhythmias driven by calcium dysregulation, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] In contrast, flecainide is a class Ic anti-arrhythmic agent that predominantly blocks the fast inward sodium channel (Nav1.5), slowing cardiac conduction.[3][4][5] It also exhibits effects on potassium channels and, to a lesser extent, on RyR2.[3][5][6] While both agents have demonstrated efficacy in pre-clinical and clinical settings for various arrhythmias, their distinct molecular targets suggest different applications and potential side-effect profiles.
Mechanisms of Action
The fundamental difference in the anti-arrhythmic action of this compound and flecainide lies in their primary molecular targets within the cardiomyocyte.
This compound: The RyR2 Stabilizer
This compound, a 1,4-benzothiazepine derivative, exerts its anti-arrhythmic effect by directly targeting the ryanodine receptor 2 (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum (SR).[1] In pathological conditions, RyR2 can become "leaky," leading to spontaneous diastolic calcium release, which can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias. This compound stabilizes the closed state of the RyR2 channel, reducing the probability of this aberrant calcium leak.[1] The exact mechanism of this stabilization is thought to involve enhancing the binding of the accessory protein calstabin-2 (FKBP12.6) to RyR2, although some studies suggest a direct effect on the receptor itself.[2][7]
Flecainide: The Sodium Channel Blocker
Flecainide is a potent blocker of the cardiac fast inward sodium channel, Nav1.5.[3][4][5] By binding to the open state of the channel, it slows the rapid upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][8] This effect is "use-dependent," meaning its blocking effect is more pronounced at faster heart rates. Flecainide also inhibits the rapid component of the delayed rectifier potassium current (IKr) and has been shown to block RyR2 opening, contributing to its anti-arrhythmic profile.[3][5][6] However, its primary anti-arrhythmic action is attributed to its potent sodium channel blockade.
Signaling Pathway Diagrams
Comparative Experimental Data
Direct comparative studies between this compound and flecainide are limited. The following tables summarize quantitative data from separate key studies, providing insights into their respective anti-arrhythmic efficacy in different experimental models.
Table 1: Anti-Arrhythmic Effects of this compound in a Canine Model of Atrial Fibrillation
| Parameter | Control | This compound (0.03 mg/kg/min) | P-value |
| Mean Number of Sustained AF Episodes | 4.2 ± 2.9 | 0 ± 0 | < 0.01 |
| Atrial Effective Refractory Period (ms) at 200ms BCL | 123 ± 18 | 143 ± 14 | < 0.01 |
| Atrial Effective Refractory Period (ms) at 300ms BCL | 127 ± 18 | 151 ± 12 | < 0.01 |
| Atrial Effective Refractory Period (ms) at 400ms BCL | 132 ± 13 | 159 ± 9 | < 0.01 |
| Intra-atrial Conduction Time (ms) | 47 ± 11 | 48 ± 11 | NS |
| Data from a study on a canine sterile pericarditis model of atrial fibrillation.[9] BCL = Basic Cycle Length; NS = Not Significant. |
Table 2: Effects of this compound on Ventricular Fibrillation in a Guinea Pig Model
| Parameter | Control | This compound (0.1 µM) | This compound (1 µM) |
| VF Dominant Frequency (Hz) | 13.9 ± 2.2 | 11.1 ± 1.1 | 6.6 ± 1.1 |
| Data from a study on guinea pig ventricular myocytes.[10] |
Table 3: Anti-Arrhythmic Effects of Flecainide in an Experimental Dog Model of Ventricular Tachycardia
| Flecainide Dose | Number of Dogs | Transient Sinus Rhythm | No Effect |
| 4 mg/kg | 22 | 12 (55%) | 4 (18%) |
| 2.5 mg/kg | 25 | 11 (44%) | 3 (12%) |
| Data from a study on aconitine-induced ventricular tachycardia in dogs. |
Experimental Protocols
1. Canine Model of Atrial Fibrillation
-
Objective: To induce and sustain atrial fibrillation (AF) in a canine model to test the efficacy of anti-arrhythmic drugs.
-
Animal Model: Mongrel dogs.
-
Anesthesia: Morphine-chloralose anesthesia is often used to maintain near-intact autonomic control.[11]
-
Induction of AF:
-
Rapid Atrial Pacing: The right atrium is paced at a high frequency (e.g., 40 Hz) for a set duration (e.g., 20 minutes).[11][12]
-
Pharmacological Induction:
-
Phenylephrine Infusion: Continuous infusion of phenylephrine (e.g., 2 µg/kg/min) to increase systemic arterial pressure and induce vagal stimulation, which promotes AF.[11][12]
-
Methacholine Infusion: Graded doses of intravenous methacholine can be used to facilitate the electrical induction of sustained AF.[13]
-
Carbachol Injection: Local injection of carbachol combined with short-term atrial tachypacing has also been shown to reliably induce AF.[14]
-
-
-
Data Acquisition:
-
Surface electrocardiogram (ECG) and intracardiac electrograms are continuously monitored.
-
Arterial blood pressure is also monitored.
-
The inducibility and duration of sustained AF episodes are recorded before and after drug administration.
-
Electrophysiological parameters such as atrial effective refractory period (AERP) and intra-atrial conduction time are measured using programmed electrical stimulation.
-
2. Patch-Clamp Electrophysiology of Isolated Cardiomyocytes
-
Objective: To measure the effects of drugs on specific ion channel currents in isolated cardiomyocytes.
-
Cell Preparation:
-
Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat, mouse).
-
The heart is typically perfused with a collagenase-containing solution to digest the extracellular matrix.
-
-
Recording Configuration:
-
Solutions:
-
External Solution: Mimics the extracellular ionic environment.
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment.
-
-
Data Acquisition:
-
An amplifier and data acquisition system are used to control the membrane potential (voltage-clamp) or the injected current (current-clamp) and record the resulting currents or voltage changes.
-
Specific voltage protocols are applied to isolate and measure different ion currents (e.g., sodium current, calcium current, potassium currents).
-
-
Drug Application: The drug of interest is applied to the external solution at various concentrations to determine its effect on the ion channel currents.
Conclusion
This compound and flecainide offer distinct and valuable anti-arrhythmic properties. This compound's targeted stabilization of RyR2 presents a promising therapeutic strategy for arrhythmias driven by abnormal intracellular calcium handling. Flecainide's potent sodium channel blockade remains a cornerstone for the management of various supraventricular and ventricular arrhythmias in patients without structural heart disease. The choice between these or other anti-arrhythmic agents will depend on the specific arrhythmia mechanism, the underlying cardiac condition, and the patient's individual characteristics. Further head-to-head comparative studies are warranted to more definitively delineate their respective efficacy and safety profiles in various arrhythmic contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Antiarrhythmic effects of this compound, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of atrial fibrillation and flutter in dogs using methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Scholars@Duke publication: Electrophysiology of single cardiomyocytes: Patch clamp and other recording methods [scholars.duke.edu]
JTV-519 vs. Dantrolene: A Comparative Analysis for Mitigating Heart Failure Progression
For Researchers, Scientists, and Drug Development Professionals
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. A key pathological feature of heart failure is the abnormal leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR) through the ryanodine receptor 2 (RyR2), contributing to cardiac dysfunction and arrhythmias. Two promising therapeutic agents, JTV-519 (also known as K201) and dantrolene, have emerged as potential candidates for mitigating heart failure progression by targeting this aberrant Ca2+ leak. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Stabilizing the Ryanodine Receptor
Both this compound and dantrolene exert their therapeutic effects by stabilizing the RyR2 channel, albeit through distinct molecular mechanisms.
This compound: This 1,4-benzothiazepine derivative is believed to stabilize the closed state of the RyR2 channel primarily by enhancing the binding of the accessory protein calstabin-2 (also known as FKBP12.6) to the receptor.[1] In heart failure, the RyR2 channel is often hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent "leaky" channel. This compound counteracts this by increasing the affinity of calstabin-2 for the PKA-phosphorylated RyR2, thereby restoring normal channel function.[1] However, some studies suggest that this compound can also directly stabilize the RyR2 channel, independent of its interaction with calstabin-2.[2][3]
Dantrolene: A hydantoin derivative traditionally used as a skeletal muscle relaxant for malignant hyperthermia, dantrolene has been shown to directly stabilize the cardiac RyR2.[4][5] Its mechanism involves the restoration of proper interaction between the N-terminal and central domains of the RyR2 protein, a process often referred to as "domain zipping".[6] This stabilization prevents the spontaneous Ca2+ leak that occurs in failing cardiomyocytes.[6] The inhibitory effect of dantrolene on RyR2 may also be dependent on the presence of calmodulin (CaM).[7]
Comparative Efficacy: Preclinical Data
Numerous preclinical studies have demonstrated the potential of both this compound and dantrolene in improving cardiac function and mitigating the pathological hallmarks of heart failure in various animal models.
This compound: Effects on Cardiac Function
In a mouse model of ischemia-induced heart failure, treatment with this compound resulted in a significant improvement in cardiac function.
| Parameter | Placebo | This compound | p-value | Animal Model | Reference |
| Ejection Fraction (%) | 31.1 ± 3.1 | 45.8 ± 5.1 | < 0.05 | Mouse (Myocardial Infarction) | [1] |
Dantrolene: Effects on Cardiac Function and Remodeling
Chronic treatment with dantrolene has shown significant improvements in cardiac function and a reduction in adverse remodeling in a rat model of myocardial infarction-induced heart failure.
| Parameter | MI-Vehicle | MI-Dantrolene | p-value | Animal Model | Reference |
| LV Fractional Shortening (%) | 15.43 ± 2.65 | 19.48 ± 3.61 | < 0.01 | Rat (Myocardial Infarction) | [4] |
| LV End-Diastolic Pressure (mmHg) | 21.91 ± 7.25 | 12.58 ± 8.52 | < 0.01 | Rat (Myocardial Infarction) | [4] |
| Left Atrial Diameter (mm) | 6.09 ± 1.53 | 4.97 ± 0.75 | < 0.05 | Rat (Myocardial Infarction) | [4] |
| LV Fibrosis Content (%) | 9.76 ± 2.25 | 6.42 ± 0.78 | < 0.001 | Rat (Myocardial Infarction) | [4] |
Effects on Sarcoplasmic Reticulum Calcium Handling
Both drugs have been shown to directly address the underlying issue of SR Ca2+ leak in failing cardiomyocytes.
| Drug | Parameter | Condition | Effect | Fold/Percent Change | Animal Model | Reference | |---|---|---|---|---|---| | This compound | SR Ca2+ Leak | Hypoxic Cardiomyocytes | Reduction | 35% decrease | Mouse (HL-1 Cardiomyocytes) |[8] | | Dantrolene | SR Ca2+ Load | Failing Cardiomyocytes | Increase | Significant Increase | Rabbit (Heart Failure Model) |[5] | | Dantrolene | Ca2+ Spark Frequency | Failing Cardiomyocytes | Reduction | Significant Decrease | Rabbit (Heart Failure Model) |[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: this compound mechanism of action in heart failure.
Caption: Dantrolene mechanism of action in heart failure.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
Induction of Heart Failure in Animal Models
-
Myocardial Infarction (MI): In rats or mice, the left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction. This leads to the development of heart failure over a period of several weeks.[4]
-
Rapid Ventricular Pacing: In larger animals like dogs or rabbits, a pacemaker is implanted to induce rapid ventricular pacing (e.g., 240 beats/min) for several weeks. This chronic tachycardia leads to the development of heart failure with reduced ejection fraction.
Assessment of Cardiac Function
-
Echocardiography: Transthoracic echocardiography is performed on anesthetized animals to measure left ventricular (LV) dimensions, ejection fraction (EF), and fractional shortening (FS) as indicators of systolic function.
-
Hemodynamic Measurements: A pressure-volume catheter is inserted into the left ventricle to directly measure parameters such as LV end-diastolic pressure (LVEDP), and the maximal rates of pressure rise (+dP/dt) and fall (-dP/dt).[4]
Measurement of Sarcoplasmic Reticulum Ca2+ Leak
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from the hearts of control and heart failure animals.
-
Confocal Ca2+ Imaging: Isolated myocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM). Spontaneous, localized Ca2+ release events from the SR, known as "Ca2+ sparks," are visualized and quantified using a confocal microscope. An increase in Ca2+ spark frequency is indicative of SR Ca2+ leak.[5]
-
SR Ca2+ Load Measurement: After recording spontaneous Ca2+ sparks, a rapid application of caffeine (e.g., 10 mM) is used to release the entire SR Ca2+ content. The amplitude of the resulting Ca2+ transient provides an index of the SR Ca2+ load.[5]
Ryanodine Receptor Binding Assay
-
[3H]-Ryanodine Binding: This assay provides a quantitative measure of RyR channel activity. Sarcoplasmic reticulum microsomes are incubated with [3H]-ryanodine, a high-affinity ligand that binds preferentially to the open state of the RyR channel. The amount of bound radioactivity is measured to determine the open probability of the channel under various conditions (e.g., in the presence of this compound or dantrolene).[9][10][11]
Calstabin-2 Binding Assay
-
Co-immunoprecipitation: To assess the association of calstabin-2 with RyR2, RyR2 is immunoprecipitated from heart tissue lysates using an anti-RyR2 antibody. The immunoprecipitated complex is then subjected to Western blotting and probed with an anti-calstabin-2 antibody to determine the amount of calstabin-2 bound to RyR2.[1]
Conclusion
Both this compound and dantrolene demonstrate significant promise in mitigating heart failure progression by targeting the fundamental pathology of SR Ca2+ leak through RyR2 stabilization. This compound appears to act primarily by enhancing calstabin-2 binding, while dantrolene directly stabilizes the RyR2 channel's domain interactions. Preclinical data for both compounds show improvements in cardiac function and cellular Ca2+ handling.
The choice between these two agents for further development may depend on several factors, including their pharmacokinetic and pharmacodynamic profiles, off-target effects, and long-term safety. The ongoing SHO-IN clinical trial for dantrolene will provide crucial data on its efficacy and safety in human heart failure patients.[12] Further head-to-head comparative studies in relevant preclinical models are warranted to provide a more definitive assessment of their relative therapeutic potential. This guide provides a foundational comparison to inform such future research and development efforts.
References
- 1. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chronic dantrolene treatment attenuates cardiac dysfunction and reduces atrial fibrillation inducibility in a rat myocardial infarction heart failure model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing interdomain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A multicenter, randomized, double-blind, controlled study to evaluate the efficacy and safety of dantrolene on ventricular arrhythmia as well as mortality and morbidity in patients with chronic heart failure (SHO-IN trial): rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of JTV-519 and Carvedilol in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two pharmacological agents, JTV-519 (also known as K201) and carvedilol, which have shown therapeutic potential in cardiac disease models. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, and performance based on experimental findings.
Executive Summary
This compound and carvedilol both exhibit cardioprotective effects but through distinct primary mechanisms. This compound is a novel 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1] This stabilization reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac arrhythmias and contractile dysfunction.[1][2] Carvedilol, a well-established beta-blocker, exerts its effects through a broader mechanism, including non-selective beta-adrenergic blockade (β1 and β2) and alpha-1 adrenergic blockade.[3][4][5][6] This dual action reduces heart rate, blood pressure, and cardiac workload.[4][5][6] Emerging evidence also suggests a direct, albeit less potent, inhibitory effect of carvedilol on RyR2, contributing to its anti-arrhythmic properties.[7][8][9]
Comparative Data on Efficacy
The following tables summarize key quantitative data from various studies on this compound and carvedilol. It is crucial to note that these data are not from direct comparative studies and were obtained in different experimental models and contexts.
Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak
| Parameter | Model | Condition | This compound Concentration | Observed Effect | Reference |
| SR Ca2+ Leak | HL-1 Cardiomyocytes | Hypoxia (1% O2) | 1 µM | 35% reduction in SR Ca2+ leak | [2] |
| SR Ca2+ Leak | HL-1 Cardiomyocytes | Normoxia (12% O2) | 1 µM | 52% reduction in SR Ca2+ leak | [2] |
| Ca2+ Spark Frequency | Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µM | Significant reduction | [10] |
| Ca2+ Waves | Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µM | Reduced incidence from 67% to 18% | [10] |
Table 2: Anti-Arrhythmic Effects of Carvedilol
| Parameter | Model | Condition | Carvedilol Treatment | Observed Effect | Reference |
| Supraventricular Arrhythmia | Post-Myocardial Infarction Patients (CAPRICORN study) | Left Ventricular Dysfunction | Randomized to carvedilol or placebo | 2.7% incidence in carvedilol group vs. 5.5% in placebo group | [11] |
| Ventricular Arrhythmia | Post-Myocardial Infarction Patients (CAPRICORN study) | Left Ventricular Dysfunction | Randomized to carvedilol or placebo | 2.7% incidence in carvedilol group vs. 7.0% in placebo group | [11] |
| Malignant Ventricular Arrhythmias (VT/VF) | Post-Myocardial Infarction Patients (CAPRICORN study) | Left Ventricular Dysfunction | Randomized to carvedilol or placebo | 0.9% incidence in carvedilol group vs. 3.9% in placebo group | [11] |
Mechanisms of Action: A Visual Comparison
The distinct signaling pathways of this compound and carvedilol are illustrated below.
Caption: Mechanism of action of this compound.
Caption: Multifaceted mechanism of action of Carvedilol.
Experimental Protocols
Measurement of Sarcoplasmic Reticulum Ca2+ Leak
The assessment of SR Ca2+ leak is crucial for evaluating compounds like this compound. A common method involves the use of fluorescent Ca2+ indicators in isolated cardiomyocytes.
-
Cell Preparation: Ventricular myocytes are isolated from animal models (e.g., mouse, rabbit) through enzymatic digestion.[12]
-
Fluorescent Dye Loading: The isolated myocytes are loaded with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the visualization of intracellular Ca2+ dynamics.[12]
-
Confocal Microscopy: A confocal microscope is used for line-scan imaging along the longitudinal axis of the myocyte. This provides high temporal and spatial resolution of Ca2+ release events.[12][13]
-
Stimulation Protocol: Cells are electrically paced to achieve a steady-state SR Ca2+ load. The stimulation is then stopped to observe diastolic Ca2+ release events.[12]
-
Data Analysis: SR Ca2+ leak is quantified by analyzing the frequency and amplitude of "Ca2+ sparks," which are localized Ca2+ release events from RyR2 clusters. An increase in spark frequency indicates a higher SR Ca2+ leak.[13] Alternatively, the rate of decline of SR Ca2+ content after blocking reuptake can be measured.[14]
Assessment of Anti-Arrhythmic Drug Efficacy in Animal Models
Evaluating the anti-arrhythmic potential of drugs like carvedilol often involves in vivo animal models.
-
Animal Model Selection: Various animal models can be used, including those with genetic predispositions to arrhythmias or models where arrhythmias are induced, for instance, through myocardial infarction.[15][16]
-
Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation of the heart, administration of arrhythmogenic substances (e.g., aconitine, digoxin), or by creating ischemic conditions.[17]
-
Drug Administration: The test compound (e.g., carvedilol) is administered to the animals, often compared to a placebo or vehicle control group.
-
Electrophysiological Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to detect the incidence, duration, and severity of arrhythmias.
-
Efficacy Evaluation: The efficacy of the anti-arrhythmic drug is determined by its ability to prevent the induction of arrhythmias or to reduce the frequency and duration of spontaneous arrhythmic events compared to the control group. A significant reduction in premature ventricular complexes (PVCs) is a common endpoint.[18]
Proposed Head-to-Head Experimental Workflow
To directly compare the efficacy of this compound and carvedilol, a dedicated preclinical study is necessary. The following workflow outlines a potential experimental design.
Caption: Hypothetical workflow for a head-to-head study.
Conclusion
This compound and carvedilol represent two distinct therapeutic strategies for managing cardiac dysfunction. This compound offers a targeted approach by directly stabilizing RyR2 and mitigating SR Ca2+ leak, which is a fundamental mechanism in certain cardiac pathologies. Carvedilol provides a broader, systemic effect through its multi-receptor blockade, which has been clinically proven to be effective in treating heart failure and reducing arrhythmias. The emerging evidence of carvedilol's direct action on RyR2 suggests a potential overlap in their downstream effects. A direct, head-to-head study in a relevant cardiac disease model would be invaluable to delineate their comparative efficacy and to identify patient populations that may benefit most from each respective therapeutic approach.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. goodrx.com [goodrx.com]
- 6. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 7. Improved Cardiac Performance and Decreased Arrhythmia in Hypertrophic Cardiomyopathy With Non-β-Blocking R-Enantiomer Carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 18. A new method for evaluating antiarrhythmic drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JTV-519 and Traditional Class I and III Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antiarrhythmic agent JTV-519 with traditional Class I and Class III antiarrhythmic drugs. The information presented is collated from various experimental studies to highlight the distinct mechanisms of action and electrophysiological effects of these compounds.
Introduction
Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. Antiarrhythmic drugs are broadly classified based on the Vaughan Williams classification system, which categorizes them according to their primary mechanism of action on the cardiac action potential. Class I drugs primarily block sodium channels, while Class III drugs predominantly block potassium channels. This compound (also known as K201) is a newer investigational drug with a unique mechanism of action that sets it apart from these traditional classes. It primarily acts by stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1] This guide will delve into a detailed comparison of this compound with representative drugs from Class I (Flecainide) and Class III (Amiodarone).
Mechanisms of Action
The fundamental difference between this compound and traditional antiarrhythmics lies in their primary molecular targets.
This compound: The principal mechanism of this compound is the stabilization of the RyR2 channel in its closed state.[1] This action prevents the leakage of calcium (Ca2+) from the sarcoplasmic reticulum (SR) during diastole, a phenomenon implicated in the pathogenesis of various arrhythmias.[1] By reducing diastolic Ca2+ sparks, this compound mitigates the triggers for delayed afterdepolarizations (DADs), which can lead to ventricular arrhythmias.[1] While its primary action is on RyR2, some studies suggest that this compound also exhibits multi-channel blocking effects at higher concentrations, including inhibition of sodium, potassium, and L-type calcium channels.
Class I Antiarrhythmics (e.g., Flecainide): These drugs primarily target and block the fast voltage-gated sodium channels (Nav1.5) in the heart.[2][3] This blockade slows the rapid upstroke (Phase 0) of the cardiac action potential, thereby reducing the conduction velocity of the electrical impulse through the cardiac tissue.[3] Flecainide, a Class Ic agent, is characterized by its slow dissociation from the sodium channel, leading to a potent and rate-dependent reduction in conduction.[4][5]
Class III Antiarrhythmics (e.g., Amiodarone): The hallmark of Class III agents is their ability to block potassium channels, particularly those responsible for the repolarization phase (Phase 3) of the action potential.[6][7] By inhibiting the outward potassium current, these drugs prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiomyocytes.[7][8] Amiodarone is a complex drug with multiple actions; in addition to its Class III effects, it also exhibits Class I, II, and IV properties, making its overall mechanism multifaceted.[9]
Signaling Pathway Diagrams
Electrophysiological Effects: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound, Flecainide, and Amiodarone on key cardiac electrophysiological parameters. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: Effects of this compound on Cardiac Electrophysiology
| Parameter | Species/Model | Concentration | Effect | Reference |
| Atrial Effective Refractory Period (ERP) | Canine Sterile Pericarditis Model | 0.03 mg/kg/min (continuous infusion) | Significant prolongation | [10] |
| Intra-atrial Conduction Time | Canine Sterile Pericarditis Model | 0.03 mg/kg/min (continuous infusion) | No significant effect | [10] |
| Action Potential Duration (APD) | Guinea-pig atrial cells | 0.3 and 1 µM | Slight prolongation | [11] |
| Delayed Rectifier K+ Current (IKr) | Guinea-pig ventricular myocytes | 1.2 µM (IC50) | Suppression | [12] |
| Slowly Activating Delayed Rectifier K+ Current (IKs) | Guinea-pig ventricular myocytes | 1 and 5 µM | No significant change | [12] |
| Diastolic Ca2+ Spark Frequency | Murine cardiomyocytes | 1 µM | Significant reduction | [13] |
| SR Ca2+ Load | Murine cardiomyocytes | 1 µM | Decrease | [13] |
Table 2: Effects of Flecainide (Class Ic) on Cardiac Electrophysiology
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| QRS Duration | Human (atrial fibrillation) | Oral administration | Significant, rate-dependent prolongation | [4][5] |
| Atrial Conduction | Human | 2 mg/kg (intravenous) | Slowed in a use-dependent manner | [14] |
| Atrial Refractoriness | Human | 2 mg/kg (intravenous) | Prolonged during sinus rhythm, no change at faster pacing | [14] |
| Ventricular Refractoriness | Human | 2 mg/kg (intravenous) | No commensurate increase with QRS prolongation | [14] |
| Vmax of Action Potential | Canine and rabbit myocardial fibers | 1 µg/ml | 52.5% reduction in ventricular muscle, 18.6% in Purkinje fibers | [15] |
| Action Potential Duration (APD) | Canine and rabbit myocardial fibers | 0.1-10.0 µg/ml | Lengthened in ventricular muscle, shortened in Purkinje fibers | [15] |
| Ryanodine Receptor 2 (RyR2) | Murine model | Not specified | Blocks RyR2 opening, reducing Ca2+ release | [16] |
Table 3: Effects of Amiodarone (Class III) on Cardiac Electrophysiology
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| Corrected QT (QTc) Interval | Human | Chronic oral therapy | Significant, dose-dependent prolongation | [17][18] |
| Heart Rate | Human | Chronic oral therapy | Reduction | [17] |
| Action Potential Duration (APD) | Human (heart failure model) | Not specified | Prolongation | [19] |
| Effective Refractory Period (ERP) | Human (heart failure model) | Not specified | Increase | [19] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | Rabbit ventricular myocytes | Short-term application | Concentration-dependent decrease (IC50 of 2.8 µM) | Not found |
| Slowly Activating Delayed Rectifier K+ Current (IKs) | Rabbit ventricular myocytes | Long-term administration (4 weeks) | Reduction | Not found |
| Sodium Channels | Human (in silico model) | Not specified | Modulating effect | [19] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in this guide. For detailed protocols, please refer to the specific publications.
In Vivo Electrophysiological Studies in Animal Models
-
Objective: To assess the effects of antiarrhythmic drugs on cardiac electrophysiology in a living organism.
-
Animal Model: Commonly used models include canines, rabbits, and rodents with surgically induced cardiac conditions (e.g., myocardial infarction, sterile pericarditis) to mimic human disease.
-
Procedure:
-
Animals are anesthetized, and multipolar electrode catheters are inserted into the heart chambers via peripheral veins or arteries under fluoroscopic guidance.
-
Baseline electrophysiological parameters are recorded, including intracardiac electrograms, heart rate, and conduction intervals (e.g., AH, HV).
-
Programmed electrical stimulation (PES) is performed to induce arrhythmias and determine parameters like the effective refractory period (ERP) of different cardiac tissues.
-
The drug (e.g., this compound, Flecainide, Amiodarone) is administered intravenously or orally.
-
Electrophysiological measurements and PES are repeated at set intervals to assess the drug's effects.
-
Continuous ECG monitoring is performed to detect any proarrhythmic events.
-
Isolated Langendorff-Perfused Heart Preparation
-
Objective: To study the direct effects of drugs on the whole heart, independent of systemic neural and hormonal influences.
-
Procedure:
-
The heart is excised from a euthanized animal and cannulated via the aorta on a Langendorff apparatus.
-
The heart is retrogradely perfused with a warmed, oxygenated physiological solution (e.g., Tyrode's solution).
-
Monophasic action potentials (MAPs) can be recorded from the epicardial or endocardial surface using specialized catheters.
-
Epicardial multiple electrodes can be used for mapping of electrical activation and conduction.
-
The drug is added to the perfusate at a known concentration.
-
Changes in action potential duration (APD), conduction velocity, and arrhythmia inducibility are measured.
-
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
-
Objective: To measure the effects of drugs on specific ion channels in individual heart cells.
-
Procedure:
-
Cardiomyocytes are enzymatically isolated from cardiac tissue.
-
The whole-cell patch-clamp technique is used. A glass micropipette with a fine tip is sealed onto the surface of a single cardiomyocyte.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.
-
The voltage across the cell membrane is clamped at a specific level, and the ionic currents flowing through the channels are measured.
-
Specific voltage protocols are applied to isolate and study individual currents (e.g., IKr, IKs, INa).
-
The drug is applied to the bath solution, and the changes in the specific ionic currents are recorded to determine the drug's inhibitory or modulatory effects.
-
Summary and Conclusion
This compound represents a departure from the traditional classification of antiarrhythmic drugs. Its primary mechanism of stabilizing RyR2 and reducing diastolic Ca2+ leak offers a novel approach to arrhythmia management, particularly in conditions associated with Ca2+ handling abnormalities like heart failure and catecholaminergic polymorphic ventricular tachycardia.
In contrast, Class I and Class III antiarrhythmics exert their effects by directly blocking sarcolemmal ion channels. Flecainide's potent sodium channel blockade effectively slows conduction, which can terminate re-entrant arrhythmias but also carries a risk of proarrhythmia, especially in patients with structural heart disease. Amiodarone's broad spectrum of activity, primarily its Class III effect of prolonging the action potential, makes it a highly effective antiarrhythmic, though its use can be limited by a significant side-effect profile.
The choice of an antiarrhythmic agent depends on the specific type of arrhythmia, the underlying cardiac condition, and the patient's individual characteristics. The unique mechanism of this compound suggests its potential as a therapeutic option in specific patient populations where traditional channel blockers may be less effective or contraindicated. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in relation to established antiarrhythmic agents.
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lecturio.com [lecturio.com]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. cinc.org [cinc.org]
- 6. lecturio.com [lecturio.com]
- 7. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 8. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 9. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of flecainide on atrial and ventricular refractoriness and conduction in patients with normal left ventricle. Implications for possible antiarrhythmic and proarrhythmic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effects of amiodarone on the circadian rhythm and power spectral changes of heart rate and QT interval: significance for the control of sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QT prolongation and the antiarrhythmic efficacy of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amiodarone prevents wave front-tail interactions in patients with heart failure: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
JTV-519 and its Reproducibility in Reducing Sarcoplasmic Reticulum Ca2+ Leak: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JTV-519's efficacy in reducing sarcoplasmic reticulum (SR) Ca2+ leak against other potential therapeutic alternatives. The information presented herein is collated from various experimental studies to provide an objective overview for researchers and professionals in drug development.
Introduction to Sarcoplasmic Reticulum Ca2+ Leak and this compound
In cardiomyocytes, the sarcoplasmic reticulum (SR) is a critical organelle responsible for regulating intracellular calcium (Ca2+) concentrations, which is essential for proper muscle contraction and relaxation. Under pathological conditions such as heart failure and certain cardiac arrhythmias, the ryanodine receptor 2 (RyR2), a Ca2+ release channel on the SR membrane, can become dysfunctional, leading to a phenomenon known as SR Ca2+ leak. This diastolic Ca2+ leak can elevate cytosolic Ca2+ levels, contributing to cellular dysfunction and arrhythmias.
This compound (also known as K201) is a 1,4-benzothiazepine derivative that has been investigated for its potential to mitigate this pathological SR Ca2+ leak. Its primary mechanism of action is believed to be the stabilization of the RyR2 channel in its closed state, thereby reducing the probability of spontaneous Ca2+ release during diastole.[1][2] The precise molecular mechanism is still under investigation, with some studies suggesting it enhances the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, while others indicate a direct effect on the RyR2 channel, independent of calstabin-2.[3][4][5]
Comparative Analysis of this compound and Alternatives
Several other compounds have been explored for their ability to reduce SR Ca2+ leak by targeting the RyR2 channel. This section compares the performance of this compound with two such alternatives: S107 and dantrolene.
Quantitative Data on SR Ca2+ Leak Reduction
The following table summarizes quantitative data from various studies on the effects of this compound and its alternatives on SR Ca2+ leak, primarily measured by Ca2+ spark frequency.
| Compound | Model System | Pathological Condition | Concentration | Effect on SR Ca2+ Leak (Ca2+ Spark Frequency) | Reference |
| This compound | Murine cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µmol/L | Significantly reduced | [1][3] |
| Human ventricular trabeculae | Ouabain-induced Ca2+ overload | 1 µmol/L | Reduced deleterious effects on diastolic function | [1][3] | |
| HL-1 cardiomyocytes | Hypoxia | 1 µM | Reduced by 35% | [6] | |
| HL-1 cardiomyocytes | Control | 1 µM | Reduced by 52% | [6] | |
| S107 | HL-1 cardiomyocytes | Hypoxia/Control | Not specified | No significant effect on SR Ca2+ leak was observed in this study. | [6] |
| Permeabilized WT cardiomyocytes | - | Not specified | Did not change RyR2-mediated Ca2+ spark activity in this study. | [1] | |
| Dantrolene | Permeabilized living cardiomyocytes | - | 10 µM | Significantly decreased Ca2+ spark frequency | [1] |
Note: The efficacy of these compounds can vary depending on the experimental model and the specific pathological condition being investigated.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Signaling Pathway of SR Ca2+ Leak and this compound Action
Caption: Mechanism of SR Ca2+ leak and the stabilizing effect of this compound.
Experimental Workflow for Measuring SR Ca2+ Leak
Caption: A typical workflow for quantifying SR Ca2+ leak in isolated cardiomyocytes.
Logical Comparison of RyR2 Stabilizers
Caption: Logical comparison of the efficacy of different RyR2 stabilizers.
Detailed Experimental Protocols
This section provides a summary of key experimental protocols used in the cited studies to assess SR Ca2+ leak.
Isolation of Murine Ventricular Myocytes
-
Animal Model: Adult mice are anesthetized.
-
Heart Perfusion: The heart is rapidly excised and perfused via the aorta on a Langendorff apparatus with a Ca2+-free solution containing collagenase.
-
Digestion and Dissociation: The digested ventricular tissue is minced and gently triturated to release individual cardiomyocytes.
-
Calcium Reintroduction: The isolated cells are gradually re-exposed to increasing concentrations of Ca2+.
Measurement of Ca2+ Sparks in Cardiomyocytes
-
Cell Loading: Isolated cardiomyocytes are incubated with a fluorescent Ca2+ indicator, such as Fluo-4 AM.
-
Confocal Microscopy: Cells are placed on the stage of a confocal microscope and imaged in line-scan mode. The scan line is positioned along the longitudinal axis of the myocyte.
-
Data Acquisition: Spontaneous Ca2+ sparks are recorded in quiescent cells.
-
Image Analysis: Specialized software is used to detect and analyze the frequency, amplitude, spatial width, and duration of Ca2+ sparks.
SR Ca2+ Leak Measurement in Permeabilized Cardiomyocytes
-
Permeabilization: Cardiomyocytes are permeabilized with saponin to allow for precise control of the intracellular environment.
-
Experimental Solution: The permeabilized cells are bathed in a solution with a clamped, low cytosolic [Ca2+] to mimic diastolic conditions.
-
Induction of Leak: SR Ca2+ leak can be assessed under basal conditions or stimulated by agents like caffeine.
-
Data Analysis: The frequency and characteristics of Ca2+ sparks are quantified as a measure of SR Ca2+ leak.
Conclusion
The available evidence consistently demonstrates that this compound is effective in reducing pathological SR Ca2+ leak in various experimental models.[1][3][6] Its mechanism of action, centered on the stabilization of the RyR2 channel, has been a focal point of research. While alternatives like dantrolene also show promise in reducing Ca2+ leak, the efficacy of S107 appears to be more variable and may be dependent on the specific experimental conditions.[1][6]
The reproducibility of this compound's effect across different studies and models suggests its potential as a therapeutic agent for conditions associated with SR Ca2+ leak. However, further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of this compound against newer generation RyR2 stabilizers. The detailed experimental protocols provided in this guide offer a foundation for designing such comparative investigations.
References
- 1. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardioprotective Mechanisms: JTV-519, Propranolol, and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the cardioprotective agent JTV-519 against the established drugs, propranolol and verapamil. The information is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, effects on cardiac electrophysiology, and performance in preclinical models of cardiac disease.
Executive Summary
This compound, a 1,4-benzothiazepine derivative, primarily exerts its cardioprotective effects by stabilizing the ryanodine receptor (RyR2), thus reducing diastolic calcium leak from the sarcoplasmic reticulum—a key pathology in heart failure and arrhythmias.[1] Propranolol, a non-selective beta-blocker, demonstrates cardioprotection mainly through the blockade of β-adrenergic receptors, with additional effects on cardiac sodium and ATP-sensitive potassium channels at higher concentrations. Verapamil, a calcium channel blocker, acts by inhibiting L-type calcium channels, leading to reduced calcium influx and subsequent negative chronotropic and inotropic effects. While direct head-to-head trials are limited, this guide synthesizes available data to draw objective comparisons.
Comparative Data on Cardioprotective Effects
The following tables summarize quantitative data from various experimental studies. It is crucial to consider the different experimental models and conditions when interpreting these data.
Table 1: Effects on Myocardial Ischemia-Reperfusion Injury
| Parameter | This compound | Propranolol | Verapamil | Experimental Model |
| Infarct Size Reduction | Significant reduction | Reduces infarct size | Reduces infarct size | Animal models of I/R |
| Post-ischemic Contractile Recovery | Improved to 63% of baseline[2] | Improved recovery | Improved recovery | Isolated perfused hearts |
| Myocardial ATP Levels | Significantly preserved[3] | Preserves ATP levels | Preserves ATP levels | Isolated perfused hearts |
| Intracellular pH during Ischemia | Decrease significantly inhibited[3] | Attenuates acidosis | Attenuates acidosis | Isolated perfused hearts |
| ST Segment Elevation | Not reported | Reduced[4] | Exacerbated[4] | Porcine model of graded coronary flow reduction |
Table 2: Electrophysiological Effects on Cardiomyocytes
| Parameter | This compound | Propranolol | Verapamil | Experimental Model |
| Action Potential Duration (APD) | Slightly prolonged[2] | Shortened or no change | Shortened[5] | Guinea-pig ventricular muscles; Human studies |
| Atrioventricular (AV) Conduction | Conduction disturbance at 1.0 µM[2] | Prolonged P-H interval[6] | Prolonged PR interval[7] | Guinea-pig ventricular muscles; Human studies |
| Ventricular Arrhythmias | Suppressed epinephrine-induced arrhythmias[5] | Suppressed arrhythmias | Suppressed epinephrine-induced arrhythmias[5] | Congenital long QT syndrome model |
| Early Afterdepolarizations (EADs) | Not reported | Reduced/eliminated epinephrine-induced EADs[5] | Reduced/eliminated epinephrine-induced EADs[5] | Congenital long QT syndrome model |
Table 3: Effects on Intracellular Calcium Homeostasis
| Parameter | This compound | Propranolol | Verapamil | Experimental Model |
| Diastolic SR Ca2+ Leak | Significantly reduced[8] | Indirectly reduces via PKA inhibition[9][10] | No direct effect | Murine and human cardiomyocytes; Canine heart failure models |
| Ca2+ Spark Frequency | Decreased[8] | Not directly reported | Not directly reported | Murine cardiomyocytes |
| SR Ca2+ Content | Decreased[8] | Not directly reported | Not directly reported | Murine cardiomyocytes |
| RyR2 mRNA Expression | Not reported | Inhibited L-thyroxin-induced overexpression[11] | Inhibited L-thyroxin-induced overexpression[11] | Rat ventricular hypertrophy model |
| SERCA mRNA Expression | Not reported | Inhibited L-thyroxin-induced overexpression[11] | Inhibited L-thyroxin-induced overexpression[11] | Rat ventricular hypertrophy model |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Ischemia-Reperfusion in Isolated Perfused Heart
-
Animal Model: Guinea-pig or rabbit hearts are typically used.
-
Perfusion: Hearts are mounted on a Langendorff apparatus and retrogradely perfused with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C.
-
Ischemia Induction: Global no-flow ischemia is induced by stopping the perfusion for a specified period (e.g., 20 minutes).
-
Reperfusion: Perfusion is restored for a subsequent period (e.g., 60 minutes).
-
Drug Administration: The drug of interest (this compound, propranolol, or verapamil) is administered prior to the ischemic period.
-
Data Acquisition: Left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and coronary flow are continuously monitored. Myocardial metabolites (ATP, Pi) and intracellular pH can be measured using techniques like 31P-NMR spectroscopy.[3]
Cellular Electrophysiology and Calcium Imaging
-
Cell Preparation: Ventricular myocytes are isolated from animal hearts (e.g., murine) via enzymatic digestion.
-
Electrophysiology: Whole-cell patch-clamp technique is used to record action potentials and specific ion currents.[12]
-
Calcium Imaging: Cardiomyocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM). Confocal microscopy is used to visualize and quantify intracellular Ca2+ transients, Ca2+ sparks, and Ca2+ waves.
-
Experimental Conditions: Cells are superfused with a Tyrode's solution at 37°C and electrically stimulated at a defined frequency (e.g., 1 Hz). Pathological conditions can be induced by agents like ouabain to provoke SR Ca2+ leak.[8]
In Vivo Electrophysiology Study
-
Animal Model: Canine or porcine models are often used.
-
Procedure: Under anesthesia, electrode catheters are inserted through peripheral vessels and advanced to the heart.
-
Data Recording: Intracardiac electrograms are recorded to measure parameters such as sinus cycle length, AV conduction (AH and HV intervals), and refractory periods.
-
Drug Infusion: The drug is administered intravenously, and its effects on the electrophysiological parameters are recorded.
-
Pacing Protocols: Programmed electrical stimulation is used to assess vulnerability to arrhythmias.[6][13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways and mechanisms of action for this compound, propranolol, and verapamil.
Conclusion
This compound presents a targeted approach to cardioprotection by specifically addressing sarcoplasmic reticulum calcium leak through RyR2 stabilization. This mechanism is distinct from the broader physiological effects of propranolol (β-adrenergic blockade) and verapamil (calcium channel blockade). While all three agents demonstrate efficacy in various preclinical models of cardiac disease, the choice of therapeutic strategy would depend on the specific underlying pathology. The data suggest that this compound may be particularly beneficial in conditions characterized by RyR2 dysfunction, such as certain forms of heart failure and catecholaminergic polymorphic ventricular tachycardia. Propranolol and verapamil, on the other hand, have well-established roles in managing conditions driven by excessive sympathetic stimulation and calcium-dependent arrhythmias, respectively. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these agents in different cardiovascular diseases.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel cardioprotective agent, improves the contractile recovery after ischaemia-reperfusion in coronary perfused guinea-pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel cardioprotective agent, this compound, on metabolism, contraction and relaxation in the ischemia-reperfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Propranolol and Verapamil on Changes in TQ and ST Segment Potentials During Graded Coronary Flow Reduction in a Porcine Myocardial Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of verapamil and propranolol on early afterdepolarizations and ventricular arrhythmias induced by epinephrine in congenital long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of propranolol and of verapamil on heart rate and blood pressure in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-adrenergic receptor blockers restore cardiac calcium release channel (ryanodine receptor) structure and function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Propranolol and verapamil inhibit mRNA expression of RyR2 and SERCA in L-thyroxin-induced rat ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Electrophysiologic effects of propranolol in intraventricular conduction disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of JTV-519 with Standard Heart Failure Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. JTV-519 (also known as K201) is an investigational drug that has garnered significant interest for its unique mechanism of action: stabilizing the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1][2] Dysregulation of RyR2, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is a key pathophysiological feature of heart failure, contributing to contractile dysfunction and arrhythmias.[3][4] This guide provides a comparative analysis of the potential synergistic effects of this compound with established heart failure medications. While direct clinical data on combination therapy is limited, this document synthesizes preclinical findings and mechanistic rationale to inform future research and drug development efforts.
Core Mechanism of this compound
This compound is a 1,4-benzothiazepine derivative that acts as a RyR2 stabilizer.[1][2] In heart failure, RyR2 channels can become "leaky" due to post-translational modifications like hyperphosphorylation, leading to an inappropriate release of calcium into the cytosol during diastole. This calcium leak can cause delayed afterdepolarizations, triggering arrhythmias, and can also deplete SR calcium stores, impairing systolic function.[3] this compound is believed to correct this defect by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, thereby reducing the open probability of the channel during diastole and preventing the detrimental calcium leak.[1]
Potential for Synergistic Effects with Standard Heart Failure Medications
A multi-faceted approach is the cornerstone of modern heart failure management. The potential for this compound to synergize with existing therapies lies in its unique mechanism of action, which is distinct from but complementary to that of other drug classes.
This compound and Beta-Blockers (e.g., Carvedilol)
Beta-blockers are a mainstay of heart failure therapy, primarily by antagonizing the effects of the sympathetic nervous system on the heart. Some beta-blockers, like carvedilol, have been shown to exert additional beneficial effects, including antioxidant properties and, interestingly, direct modulation of RyR2 function. Studies have indicated that carvedilol can suppress spontaneous calcium release from the SR, a mechanism that could be synergistic with this compound's RyR2 stabilization.
Hypothesized Synergistic Signaling Pathway with Beta-Blockers
Caption: Potential synergistic action of this compound and beta-blockers on RyR2.
This compound and SGLT2 Inhibitors (e.g., Dapagliflozin)
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed for diabetes, have shown remarkable benefits in heart failure, including in patients without diabetes.[5] Their mechanism is multifactorial, involving diuretic and natriuretic effects, improved cardiac metabolism, and reductions in cardiac fibrosis and inflammation. While SGLT2 inhibitors do not directly target RyR2, their systemic and metabolic benefits could create a more favorable environment for this compound to exert its effects on cardiomyocyte calcium handling. For instance, by reducing cardiac preload and afterload, SGLT2 inhibitors may lessen the mechanical stress on cardiomyocytes that can exacerbate RyR2 dysfunction.
Hypothesized Synergistic Signaling Pathway with SGLT2 Inhibitors
References
- 1. Isolation of Ventricular Myocytes [bio-protocol.org]
- 2. Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
JTV-519 and its Analogs: A Comparative Analysis of RyR2 Binding Affinity and Functional Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel that plays a central role in excitation-contraction coupling in the heart. Dysfunctional RyR2, characterized by diastolic calcium leak, is implicated in the pathophysiology of cardiac arrhythmias and heart failure. JTV-519 (also known as K201) and its analogs are a class of 1,4-benzothiazepine derivatives, often referred to as "Rycals," that have garnered significant interest for their potential to stabilize the closed state of RyR2, thereby reducing pathological calcium leakage. This guide provides a comparative analysis of this compound and its analogs, focusing on their binding affinity to RyR2 and their functional consequences, supported by experimental data.
Mechanism of Action
This compound and its analogs are believed to exert their therapeutic effects by modulating the function of the RyR2 macromolecular complex. The primary mechanism of action is the stabilization of the closed state of the RyR2 channel.[1][2] This stabilization is thought to occur through direct binding to the RyR2 protein, which helps to prevent the spontaneous opening of the channel during diastole, a common feature in pathological conditions.[1]
A key aspect of RyR2 regulation involves its interaction with the accessory protein calstabin2 (FKBP12.6). Dissociation of calstabin2 from RyR2 is associated with increased channel open probability and calcium leak. Some studies suggest that this compound enhances the binding of calstabin2 to RyR2, thereby stabilizing the channel.[3] However, a significant body of evidence now indicates that this compound can suppress RyR2-mediated calcium release independently of calstabin2, suggesting a direct effect on the RyR2 channel itself.[4][5]
Comparative Quantitative Data
While direct, comparative binding affinity data such as dissociation constants (Kd) for this compound and its analogs to RyR2 are not extensively available in the public literature, their functional effects have been quantified in several studies. The following tables summarize key quantitative data on the functional impact of these compounds on RyR2 activity.
| Compound | Assay | Parameter | Value | Species/System | Reference |
| This compound (K201) | Spontaneous Ca2+ Release Inhibition | IC50 | 3 µM | Cardiac Myocytes | [4] |
| This compound (K201) | Spontaneous Ca2+ Release Inhibition | IC50 | 17 µM | HEK-293 cells expressing RyR2 | [4] |
| This compound (K201) | [3H]ryanodine Binding Inhibition (basal) | IC50 | 60 µM | RyR2 mutant N4104K | [4] |
| This compound (K201) | Ca2+ Activation of [3H]ryanodine Binding | EC50 | 260 ± 2 nM (in presence of 50 µM K201) vs. 180 ± 16 nM (control) | Wild-type RyR2 | [4] |
| This compound (K201) | SERCA Inhibition (Ca2+ dependent) | IC50 | 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+) | Cardiac Muscle Microsomes | [6] |
| S36 (analog) | Rise Time of Ca2+ Transients | IC50 | 150 pM (Wild-type), 40 pM (R2474S mutant) | Cardiomyocytes | [7] |
| GM1869 (analog) | Rise Time of Ca2+ Transients | IC50 | 25 pM (Wild-type), 45 pM (R2474S mutant) | Cardiomyocytes | [7] |
| GM1869 (analog) | Decay Time of Ca2+ Transients | EC50 | 97 pM (Wild-type), 71 pM (R2474S mutant) | Cardiomyocytes | [7] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. Lower values indicate higher potency. The data for S36 and GM1869 reflect their impact on calcium transient kinetics, which is an indirect measure of their effect on RyR2 and SERCA function.
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay is a widely used method to assess the functional state of the RyR2 channel, as [3H]ryanodine preferentially binds to the open channel.
Materials:
-
HEK-293 cells expressing RyR2 or cardiac microsomes
-
Binding Buffer: 20 mM HEPES, 150 mM KCl, 10 mM NaCl, pH 7.4
-
[3H]ryanodine (specific activity ~50-100 Ci/mmol)
-
Unlabeled ryanodine
-
Varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue or prepare cell lysates from HEK-293 cells overexpressing RyR2. Determine the protein concentration of the microsomal preparation.
-
Binding Reaction: In a final volume of 200-500 µL, combine the microsomal preparation (typically 50-100 µg of protein) with the binding buffer containing a fixed concentration of [3H]ryanodine (e.g., 2-10 nM).
-
Modulator Addition: Add varying concentrations of this compound or its analogs to the reaction mixture. For control experiments, add the vehicle solvent.
-
Calcium Dependence: To assess the effect of the compounds on the Ca2+ dependence of RyR2 activation, perform the binding assay across a range of free Ca2+ concentrations (e.g., 10 nM to 1 mM).
-
Incubation: Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in cold wash buffer (e.g., binding buffer without radioligand). This separates the bound from the free [3H]ryanodine.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [3H]ryanodine using a scintillation counter.
-
Data Analysis: Determine non-specific binding by including parallel assays with a high concentration (e.g., 10-20 µM) of unlabeled ryanodine. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using appropriate software to determine parameters like IC50 or EC50.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchmap.jp [researchmap.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: JTV-519 Versus Next-Generation RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of JTV-519's pharmacological profile against more selective RyR2 stabilizers, supported by experimental data and detailed methodologies.
The ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac excitation-contraction coupling. Dysregulation of RyR2 function is implicated in various cardiovascular diseases, including cardiac arrhythmias and heart failure. Pharmacological stabilization of RyR2 has emerged as a promising therapeutic strategy. This compound (also known as K201) was one of the first compounds identified as an RyR2 stabilizer. While effective in reducing pathological sarcoplasmic reticulum (SR) Ca2+ leak, this compound is known to interact with multiple other cellular targets, leading to potential off-target effects. This has spurred the development of more specific RyR2 stabilizers, such as S107 and the Rycal class of drugs, including ARM210. This guide provides a comparative assessment of the off-target effects of this compound against these more selective agents, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Off-Target Effects
The following tables summarize the available quantitative data on the off-target effects of this compound and the reported specificity of S107 and ARM210.
Table 1: Off-Target Effects of this compound on Cardiac Ion Channels
| Off-Target | Species | Concentration | Effect | Reference |
| L-type Ca2+ current (ICa) | Rat | 1.0 µM | 22.0 ± 3.3% inhibition | [1] |
| L-type Ca2+ current (ICa) | Rat | 3.0 µM | 59.6 ± 1.4% inhibition | [1] |
| Sodium current (INa) | General | Not specified | Inhibition | [2] |
| Inward rectifier K+ current (IK1) | General | Not specified | Inhibition | [2] |
| Rapid delayed rectifier K+ current (IKr) | General | Not specified | Inhibition | [2] |
| Muscarinic acetylcholine receptor-operated K+ current (IKACh) | General | Not specified | Inhibition | [2] |
Table 2: Off-Target Effects of this compound on Other Cellular Components
| Off-Target | Species | IC50 / Effect | Reference |
| SERCA (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase) | Cardiac Muscle | 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+) | [3] |
| SERCA (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase) | Skeletal Muscle | 5 µM (at 0.25 µM Ca2+), 13 µM (at 2 µM Ca2+), 104 µM (at 200 µM Ca2+) | [3] |
Table 3: Specificity Profile of S107 and ARM210
| Compound | Specificity Profile | Reference |
| S107 | No significant interaction with over 400 receptors, enzymes, and ion channels at concentrations up to 10 µM. | [4][5] |
| ARM210 | Favorable safety and tolerability profile observed in a Phase 1b clinical trial, suggesting a high degree of specificity. | [6] |
Signaling Pathways and Mechanisms of Action
The primary therapeutic action of these compounds is the stabilization of the RyR2 channel, preventing aberrant Ca2+ leak from the sarcoplasmic reticulum. However, the precise molecular interactions and the downstream consequences of off-target effects differ.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key experiments cited in the evaluation of RyR2 stabilizers.
Whole-Cell Patch Clamp for Assessing Ion Channel Off-Target Effects
This protocol is used to measure the effect of a compound on various ion channels in isolated cardiomyocytes.
Workflow Diagram:
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., rat, rabbit) by enzymatic digestion.
-
Pipette and Solutions: Fabricate glass micropipettes with a tip resistance of 2-4 MΩ. The intracellular (pipette) solution should mimic the cardiomyocyte's internal environment, while the extracellular (bath) solution should resemble physiological interstitial fluid. Specific ion channel currents can be isolated by modifying these solutions (e.g., using Cs+ to block K+ currents when measuring ICa).
-
Giga-seal Formation and Whole-Cell Access: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to allow electrical access to the cell's interior.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to activate and inactivate the ion channel of interest. For example, to measure L-type Ca2+ current, the cell is held at a depolarized potential to inactivate Na+ channels, followed by a depolarizing step to activate Ca2+ channels.
-
Data Acquisition and Analysis: Currents are recorded before, during, and after the application of the test compound. The percentage of current inhibition at different concentrations is used to calculate the half-maximal inhibitory concentration (IC50).[7][8][9]
SERCA Activity Assay
This assay measures the rate of Ca2+ uptake by SERCA in sarcoplasmic reticulum vesicles, providing a direct assessment of SERCA inhibition.
Methodology:
-
Preparation of SR Vesicles: Isolate SR-enriched microsomes from cardiac or skeletal muscle tissue by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a Ca2+-sensitive fluorescent dye (e.g., Indo-1) or a radioactive Ca2+ isotope (45Ca), ATP, and the SR vesicles.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP to fuel the SERCA pump.
-
Measurement of Ca2+ Uptake:
-
Fluorescence-based: The decrease in extra-vesicular Ca2+ concentration is monitored by the change in fluorescence of the Ca2+-sensitive dye.
-
Radioisotope-based: At specific time points, aliquots of the reaction mixture are filtered through a membrane that retains the vesicles. The amount of 45Ca trapped within the vesicles is then quantified by scintillation counting.
-
-
Data Analysis: The rate of Ca2+ uptake is calculated and compared between control conditions and in the presence of various concentrations of the test compound to determine the IC50 for SERCA inhibition.[10][11][12][13]
Measurement of Spontaneous Ca2+ Sparks
This technique allows for the visualization and quantification of diastolic Ca2+ release events from the SR in isolated cardiomyocytes, providing a measure of RyR2 activity.
Methodology:
-
Cell Loading: Isolate cardiomyocytes and load them with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Confocal Microscopy: Mount the cells on a confocal microscope equipped for line-scan imaging. A line is repeatedly scanned along the long axis of the myocyte at a high temporal resolution.
-
Induction of Ca2+ Sparks (if necessary): While spontaneous sparks can be observed under basal conditions, their frequency can be increased by interventions that elevate SR Ca2+ load, such as rapid electrical pacing or application of agents like caffeine or isoproterenol.
-
Image Acquisition: Record line-scan images for a defined period. Ca2+ sparks appear as transient, localized increases in fluorescence.
-
Data Analysis: Specialized software is used to automatically detect and analyze the frequency, amplitude, spatial width, and duration of the Ca2+ sparks. The effect of a test compound on these parameters is then quantified.[4][14][15][16]
Conclusion
The development of RyR2 stabilizers has evolved from the broader-spectrum agent this compound to highly specific molecules like S107 and the Rycal class of drugs. While this compound demonstrates efficacy in stabilizing RyR2, its off-target effects on key cardiac ion channels and SERCA present potential liabilities, including pro-arrhythmic and negative inotropic effects. In contrast, next-generation stabilizers like S107 and ARM210 are designed for greater selectivity, aiming to minimize these off-target interactions and offer a more favorable safety profile. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of existing and novel RyR2-targeted therapeutics. For drug development professionals, a thorough assessment of off-target effects using these methodologies is critical to ensure the safety and efficacy of new chemical entities targeting RyR2-related pathologies.
References
- 1. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidimensional Detection and Analysis of Ca2+ Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Patch-clamp studies of human cardiac ion channels in the evaluation of cardiac electrophysiological effects of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 15. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
Replicating key findings of Jtv-519's efficacy in independent laboratories
A comprehensive guide for researchers, scientists, and drug development professionals on the replicated key findings of JTV-519's efficacy, with a comparative analysis against alternative therapies, supported by experimental data and detailed protocols.
This compound (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its potential therapeutic effects in cardiovascular diseases, particularly heart failure and arrhythmias. Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. By stabilizing RyR2, this compound reduces diastolic calcium leakage, a key contributor to cardiac dysfunction. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from various independent laboratories.
Comparative Efficacy Data
The following tables summarize quantitative data from independent studies, comparing the efficacy of this compound with alternative treatments in preclinical models of heart failure and arrhythmia.
Table 1: this compound in a Canine Model of Atrial Fibrillation
| Treatment Group | Number of Sustained Atrial Fibrillation Episodes (Mean ± SD) | Atrial Effective Refractory Period (ms at 300ms cycle length, Mean ± SD) | Intra-atrial Conduction Time (ms, Mean ± SD) |
| Baseline (Pre-treatment) | 4.2 ± 2.9 | 127 ± 18 | 47 ± 11 |
| This compound (0.03 mg/kg/min infusion) | 0 ± 0 | 151 ± 12 | 48 ± 11 |
Data from a study on a canine sterile pericarditis model of atrial fibrillation.[1]
Table 2: Diltiazem in a Canine Model of Ventricular Fibrillation
| Treatment Group | Resuscitation Rate (%) |
| Placebo (Saline) | 29% |
| Calcium Chloride | 57% |
| Diltiazem | 100% |
Data from a study on an experimentally induced ventricular fibrillation model in dogs.[2]
Table 3: this compound and Diltiazem Effect on Cardiomyocyte Function (in vitro)
| Treatment | Peak Ca2+ Transient (nmol/L, Mean ± SEM) | Cell Shortening Amplitude (% of control) |
| Control (1.8 mmol/L [Ca2+]o) | 640 ± 16 | 100% |
| This compound (1.0 µmol/L) | 409 ± 13 | 47.25 ± 3.99% |
| Diltiazem (4.0 µmol/L) | Not explicitly stated, but noted to reduce Ca2+ transient | Not explicitly stated, but noted to reduce cell shortening |
Data from a study on rat ventricular cardiomyocytes. Note: While both drugs reduced calcium transients and cell shortening, a direct quantitative comparison at equivalent effective doses for arrhythmia prevention was not provided in this study.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Tachycardia-Induced Heart Failure Dog Model
This model is a well-established method for inducing heart failure that mimics many aspects of the human condition.[4][5][6]
-
Animal Model: Adult mongrel dogs are typically used.
-
Procedure:
-
A pacemaker is surgically implanted, with the pacing lead attached to the right ventricle.
-
After a recovery period, rapid ventricular pacing is initiated at a rate significantly higher than the baseline heart rate (e.g., 220-250 beats per minute).
-
Pacing is maintained for 3-5 weeks to induce heart failure.
-
-
Confirmation of Heart Failure: The development of heart failure is confirmed by measuring parameters such as a reduction in left ventricular ejection fraction (<45%), an increase in end-diastolic pressure, and a decrease in mean arterial pressure.[4][5][6]
Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Ca2+ Sparks)
This technique allows for the direct visualization and quantification of diastolic calcium leakage from the sarcoplasmic reticulum in isolated cardiomyocytes.[7][8][9]
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from the ventricles of the heart.
-
Calcium Imaging:
-
Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.
-
A laser scanning confocal microscope is used to visualize and record changes in intracellular calcium concentrations.
-
Cells are often field-stimulated to reach a steady state, after which stimulation is stopped, and spontaneous Ca2+ release events (sparks) are recorded during diastole.
-
-
Data Analysis: The frequency, amplitude, and duration of Ca2+ sparks are quantified to assess the degree of sarcoplasmic reticulum Ca2+ leak.
Ryanodine Receptor (RyR2) Stabilization Assay ([3H]ryanodine Binding)
This assay provides a quantitative measure of RyR2 channel activity and is used to assess the stabilizing effect of compounds like this compound. Ryanodine preferentially binds to the open state of the RyR2 channel.[1][10][11]
-
Sample Preparation: Microsomes containing the sarcoplasmic reticulum are isolated from heart tissue.
-
Binding Assay:
-
The isolated microsomes are incubated with [3H]ryanodine (a radiolabeled form of ryanodine) in the presence or absence of the test compound (e.g., this compound).
-
The mixture is allowed to reach equilibrium.
-
The amount of [3H]ryanodine bound to the RyR2 channels is measured using a scintillation counter.
-
-
Interpretation: A decrease in [3H]ryanodine binding in the presence of a compound like this compound indicates stabilization of the RyR2 channel in its closed state.
Discussion of Findings and Alternatives
Independent studies have consistently demonstrated that this compound reduces diastolic Ca2+ leak from the sarcoplasmic reticulum by stabilizing the RyR2 channel.[2][8][10][12] This mechanism of action is distinct from many conventional therapies for heart failure and arrhythmias.
Diltiazem , a structurally similar 1,4-benzothiazepine, is a calcium channel blocker that primarily acts on L-type calcium channels on the cell surface, reducing calcium influx into the cell.[12] While both this compound and diltiazem can reduce intracellular calcium, their primary targets and mechanisms differ. Some in vitro studies suggest that at higher concentrations, this compound may also exhibit some calcium channel blocking activity.[3] However, its primary therapeutic effect in heart failure models is attributed to RyR2 stabilization.
Beta-blockers , such as metoprolol and carvedilol, are a cornerstone of heart failure therapy. They work by blocking the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and blood pressure. While effective, they do not directly address the issue of sarcoplasmic reticulum Ca2+ leak. One study has suggested that the therapeutic effect of beta-blockers in heart failure may be diminished in the context of a constitutively leaky RyR2 channel, a condition that this compound and similar compounds are designed to treat.[13]
References
- 1. researchmap.jp [researchmap.jp]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 6. Transcriptomic profiling of the canine tachycardia-induced heart failure model: global comparison to human and murine heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
- 10. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
Safety Operating Guide
Proper Disposal of JTV-519: A Guide for Laboratory Professionals
For Immediate Reference: JTV-519 is classified as hazardous to the aquatic environment. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (also known as K201), a 1,4-benzothiazepine derivative used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Key Safety and Handling Information
This compound is categorized as an environmental hazard, specifically being very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Hazardous to the aquatic environment, long-term hazard | ENVIRONMENT | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated materials. This protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
-
Segregation and Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
This container should be made of a material compatible with this compound and any solvents used.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Handling of Contaminated Materials:
-
All materials that have come into direct contact with this compound, including personal protective equipment (PPE) such as gloves, as well as lab supplies like pipette tips, weighing boats, and contaminated bench paper, must be disposed of as hazardous waste.
-
Place these contaminated materials in the designated this compound hazardous waste container.
-
-
Aqueous and Solvent Waste:
-
Collect all aqueous and solvent solutions containing this compound in a sealable, properly labeled hazardous waste container.
-
Do not dispose of any solutions containing this compound down the sink or drain.
-
-
Empty Original Containers:
-
The original container of this compound must be treated as hazardous waste, even if it appears empty.
-
Rinse the empty container three times with a suitable solvent.
-
Collect the rinsate as hazardous waste and dispose of it in the appropriate liquid waste container.
-
Deface the label on the empty container before placing it in the solid hazardous waste stream.
-
-
Storage of Hazardous Waste:
-
Store the sealed this compound hazardous waste container in a designated, secure area, such as a satellite accumulation area, until it is collected by your institution's EHS personnel.
-
Ensure the storage area is well-ventilated and away from drains and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the this compound hazardous waste.
-
Follow all institutional procedures for hazardous waste disposal, including any required documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Jtv-519
This document provides crucial safety and logistical information for the handling of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with cardioprotective and antiarrhythmic properties. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research involving this compound. All personnel must review and understand this guide before working with this compound.
Personal Protective Equipment (PPE)
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is mandated. The following PPE is required at all times when handling this compound in powdered or solution form:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the powdered form, a properly fitted N95 or higher-rated respirator is necessary to avoid inhalation. All handling of the powder should be performed in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: this compound is stable under recommended storage conditions.[1] Store the powdered form at -20°C and solutions in DMSO at -80°C for long-term stability.[2] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and strong acids/alkalis or oxidizing/reducing agents.[1]
2.2. Preparation of Stock Solutions
All preparation steps should be conducted in a chemical fume hood.
-
Pre-weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: this compound fumarate is soluble up to 100 mM in DMSO. Slowly add the solvent to the powder while gently vortexing to ensure complete dissolution.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
2.3. Use in Experiments
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer.
-
Handling: When adding this compound to your experimental system, continue to wear all required PPE.
-
Incubation: If the experiment involves incubation, ensure the containers are properly sealed to prevent aerosolization.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste bottle. Do not pour down the drain.
-
Disposal: Dispose of all this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.[1]
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | K201 | [3][4] |
| Chemical Formula | C25H32N2O2S | [4] |
| Molar Mass | 424.60 g/mol | [4] |
| Appearance | Powder | [2] |
| Storage (Powder) | -20°C for up to 2 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months | [2] |
| Solubility | Soluble to 100 mM in DMSO |
Signaling Pathway and Experimental Workflow
This compound acts as a stabilizer of the ryanodine receptor 2 (RyR2) in its closed state, which is crucial for regulating calcium release from the sarcoplasmic reticulum (SR) in cardiomyocytes.[4] This action helps to prevent spontaneous Ca2+ leaks that can lead to cardiac arrhythmias.[4]
Caption: Mechanism of this compound action on the RyR2 channel.
Experimental Protocol: Assessing the Effect of this compound on Cardiomyocyte Calcium Transients
This protocol provides a general method for investigating the effects of this compound on calcium handling in isolated cardiomyocytes.
1. Materials
-
Isolated adult ventricular cardiomyocytes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM calcium indicator
-
Tyrode's solution
-
Ion-imaging setup (confocal microscope with line-scanning capabilities)
-
Field stimulator
2. Methodology
-
Cell Loading: Incubate isolated cardiomyocytes with 5 µM Fluo-4 AM in Tyrode's solution for 20 minutes at room temperature, followed by a 20-minute wash period to allow for de-esterification.
-
Baseline Measurement: Place the Fluo-4 loaded cells on the stage of the confocal microscope. Pace the cells at a steady frequency (e.g., 1 Hz) using the field stimulator to elicit regular calcium transients.
-
Data Acquisition: Record baseline calcium transients using line-scan imaging for a stable period (e.g., 2-3 minutes).
-
This compound Application: Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Post-Treatment Measurement: After a 5-10 minute incubation with this compound, record calcium transients again under the same pacing frequency.
-
Data Analysis: Analyze the recorded calcium transients to determine changes in amplitude, decay kinetics (indicative of SR Ca2+ reuptake), and the frequency of spontaneous calcium release events (calcium sparks) during diastole. A reduction in spontaneous calcium sparks would be consistent with the known mechanism of this compound.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
